1,7-Dioxacycloheptadecan-8-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,7-dioxacycloheptadecan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c16-15-11-7-4-2-1-3-5-8-12-17-13-9-6-10-14-18-15/h1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEIDVFLAWJKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC(=O)OCCCCCOCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052023 | |
| Record name | 1,7-Dioxacycloheptadecan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3391-83-1 | |
| Record name | 1,7-Dioxacycloheptadecan-8-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3391-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Dioxacycloheptadecan-8-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003391831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,7-Dioxacycloheptadecan-8-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,7-Dioxacycloheptadecan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-oxahexadecan-16-olide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.205 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1,7-Dioxacycloheptadecan-8-one
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,7-Dioxacycloheptadecan-8-one, a macrocyclic lactone of significant interest to the fragrance and pharmaceutical industries. Known commercially as Musk R-1, this compound is valued for its sensual, creamy, and powdery musk odor profile.[1][2][3] This document details a plausible and robust synthetic pathway to this compound via a Baeyer-Villiger oxidation of the corresponding cyclic ketone precursor. Furthermore, a thorough guide to the structural elucidation and characterization of the target molecule using modern spectroscopic techniques is presented. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply the synthesis and analysis of this important macrocycle.
Introduction: The Significance of this compound
This compound (CAS No. 3391-83-1) is a 17-membered macrocyclic ether-lactone.[4][5] Its molecular formula is C₁₅H₂₈O₃, and it possesses a molecular weight of 256.38 g/mol .[6] The structure, characterized by the inclusion of an ether linkage within the macrocyclic ring, contributes to its unique and highly valued musk fragrance.[1][2][3] Macrocyclic lactones are a critical class of compounds in the flavor and fragrance industry and are also found in various bioactive molecules.[7] The synthesis of these large-ring structures presents unique challenges, primarily the need to favor intramolecular cyclization over intermolecular polymerization.
This guide will focus on a strategic and efficient approach to the synthesis of this compound, followed by a detailed discussion of the analytical techniques required to confirm its structure and purity.
Synthetic Strategy: The Baeyer-Villiger Oxidation Approach
The introduction of an oxygen atom into a cyclic ketone to form a lactone is elegantly achieved through the Baeyer-Villiger oxidation.[8][9][10][11][12] This reaction is a powerful tool in organic synthesis for the preparation of esters and lactones from ketones.[8][9][10][11][12]
Retrosynthetic Analysis
Our synthetic strategy for this compound involves the retrosynthetic disconnection of the lactone to its precursor, a cyclic ketone.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Precursor: 10-Oxacyclohexadecanone
The synthesis of the cyclic ether-ketone precursor is a critical first step. A plausible route would involve the intramolecular cyclization of a long-chain hydroxy acid, a common strategy for the formation of large rings.
The Baeyer-Villiger Oxidation: From Ketone to Lactone
The Baeyer-Villiger oxidation of 10-Oxacyclohexadecanone will yield the desired this compound. The regioselectivity of this reaction is predictable; the oxygen atom inserts between the carbonyl carbon and the more substituted adjacent carbon. In the case of a symmetrical ketone, as is likely for our precursor, either adjacent carbon is equally likely to migrate.
Experimental Protocol: Baeyer-Villiger Oxidation
-
Materials:
-
10-Oxacyclohexadecanone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 10-Oxacyclohexadecanone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the cooled ketone solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Causality Behind Experimental Choices:
-
m-CPBA: This is a commonly used, commercially available, and relatively stable peroxyacid for Baeyer-Villiger oxidations. It is known for its high reactivity and good solubility in organic solvents.
-
Dichloromethane: DCM is an excellent solvent for this reaction as it is inert to the reaction conditions and effectively dissolves both the ketone and the peroxyacid.
-
Sodium Bicarbonate Quench: The quench with sodium bicarbonate is essential to neutralize the acidic byproducts of the reaction, namely meta-chlorobenzoic acid.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized product. The following spectroscopic techniques are employed for this purpose.
Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methylene protons adjacent to the ester oxygen, the methylene protons adjacent to the ether oxygen, and the methylene protons of the long aliphatic chain. |
| ¹³C NMR | A signal for the carbonyl carbon of the lactone, signals for the carbons adjacent to the ether and ester oxygens, and a series of signals for the methylene carbons in the aliphatic chain. |
| IR Spectroscopy | A strong absorption band characteristic of a lactone carbonyl group (typically around 1735 cm⁻¹), and C-O stretching bands for the ether and ester functionalities. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (256.38 g/mol ). |
Detailed Spectroscopic Analysis Workflow:
Caption: Workflow for the characterization of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. The chemical shifts of the methylene groups will be influenced by their proximity to the electron-withdrawing oxygen atoms of the ether and ester functionalities.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environments. The carbonyl carbon of the lactone will appear at a characteristic downfield chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound will be the strong absorption of the lactone carbonyl group.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the synthesized compound and to provide information about its fragmentation pattern, which can further support the proposed structure.
Conclusion
This technical guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. The proposed synthesis via Baeyer-Villiger oxidation of a cyclic ketone precursor represents a robust and efficient method for accessing this valuable macrocyclic lactone. The detailed characterization workflow, employing a suite of modern spectroscopic techniques, provides a clear pathway for the structural verification and purity assessment of the final product. This guide serves as a valuable resource for researchers and professionals in the fields of organic synthesis, fragrance chemistry, and drug discovery.
References
-
Givaudan. Musk R1. Retrieved from [Link]
-
The Perfumers Apprentice. Musk R1 (Givaudan). Retrieved from [Link]
-
Wikipedia. Baeyer–Villiger oxidation. Retrieved from [Link]
-
The Good Scents Company. musk lactone musk R1 (Givaudan). Retrieved from [Link]
-
Perflavory. musk lactone, 3391-83-1. Retrieved from [Link]
-
Sciencemadness.org. Common Fragrance and Flavor Materials. Retrieved from [Link]
-
EPO Patent No. EP2961374A1. Fragrance compositions. Retrieved from [Link]
-
ACS Publications. Synthesis of novel macrocyclic lactones in the prostaglandin and polyether antibiotic series. Retrieved from [Link]
-
Givaudan. Musk R1 (Givaudan). Retrieved from [Link]
-
ScenTree. Musk R1 (CAS N° 3391-83-1). Retrieved from [Link]
-
ACS Omega. Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. Retrieved from [Link]
-
Organic Chemistry Portal. Baeyer-Villiger Oxidation. Retrieved from [Link]
-
Chemistry Steps. Baeyer-Villiger Oxidation. Retrieved from [Link]
-
ResearchGate. (PDF) Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. Retrieved from [Link]
-
Physics Wallah. Reaction Mechanics & Example of Baeyer−Villiger Oxidation. Retrieved from [Link]
-
Royal Society of Chemistry. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Retrieved from [Link]
-
Theorem Chemical. 11-Oxa Hexadecanolide Musk R1 CAS 3391-83-1. Retrieved from [Link]
-
Givaudan. Musk R1. Retrieved from [Link]
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PubChem. Hexadecanolide. Retrieved from [Link]
-
UL Prospector. Musk R1 11-oxa Hexadecanolide by Vigon. Retrieved from [Link]
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- 4. 3391-83-1 | CAS DataBase [m.chemicalbook.com]
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An In-depth Technical Guide to the Chemical Properties of 1,7-Dioxacycloheptadecan-8-one
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1,7-Dioxacycloheptadecan-8-one (CAS No. 3391-83-1), a macrocyclic lactone of interest in the fragrance and cosmetic industries. While detailed experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes available information and provides insights based on the established chemistry of related macrocyclic lactones. For comparative purposes and to offer a deeper understanding of this class of compounds, this guide includes detailed experimental data for the closely related and more thoroughly studied isomer, 1,6-Dioxacycloheptadecan-7-one (CAS No. 6707-60-4). The guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure, reactivity, and potential applications of this molecule.
Introduction to this compound
This compound is a 17-membered macrocyclic lactone containing an ester functional group and an ether linkage within its large ring structure. It is also known by synonyms such as Musk R-1 and 11-Oxa-16-hexadecanolide.[1] Like many macrocyclic lactones, it is valued for its organoleptic properties, specifically its strong floral or powdery musk fragrance.[1] This has led to its primary application as a fragrance ingredient and fixative in high-end cosmetics, soaps, and perfumes, where it serves as a synthetic substitute for natural musk.[1]
The molecular structure consists of a fifteen-carbon chain with two oxygen atoms incorporated into the ring, one in the ester group and one as an ether linkage. This structure is foundational to its chemical behavior and physical properties.
Structural Representation
Caption: 2D representation of this compound.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported. However, based on its molecular structure and data from chemical databases, we can summarize its key computed and known attributes. For a practical reference, this section also presents the experimentally determined properties of the isomeric compound, 1,6-Dioxacycloheptadecan-7-one.
Properties of this compound
The following table summarizes the fundamental molecular properties of this compound.
| Property | Value | Source |
| CAS Number | 3391-83-1 | [2] |
| Molecular Formula | C₁₅H₂₈O₃ | [2] |
| Molecular Weight | 256.39 g/mol | [2] |
| Topological Polar Surface Area | 35.5 Ų | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| XLogP3 | 4 | [1] |
| Canonical SMILES | O=C1CCCCCCCCCOCCCCCO1 | [2] |
Comparative Properties of 1,6-Dioxacycloheptadecan-7-one (CAS 6707-60-4)
To provide a tangible set of physical constants for a closely related macrocyclic dioxalactone, the properties of the 1,6-isomer are detailed below. It is crucial for researchers to note that while structurally similar, these isomers may exhibit different physical properties.
| Property | Value | Source |
| Appearance | White semi-solid | [3] |
| Boiling Point | 140-142 °C at 2 Torr | [4] |
| Density | 0.98546 g/cm³ at 20 °C | [4] |
| Refractive Index | 1.466 | [5] |
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the large number of methylene (-CH₂-) groups in similar chemical environments, likely resulting in a broad multiplet between δ 1.2-1.8 ppm. The protons adjacent to the ether oxygen (-CH₂-O-) would appear further downfield, typically in the δ 3.4-3.7 ppm range. Protons alpha to the ester carbonyl group (-CH₂-C=O) would be expected around δ 2.2-2.4 ppm, while those adjacent to the ester oxygen (-CH₂-O-C=O) would be shifted further downfield to approximately δ 4.0-4.2 ppm.
-
¹³C NMR: The carbon spectrum would show a peak for the carbonyl carbon of the ester at approximately δ 170-175 ppm. The carbons of the methylene groups adjacent to the ether and ester oxygens would appear in the δ 60-70 ppm range, while the numerous other methylene carbons in the aliphatic chain would be found in the δ 20-35 ppm region.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, typically appearing around 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would be visible in the fingerprint region, usually between 1000-1300 cm⁻¹. The C-H stretching vibrations of the aliphatic methylene groups would be observed just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 256. The fragmentation pattern would likely involve characteristic losses related to the ester and ether functionalities, including cleavage of the macrocyclic ring.
Chemical Reactivity and Experimental Protocols
The reactivity of this compound is primarily dictated by its ester functional group. As a macrocyclic lactone, it can undergo reactions typical of esters, although the large ring structure can influence reaction kinetics.
Hydrolysis
The ester linkage is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding ω-hydroxy carboxylic acid. This reaction is a fundamental pathway for the degradation of this molecule.
Caption: General workflow for the hydrolysis of a macrocyclic lactone.
Protocol: Base-Catalyzed Hydrolysis (Saponification)
This is a generalized protocol for macrocyclic lactones and should be optimized for this compound.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable alcohol solvent such as ethanol or methanol.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.1 to 1.5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The disappearance of the starting material indicates the completion of the reaction.
-
Workup: Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This protonates the carboxylate salt to form the free carboxylic acid.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude hydroxy acid, which can be further purified by column chromatography or recrystallization.
Reduction
The ester carbonyl group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would cleave the lactone ring to form a diol.
Caption: Reduction of a macrocyclic lactone to a diol.
Protocol: Reduction with Lithium Aluminum Hydride
This is a generalized protocol and requires strict anhydrous conditions and appropriate safety precautions.
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly and sequentially adding water, followed by a 15% aqueous NaOH solution, and then more water, while maintaining cooling. This procedure is critical for safely decomposing the excess LiAlH₄ and precipitating aluminum salts.
-
Filtration and Extraction: Filter the resulting slurry through a pad of celite, washing the filter cake thoroughly with THF or ethyl acetate. Collect the filtrate and concentrate under reduced pressure.
-
Purification: The crude diol can be purified using column chromatography on silica gel.
Applications and Significance
The primary significance of this compound lies in the fragrance industry.[1] As a macrocyclic musk, it provides a persistent and aesthetically pleasing base note in perfumes and scented products. Its synthetic origin offers a reliable and ethical alternative to animal-derived musks.[1]
For drug development professionals, understanding the chemical properties of macrocyclic lactones is crucial, as this structural motif is present in a wide range of pharmacologically active compounds, including antibiotics, immunosuppressants, and antiparasitic agents.[6][7] The stability and reactivity of the lactone ring are key determinants of a drug's shelf-life, metabolic fate, and mechanism of action. While this compound itself is not a therapeutic agent, its chemistry provides a valuable model for studying the behavior of more complex macrocyclic lactone drugs.
Conclusion
This compound is a commercially important macrocyclic lactone with a well-defined role in the fragrance industry. While a comprehensive, publicly available dataset of its experimental chemical and physical properties is currently lacking, its chemical behavior can be confidently predicted based on the established principles of ester and macrocycle chemistry. This guide has provided a framework for understanding its structure, spectroscopic characteristics, and key reactions, supplemented with concrete data from a closely related isomer to provide practical context. Further research into this specific isomer would be beneficial to fully characterize its properties and expand its potential applications.
References
-
U.S. Environmental Protection Agency. (n.d.). This compound - Substance Details. System of Registries (SRS). Retrieved January 15, 2026, from [Link]
-
Veterian Key. (2018, February 8). Macrocyclic Lactones: Endectocide Compounds. Retrieved January 15, 2026, from [Link]
-
HuVetA. (n.d.). The Use of Macrocyclic Lactones in Veterinary Practice. Retrieved January 15, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). This compound - Substance Details. System of Registries (SRS). Retrieved January 15, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). This compound - Substance Details - SRS | US EPA. Retrieved January 15, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 1,6-Dioxacycloheptadecan-7-one. Retrieved January 15, 2026, from [Link]
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An In-depth Technical Guide to 1,7-Dioxacycloheptadecan-8-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Dioxacycloheptadecan-8-one, a macrocyclic lactone, is a notable compound within the fragrance and cosmetic industries. Its distinct floral and powdery aroma has positioned it as a valuable synthetic alternative to natural musk.[1] This guide provides a comprehensive technical overview of its chemical identity, structural characteristics, physicochemical properties, and a proposed synthesis pathway, tailored for professionals in chemical research and product development.
Chemical Identity and Structure
CAS Number and Nomenclature
Molecular Structure
The molecular structure of this compound consists of a 17-membered ring containing two oxygen atoms and a ketone functional group. The precise arrangement of these heteroatoms within the macrocycle is crucial to its unique olfactory properties.
-
Molecular Weight : 256.38 g/mol [1]
-
SMILES : O=C1CCCCCCCCCOCCCCCO1[2]
-
InChI : 1S/C15H28O3/c16-15-11-7-4-2-1-3-5-8-12-17-13-9-6-10-14-18-15/h1-14H2[2]
To visually represent the molecular architecture, the following diagram illustrates the connectivity of atoms in this compound.
Caption: 2D Chemical Structure of this compound.
Physicochemical and Toxicological Properties
A summary of the key physicochemical and toxicological properties of this compound is presented in the table below. This data is essential for handling, storage, and formulation development.
| Property | Value | Reference |
| Physical State | Solid | |
| Appearance | White crystalline solid | |
| Melting Point | 35 °C | [1] |
| Boiling Point | 120 °C @ 3 Torr | [1] |
| Density | 0.915 g/cm³ | [1] |
| Flash Point | 174.4 °C | [1] |
| XLogP3 | 4 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Topological Polar Surface Area | 35.5 Ų | [1] |
| Acute Toxicity (Oral) | LD50 (rat): >5 g/kg | [1] |
Proposed Synthesis Pathway
The proposed multi-step synthesis would likely involve the following key transformations:
Sources
The Elusive Natural Origins of 1,7-Dioxacycloheptadecan-8-one: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive examination of the natural occurrence of 1,7-Dioxacycloheptadecan-8-one, a macrocyclic lactone of significant interest to the fragrance and potentially the pharmaceutical industries. Contrary to some generalized claims, a thorough review of scientific literature reveals a conspicuous absence of definitive evidence for the isolation and characterization of this specific compound from natural sources. Consequently, this document establishes that this compound is predominantly recognized as a synthetic entity. To provide a robust scientific context, this guide will delve into the established natural occurrence of structurally analogous macrocyclic lactones, exploring their diverse biological origins, biosynthetic pathways, and ecological roles. Furthermore, we will briefly touch upon the synthetic and biotechnological strategies that have enabled the production of this compound and other musk-aroma compounds, offering valuable insights for professionals in drug development and chemical synthesis.
Introduction: The Enigma of this compound's Natural Provenance
This compound, also identified by its synonym 11-oxahexadecanolide, is a 17-membered macrocyclic lactone featuring an oxygen atom at the 1 and 7 positions and a ketone at the 8-position. Its molecular structure confers a pleasant, musk-like aroma, making it a valuable ingredient in the fragrance industry. While some commercial suppliers make general assertions about its presence in certain plants and animals, verifiable scientific literature documenting its isolation and structural elucidation from a natural matrix is currently unavailable. This discrepancy forms the central thesis of this guide: to critically assess the evidence for the natural occurrence of this compound and to provide a detailed overview of naturally occurring, structurally related compounds.
For researchers and drug development professionals, understanding the natural origins of a molecule can provide crucial insights into its potential bioactivity, biosynthetic pathways for sustainable production, and ecological significance. The apparent absence of this compound in nature, juxtaposed with the prevalence of other musk-scented macrocycles, presents an intriguing case study in chemical biodiversity.
Physicochemical and Spectroscopic Profile of this compound
A comprehensive understanding of a molecule's physical and chemical properties is fundamental for its study and application. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₈O₃ | [1] |
| Molecular Weight | 256.38 g/mol | [1] |
| CAS Number | 3391-83-1 | [1] |
| Appearance | White to off-white solid | |
| Odor | Musk-like, sweet, powdery | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents |
The structural elucidation and identification of this compound, whether synthesized or hypothetically isolated from a natural source, would rely on a combination of modern analytical techniques.
Analytical Methodologies for Identification
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for the analysis of volatile and semi-volatile compounds like macrocyclic lactones. The retention time in the gas chromatogram provides a preliminary identification, while the mass spectrum, with its characteristic fragmentation pattern, offers definitive structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous determination of the chemical structure. The chemical shifts, coupling constants, and correlation signals in 2D NMR experiments (e.g., COSY, HSQC, HMBC) would allow for the complete assignment of all protons and carbons in the this compound molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy would reveal the presence of key functional groups, most notably the characteristic ester carbonyl (C=O) stretch and the C-O stretches of the ether and ester moieties.
The Natural World of Musk Macrocycles: A Comparative Analysis
While this compound appears to be a product of chemical synthesis, nature has produced a fascinating array of macrocyclic compounds with similar musk-like odors. These compounds are found in both the animal and plant kingdoms and serve various biological functions.
Animal-Derived Musk Macrocycles
Historically, the most prized musk fragrances were obtained from animal sources. These secretions are complex mixtures, with the characteristic odor often attributed to one or a few key macrocyclic compounds.
-
Muscone: A 15-membered macrocyclic ketone, is the principal odorant of musk from the musk deer (Moschus moschiferus)[3][4].
-
Civetone: A 17-membered macrocyclic ketone with a double bond, is the key fragrant component of the glandular secretions of the civet cat (Civettictis civetta)[5].
-
Castoreum: A complex secretion from the castor sacs of beavers (Castor fiber and Castor canadensis), contains various compounds, though its overall odor profile is not solely defined by a single macrocyclic musk[6].
The extraction of these compounds has significant ethical and conservation implications, which has driven the search for and synthesis of alternatives like this compound[7][8].
Plant-Derived Musk Macrocycles
Several plants produce macrocyclic lactones that contribute to their characteristic aromas. These are often found in the essential oils of seeds and roots.
-
Ambrettolide: A 17-membered macrocyclic lactone with a double bond, is a major constituent of the essential oil of ambrette seeds (Abelmoschus moschatus)[3][4].
-
Exaltolide® (Pentadecanolide): A 16-membered saturated macrocyclic lactone, has been identified in the root oil of Angelica archangelica[3].
It is noteworthy that these naturally occurring musk lactones possess different ring sizes and may contain unsaturation, distinguishing them structurally from this compound.
Biosynthesis of Natural Macrocyclic Lactones
The biosynthesis of macrocyclic lactones in plants is a complex process that typically involves the modification of fatty acids. Understanding these pathways can provide a blueprint for the biotechnological production of novel macrocycles. The diagram below illustrates a generalized biosynthetic pathway.
Caption: Generalized biosynthetic pathway of plant-derived macrocyclic lactones.
The key steps in this pathway are:
-
Hydroxylation: A long-chain fatty acid undergoes hydroxylation at the terminal (ω) position by a cytochrome P450 enzyme.
-
Activation: The carboxylic acid group of the ω-hydroxy fatty acid is activated, often by conversion to a coenzyme A (CoA) thioester.
-
Lactonization: An intramolecular esterification reaction, catalyzed by a specific enzyme, results in the formation of the macrocyclic lactone ring.
Variations in the chain length of the initial fatty acid precursor and the degree of unsaturation lead to the diversity of macrocyclic lactones observed in nature.
Synthetic and Biotechnological Production
Given the lack of evidence for its natural occurrence, this compound is produced through chemical synthesis. The fragrance industry has developed numerous synthetic routes to various musk-smelling macrocycles to meet commercial demand sustainably and ethically. These methods often involve ring-closing metathesis or other macrocyclization strategies[7][8][9].
More recently, biotechnological approaches are being explored for the production of musk compounds. This involves engineering microorganisms to express the necessary biosynthetic pathways, offering a potentially more sustainable and environmentally friendly alternative to traditional chemical synthesis.
Conclusion
References
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Belsito, D., Bickers, D., Bruze, M., Calow, P., Dagli, M., Fryer, A.D., Greim, H., Hanifin, J.H., Miyachi, Y., Saurat, J.H., Sipes, I.G. (2011). A toxicologic and dermatologic review of 11-oxahexadecanolide when used as a fragrance ingredient. Food and Chemical Toxicology, 49 Suppl 1, S128-34. [Link]
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A Technical Guide to the Biological Activity of Macrocyclic Lactones: From Broad-Spectrum Therapeutics to Specific Case Analysis of 1,7-Dioxacycloheptadecan-8-one
Preamble: The Enduring Potency of the Macrocyclic Lactone Scaffold
Macrocyclic lactones (MLs) represent a distinguished class of natural and synthetic compounds characterized by a large lactone ring, typically composed of 14, 15, or 16 atoms.[1] Originally isolated from soil-dwelling microorganisms of the genus Streptomyces, these molecules have become cornerstones in both veterinary and human medicine.[2] Their structural complexity has given rise to a remarkable diversity of biological activities, ranging from potent antiparasitic effects to promising anticancer and antimicrobial properties.[1][3][4] This guide provides an in-depth exploration of the multifaceted biological activities of MLs, their underlying mechanisms of action, and the experimental methodologies used to validate their efficacy. We will ground this broad discussion by examining the specific case of 1,7-Dioxacycloheptadecan-8-one, contextualizing it within the broader landscape of macrocyclic lactone research.
The Spectrum of Biological Activity: A Multi-Faceted Pharmacopoeia
The therapeutic applications of macrocyclic lactones are extensive and varied. While they are most renowned as antiparasitic agents, their utility extends into oncology and infectious disease, showcasing the versatility of this chemical scaffold.
Antiparasitic Activity: The Endectocide Revolution
The most significant contribution of MLs to medicine is their role as "endectocides," a term coined to reflect their unique ability to act against both internal (endoparasites) and external (ectoparasites) parasites.[5] This activity is particularly pronounced in the two primary families of antiparasitic MLs:
-
Avermectins: Includes ivermectin, abamectin, doramectin, and selamectin.[6]
-
Milbemycins: Includes moxidectin and milbemycin oxime.[6]
These compounds exhibit a potent, broad-spectrum effect against a wide range of nematodes (roundworms) and arthropods (insects, ticks, and mites).[3] However, they notably lack efficacy against cestodes (tapeworms) and trematodes (flukes), likely due to the absence of specific drug binding sites in these parasites.[7]
Anticancer Activity: A Frontier of Investigation
Beyond their antiparasitic applications, certain macrocyclic lactones have emerged as promising candidates for anticancer therapeutics.[1] Natural and synthetic lactones have demonstrated potent cytotoxicity against various cancer cell lines.[4] For example, the 16-membered macrocyclic lactone Rhizoxin has been shown to inhibit mitosis in tumor cells in a manner similar to Vinca alkaloids and is effective against vincristine-resistant tumor cell lines.[8] Other classes, such as resorcylic acid lactones, are known to inhibit critical signaling pathways, like the mitogen-activated protein kinases, in an ATP-competitive manner, providing a clear mechanism for their anticancer effects.[1]
Antimicrobial and Other Activities
The broader family of lactones is well-known for its antimicrobial potential.[9] While antiparasitic MLs like ivermectin are not primarily used for antibacterial purposes, other macrolides, such as erythromycin, are clinically vital antibiotics.[10] These compounds typically function by interfering with bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Furthermore, various lactone compounds have been reported to possess anti-inflammatory, antioxidant, and antiviral properties, making this scaffold a fertile ground for discovering novel therapeutic agents.[8][9]
| Macrocyclic Lactone Class | Primary Biological Activity | Examples | Key Therapeutic Use |
| Avermectins | Antiparasitic (Endectocide) | Ivermectin, Selamectin | Control of nematodes and arthropods in animals and humans.[3][11] |
| Milbemycins | Antiparasitic (Endectocide) | Moxidectin | Control of nematodes and arthropods, heartworm prevention.[11] |
| Macrolide Antibiotics | Antibacterial | Erythromycin, Azithromycin | Treatment of bacterial infections.[10] |
| Resorcylic Acid Lactones | Anticancer | Radicicol, Hypothemycin | Investigational (Kinase Inhibition).[1] |
| Miscellaneous Natural Lactones | Anticancer, Antimitotic | Rhizoxin | Investigational (Mitosis Inhibition).[8] |
Core Mechanisms of Action: From Ion Channels to Kinase Inhibition
The diverse biological effects of macrocyclic lactones are underpinned by distinct and highly specific molecular mechanisms. Understanding these mechanisms is crucial for rational drug design and for predicting potential toxicities.
The Antiparasitic Mechanism: A Tale of Chloride Channels
The primary mode of action for antiparasitic MLs like ivermectin is the modulation of ligand-gated chloride channels, which are unique to invertebrates.[3]
-
Binding to Glutamate-Gated Chloride Channels (GluCls): MLs bind with high affinity to GluCls located in the nerve and muscle cells of nematodes and arthropods.[3]
-
Channel Opening and Ion Influx: This binding event locks the channel in an open state, leading to a sustained influx of chloride ions (Cl⁻) into the cell.
-
Hyperpolarization and Paralysis: The influx of negative ions causes hyperpolarization of the cell membrane, making it unresponsive to excitatory signals. This results in a flaccid paralysis of the parasite's pharyngeal muscles (inhibiting feeding) and somatic muscles (inhibiting motility).[12]
-
Expulsion and Death: The paralyzed parasite is unable to maintain its position in the host and is eventually expelled or starves.
This mechanism is highly selective for invertebrates. In mammals, the blood-brain barrier, equipped with P-glycoprotein efflux pumps, actively prevents MLs from reaching GABA receptors in the central nervous system, conferring a high margin of safety.[13] Furthermore, mammals lack the GluCl channels that are the primary target of these drugs.[5]
Caption: Mechanism of action for antiparasitic macrocyclic lactones in invertebrates.
Case Study: this compound
To ground the broad activities of macrocyclic lactones in a specific example, we turn to this compound (CAS No. 3391-83-1).[6] This 17-membered macrocycle serves as an important case study, not for its known biological activity, but for its notable absence in the pharmacological literature, highlighting the gap between chemical classification and functional characterization.
Known Profile: A Fragrance Compound
Publicly available data and chemical supplier information consistently identify this compound as a synthetic fragrance ingredient.[5][7] It is often referred to as a macrolide musk and is valued in the cosmetics industry for its strong floral and powdery fragrance, which can simulate natural musk.[5] Its primary application is as a scent enhancer and fixative in perfumes, soaps, and other cosmetic products.[5][7]
Biological Activity: An Unexplored Frontier
Despite its classification as a macrocyclic lactone, a comprehensive review of scientific literature and chemical databases reveals a lack of published data on the specific pharmacological activities (e.g., antiparasitic, anticancer, antimicrobial) of this compound. While its structural relative, 1,6-Dioxacycloheptadecan-7-one, is also noted for its potential in medicinal chemistry research, concrete biological data remains elusive.[14]
This presents an opportunity for novel research. The established bioactivities of other 16- and 17-membered macrocycles suggest that this compound could possess undiscovered therapeutic potential. Its activity profile must be determined through rigorous experimental evaluation.
Experimental Protocols: A Framework for Discovery
To investigate the potential biological activities of a compound like this compound, a series of validated in vitro assays must be employed. Below is a detailed protocol for a primary cytotoxicity screening assay, a critical first step in assessing potential anticancer activity.
Protocol: MTT Cell Proliferation and Cytotoxicity Assay
This assay quantitatively measures the metabolic activity of living cells, which serves as a proxy for cell viability and proliferation. It is a foundational method for screening compounds for cytotoxic effects against cancer cell lines.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Rationale: To ensure logarithmic growth and uniform cell distribution for consistent results.
-
Procedure: Culture a selected human cancer cell line (e.g., MDA-MB-231 for breast cancer) under standard conditions (37°C, 5% CO₂). Trypsinize and count the cells. Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Rationale: To expose cells to a range of concentrations to determine the dose-response relationship.
-
Procedure: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
-
Incubation:
-
Rationale: To allow sufficient time for the compound to exert its biological effect.
-
Procedure: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Reagent Addition:
-
Rationale: To initiate the colorimetric reaction in viable cells.
-
Procedure: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of this solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Rationale: To dissolve the insoluble formazan crystals for spectrophotometric measurement.
-
Procedure: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well. Gently pipette to dissolve the crystals, resulting in a homogenous purple solution.
-
-
Data Acquisition and Analysis:
-
Rationale: To quantify the results and calculate key metrics like IC₅₀.
-
Procedure: Read the absorbance of each well at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The macrocyclic lactone scaffold is a testament to nature's ingenuity and a continuing source of powerful therapeutic agents. Their profound impact on controlling parasitic diseases is well-established, and their potential in oncology and other areas is an active and exciting field of research. The primary antiparasitic mechanism, targeting invertebrate-specific glutamate-gated chloride channels, is a classic example of selective toxicity that serves as a paradigm for modern drug development.
The case of this compound underscores a critical principle in drug discovery: a molecule's potential is not defined solely by its structural class but must be unveiled through empirical investigation. While its current application lies in the fragrance industry, its macrocyclic structure warrants a thorough evaluation of its pharmacological properties. The protocols and frameworks outlined in this guide provide a clear path for such an investigation. Future research should focus not only on discovering new macrocyclic lactones from natural sources but also on systematically screening existing, uncharacterized compounds to unlock their full therapeutic potential.
References
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U.S. Environmental Protection Agency (EPA). (n.d.). This compound - Substance Details. Retrieved from [Link]
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MSD Veterinary Manual. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Retrieved from [Link]
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Geary, T. G., & Moreno, Y. (2012). Macrocyclic Lactone Anthelmintics: Spectrum of Activity and Mechanism of Action. Current Pharmaceutical Biotechnology, 13(6), 866-872. Retrieved from [Link]
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Chen, Y., et al. (2018). Natural and Synthetic Lactones Possessing Antitumor Activities. Molecules, 23(11), 2939. Retrieved from [Link]
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Blagbrough, I. S., & convenience, you can also download a single file with all the references in this article in BibTeX format., P. A. B. F. y. (n.d.). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Retrieved from [Link]
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Dr. Duke's Phytochemical and Ethnobotanical Databases. (n.d.). Biological Activity Antiperoxidant. Retrieved from [Link]
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Bowman, D. D. (2006). Macrocyclic Lactones in the Treatment and Control of Parasitism in Small Companion Animals. Current Pharmaceutical Biotechnology, 7(4), 235-246. Retrieved from [Link]
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Giguère, S. (2022). Macrolide Use in Animals. Merck Veterinary Manual. Retrieved from [Link]
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Tsuruo, T., et al. (1986). Rhizoxin, a macrocyclic lactone antibiotic, as a new antitumor agent against human and murine tumor cells and their vincristine-resistant sublines. Cancer Research, 46(11), 5642-5647. Retrieved from [Link]
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Jan, I., et al. (2025). Anticancer Activity of Natural Compounds. ResearchGate. Retrieved from [Link]
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Geary, T. G. (2012). Macrocyclic Lactone Anthelmintics: Spectrum of Activity and Mechanism of Action. Retrieved from [Link]
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For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 1,7-Dioxacycloheptadecan-8-one, a member of the broader class of macrocyclic lactones. While detailed, peer-reviewed literature specifically on the synthesis and biological activity of this compound is limited, this document synthesizes available information on this compound and its close structural relatives. By examining the well-established chemistry and biology of macrocyclic lactones, we can infer and understand the properties and potential applications of this specific dioxa-lactone.
Introduction to Macrocyclic Lactones and this compound
Macrocyclic lactones are a diverse class of organic compounds characterized by a large ring structure containing a lactone (cyclic ester) functional group. These molecules are of significant interest in both the fragrance industry for their often pleasant and persistent musk aromas, and in the pharmaceutical sector for their potent biological activities.[1] this compound, also known by its synonyms 11-Oxahexadecan-16-olide and the trade name Musk R-1, is a prime example of a macrocyclic lactone utilized for its strong floral and powdery musk scent.[1][2] It serves as a valuable substitute for natural musk and acts as a fragrance fixative in a variety of cosmetic products.[2]
While the primary application of this compound is in perfumery, its structural similarity to other biologically active macrocyclic lactones warrants a closer examination of its potential pharmacological properties. This guide will delve into the synthesis, characterization, and known biological context of this compound and its relatives, providing a foundational understanding for researchers in drug discovery and development.
Synthesis of this compound and Related Compounds
The synthesis of large ring structures like macrocyclic lactones presents unique challenges due to entropic factors that favor polymerization over intramolecular cyclization. However, several robust synthetic strategies have been developed to overcome these hurdles.
General Synthetic Strategies
Two of the most powerful methods for the synthesis of macrocyclic lactones are the Baeyer-Villiger oxidation and Ring-Closing Metathesis (RCM).
-
Baeyer-Villiger Oxidation: This reaction converts a cyclic ketone into a lactone by insertion of an oxygen atom adjacent to the carbonyl group.[3] The reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of the oxygen insertion is predictable, with the more substituted carbon atom preferentially migrating.[3]
-
Ring-Closing Metathesis (RCM): RCM has become a cornerstone of macrocycle synthesis due to its high functional group tolerance and the availability of efficient ruthenium-based catalysts (e.g., Grubbs catalysts). This reaction involves the intramolecular condensation of a diene to form a cyclic olefin and a volatile alkene byproduct (typically ethylene).
Plausible Synthesis of this compound
A potential synthetic pathway could also involve the macrolactonization of a corresponding ω-hydroxy acid. The following diagram illustrates a generalized workflow for macrocyclic lactone synthesis.
Caption: Plausible synthetic workflow for this compound.
Structural Characterization
The structural elucidation and purity assessment of this compound and related compounds rely on a combination of spectroscopic and chromatographic techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the carbon skeleton and the position of heteroatoms and functional groups. While specific NMR data for this compound is not publicly available, data for related macrocyclic lactones can provide an indication of the expected chemical shifts.[5][6]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. Electron ionization (EI) is a common technique for such compounds.[7][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, particularly the characteristic ester carbonyl (C=O) stretch of the lactone.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of macrocyclic lactones and for their preparative purification. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) is suitable for the analysis of this compound.[9]
Table 1: Physicochemical and Spectroscopic Data for this compound and a Related Compound.
| Property | This compound | Hexadecanolide (a related macrocyclic lactone) |
| Molecular Formula | C₁₅H₂₈O₃[9] | C₁₆H₃₀O₂[10] |
| Molecular Weight | 256.38 g/mol [] | 254.41 g/mol [10] |
| CAS Number | 3391-83-1[9] | 109-29-5[10] |
| Appearance | Colorless crystals (est.)[] | Crystalline solid |
| Solubility | Soluble in ethanol and oils; almost insoluble in water.[12] | Soluble in organic solvents |
| 1H NMR | Data not available | Data available in spectral databases |
| 13C NMR | Data not available | Data available in spectral databases[10][13] |
| Mass Spectrum (EI) | Data not available | Key fragments (m/z): 55, 41, 69, 83, 43[10] |
Biological Activity and Potential Applications
The biological activity of macrocyclic lactones is vast and varied, ranging from potent antiparasitic effects to endocrine-disrupting activities.
Antiparasitic Activity of Macrocyclic Lactones
Many naturally derived and synthetic macrocyclic lactones are potent anthelmintic agents used extensively in veterinary and human medicine. Their mechanism of action typically involves the potentiation of glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the parasite.
Biological Activity of Macrocyclic Musks
As this compound is primarily used as a fragrance, its biological activity is more relevant in the context of toxicology and potential endocrine effects. Studies on various synthetic musks have shown a range of biological activities:
-
Estrogenic Activity: Some synthetic musks have been shown to exhibit weak estrogenic activity in in-vitro assays, such as the E-screen assay using human MCF-7 breast cancer cells.[14] This activity is often mediated by the estrogen receptor.[14] However, other studies have found that some macrocyclic musks, such as ethylene brassylate and cyclopentadecanolide, are not estrogenically active.[14] The estrogenic potential of this compound has not been specifically reported.
-
Genotoxicity: Some macrocyclic musk compounds have been tested for genotoxicity using the Ames test and in vivo micronucleus assays and were found to be non-genotoxic.
Given the widespread use of synthetic musks in consumer products, understanding their potential for endocrine disruption and other biological effects is an area of ongoing research.
Caption: Overview of the diverse biological roles of macrocyclic lactones.
Structure-Activity Relationships (SAR)
The biological activity and physical properties of macrocyclic lactones are highly dependent on their structure, including ring size, the presence and position of heteroatoms, and the nature of substituents. For macrocyclic musks, the conformation of the large ring is crucial for its interaction with olfactory receptors, which determines its scent profile.
For other biological activities, such as antiparasitic effects or interactions with mammalian receptors, subtle changes in the macrocycle's structure can lead to significant differences in potency and selectivity. The introduction of the two oxygen atoms in the ring of this compound, compared to a simple carbocyclic lactone, will significantly influence its polarity, hydrogen bonding capacity, and overall three-dimensional shape, which in turn will dictate its biological interactions.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis, purification, and biological evaluation of this compound and related macrocyclic lactones.
General Protocol for Macrolactonization
This protocol is a generalized procedure for the intramolecular cyclization of a hydroxy acid precursor.
-
Preparation of the Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two syringe pumps is assembled and flame-dried under a stream of inert gas (e.g., argon or nitrogen).
-
Solvent and Reagents: Anhydrous, high-purity solvent (e.g., toluene or dichloromethane) is added to the flask. A solution of the hydroxy acid precursor in the same solvent and a solution of the coupling reagent (e.g., 2-chloro-1-methylpyridinium iodide with a base such as triethylamine) in the same solvent are prepared separately.
-
High-Dilution Addition: The solutions of the hydroxy acid and the coupling reagent are added simultaneously and slowly to the reaction flask over a period of several hours using the syringe pumps to maintain high dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is quenched, and the crude product is extracted. The final product is purified by column chromatography on silica gel.
Caption: Experimental workflow for macrolactonization.
Protocol for Purity Analysis by HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically used.
-
Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile) and diluted to an appropriate concentration for analysis.
-
Chromatographic Conditions: A typical gradient might run from 50% to 100% acetonitrile over 20 minutes with a flow rate of 1 mL/min. The column is maintained at a constant temperature (e.g., 25 °C).
-
Detection: The eluent is monitored at a suitable wavelength (e.g., 210 nm) for the detection of the lactone.
Protocol for In Vitro Estrogenic Activity (E-Screen Assay)
This assay measures the estrogen-dependent proliferation of human breast cancer cells (MCF-7).
-
Cell Culture: MCF-7 cells are maintained in a suitable culture medium supplemented with fetal bovine serum (FBS).
-
Hormone Deprivation: Prior to the assay, the cells are cultured in a medium containing charcoal-stripped FBS to remove endogenous estrogens.
-
Treatment: The cells are seeded in multi-well plates and treated with various concentrations of the test compound, a positive control (e.g., 17β-estradiol), and a vehicle control.
-
Incubation: The plates are incubated for a period of 6 days.
-
Cell Proliferation Assay: The cell proliferation is quantified using a suitable method, such as the sulforhodamine B (SRB) assay, which measures total protein content.
-
Data Analysis: The proliferative effect of the test compound is calculated relative to the positive and negative controls.
Conclusion
This compound is a valuable macrocyclic lactone with a significant application in the fragrance industry. While specific data on its synthesis and biological activity are not extensively documented in publicly accessible scientific literature, an understanding of its properties can be derived from the broader knowledge of macrocyclic lactones. The synthetic methodologies and analytical techniques described in this guide provide a solid foundation for researchers working with this and related compounds. As the interest in the biological activities of macrocyclic compounds continues to grow, further investigation into the pharmacological properties of this compound may reveal novel applications beyond its current use in perfumery.
References
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National Institute of Standards and Technology. (n.d.). Oxacycloheptadecan-2-one. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hexadecanolide. PubChem Compound Database. Retrieved from [Link]
- Bitsch, N., Dudas, C., Körner, W., Failing, K., & Brunn, H. (2002). Estrogenic activity of musk fragrances detected by the E-screen assay using human mcf-7 cells.
- Gatt, L., Micallef, G., Micallef, C. M., & Farrugia, C. (2020). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. Foods, 9(6), 708.
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0246219). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Oxacycloheptadecan-2-one. In NIST Chemistry WebBook. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). bmse000487: 1-Hexadecanol. Retrieved from [Link]
- Jung, S., & Hummel, W. (2001). Estrogenic activity of two standardized red clover extracts (Menoflavon) intended for large scale use in hormone replacement therapy. The Journal of steroid biochemistry and molecular biology, 78(1), 67–75.
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
- Santoro, A., Chieffi, P., Mita, D. G., & Mita, L. (2021). Characterization of Estrogenic Activity and Site-Specific Accumulation of Bisphenol-A in Epididymal Fat Pad: Interfering Effects on the Endocannabinoid System and Temporal Progression of Germ Cells. International journal of molecular sciences, 22(5), 2540.
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Theorem Chemical. (n.d.). China High-Quality 11-Oxa Hexadecanolide Manufacturers, Factory Manufacturer, Supplier. Retrieved from [Link]
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Theorem Chemical. (n.d.). 11-Oxa Hexadecanolide Musk R1 CAS 3391-83-1. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). This compound - Substance Details - SRS. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Oxacycloheptadecan-2-one. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,6-Dioxacycloheptadecan-7-one. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). EP3564218A1 - Method for preparing 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid.
- Google Patents. (n.d.). CN108169468B - Diluent suitable for various blood analyzers and preparation method thereof.
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An In-depth Technical Guide to the Physicochemical Properties of 1,7-Dioxacycloheptadecan-8-one
Introduction
1,7-Dioxacycloheptadecan-8-one, registered under CAS Number 3391-83-1, is a macrocyclic lactone of significant interest, primarily within the fragrance and cosmetics industries.[1][2] Also known by trade names such as Musk 105 and the descriptive name 11-oxahexadecanolide, this compound is prized for its potent floral and powdery musk aroma.[1][2] Its large, flexible ring structure and the presence of ether and ester functional groups dictate its distinct physical properties, making it an effective and persistent fragrance fixative. This guide provides a comprehensive analysis of its core physical properties, analytical characterization methodologies, and essential safety protocols, offering a foundational resource for professionals engaged in its study and application.
Core Physicochemical Properties
The utility of this compound in its applications is a direct consequence of its molecular structure. Its high molecular weight and macrocyclic nature result in low volatility and a high boiling point, properties essential for a long-lasting fragrance component. The polarity introduced by the two oxygen atoms in the ring and the carbonyl group allows for some interaction with polar substrates, while the long hydrocarbon chain ensures lipophilicity.
A summary of its key physical and chemical properties is presented below.
Table 1: Summary of Key Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 3391-83-1 | [1][3] |
| Molecular Formula | C₁₅H₂₈O₃ | [1][3] |
| Molecular Weight | 256.38 g/mol | [1][2] |
| Melting Point | 35 °C | [1] |
| Boiling Point | 120 °C at 3 Torr | [1] |
| Density | 0.915 g/cm³ | [1] |
| Flash Point | 174.4 °C | [1] |
| Refractive Index | 1.43 | [1] |
| Appearance | Solid at room temperature | Inferred from MP |
| Odor | Strong floral, powdery, musk-like | [1][2] |
Structural and Computational Data
The arrangement of atoms within this compound is fundamental to its properties. The 17-membered ring contains two heteroatoms (oxygen), one at position 1 and the other at position 7, with a ketone (lactone) functional group at position 8.
Caption: Chemical Structure of this compound.
Computational models provide further insight into the molecule's behavior, particularly its lipophilicity and polarity, which are crucial for predicting its interaction in biological and chemical systems.
Table 2: Computed Molecular Properties
| Descriptor | Value | Significance | Source |
| XLogP3 | ~4.0 | Indicates high lipophilicity and low water solubility. | [1][2] |
| Topological Polar Surface Area (TPSA) | 35.5 Ų | Reflects the polar surface area, influencing membrane permeability. | [1][2] |
| Hydrogen Bond Acceptor Count | 3 | The three oxygen atoms can act as hydrogen bond acceptors. | [1][2] |
| Rotatable Bond Count | 4 | Indicates a degree of conformational flexibility. | [1] |
Analytical Characterization Methodologies
The definitive identification and purity assessment of this compound rely on standard spectroscopic techniques. While specific spectra for this compound are not widely published, its structural features allow for the prediction of key spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region (approx. 1.2-2.5 ppm) due to the numerous methylene (-CH₂-) groups. Key distinguishing signals would include the triplets corresponding to the methylene groups adjacent to the ether and ester oxygens (-CH₂-O-), which would be deshielded and appear further downfield (approx. 3.5-4.2 ppm). The protons alpha to the carbonyl group (-CH₂-C=O) would likely resonate around 2.3 ppm.
-
¹³C NMR: The carbon spectrum would provide a clearer picture. The most downfield signal would be the carbonyl carbon of the lactone (ester) group, typically appearing around 170-175 ppm. The carbons bonded to the ether and ester oxygens (-CH₂-O-) would resonate in the 60-80 ppm range. The remaining aliphatic carbons would produce a cluster of signals between 20-40 ppm.
Caption: General workflow for NMR-based structural analysis.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by absorptions corresponding to its functional groups. The most prominent and diagnostic peak would be the strong C=O stretching vibration of the ester functional group, expected around 1735-1745 cm⁻¹ . Additionally, two distinct C-O stretching bands would be visible in the region of 1250-1050 cm⁻¹ , one for the C-O-C ether linkage and another for the O=C-O ester linkage. The spectrum would also feature strong C-H stretching bands from the aliphatic chain just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 256. The fragmentation pattern would likely involve cleavage at the ether linkages and rearrangements characteristic of macrocyclic lactones, providing valuable structural confirmation.
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties requires standardized methodologies. The following protocols outline established techniques for key measurements.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Causality: DSC is a highly accurate thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. The melting point is observed as an endothermic peak, with the onset of the peak providing a precise value.
Protocol:
-
Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) to ensure temperature and enthalpy accuracy.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Hermetically seal the pan to prevent sublimation.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Equilibrate the cell at a temperature below the expected melting point (e.g., 20°C). Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the melting point (e.g., 60°C).
-
Data Analysis: Analyze the resulting thermogram. The melting point is determined from the onset temperature of the endothermic melting peak.
Caption: Workflow for melting point determination using DSC.
Boiling Point Determination at Reduced Pressure
Causality: Due to its high molecular weight, the compound's boiling point at atmospheric pressure would be very high, likely leading to decomposition. Therefore, it is determined under vacuum, and the pressure is reported with the temperature.
Protocol:
-
Apparatus Setup: Assemble a short-path distillation apparatus suitable for vacuum. Include a thermometer with the bulb placed correctly at the vapor takeoff point.
-
Sample Addition: Place a small volume of the sample into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Carefully reduce the pressure to the desired level (e.g., 3 Torr) using a vacuum regulator and monitor with a manometer.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Observation: Record the temperature at which the liquid is consistently condensing on the thermometer bulb and dripping into the receiving flask. This temperature is the boiling point at the recorded pressure.
Safety, Handling, and Storage
As a fine chemical, this compound requires adherence to standard laboratory safety practices.
-
Hazard Identification: The compound is classified as harmful to aquatic life with long-lasting effects (H412).[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapor. Avoid dust formation. Standard good hygiene practices should be followed; do not eat, drink, or smoke in the work area.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release into the environment.[1]
Conclusion
This compound is a specialized macrocyclic lactone with well-defined physical properties that are critical to its primary application as a synthetic musk. Its solid state at room temperature, low volatility, high boiling point, and characteristic lipophilicity are all direct results of its molecular structure. A thorough understanding of these properties, coupled with appropriate analytical and handling protocols, is essential for its effective and safe utilization in research and commercial product development.
References
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U.S. Environmental Protection Agency (EPA). (n.d.). This compound - Substance Details - SRS. Retrieved from [Link]
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ADAMA. (n.d.). Safety Data Sheet. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). This compound - Substance Details. Retrieved from [Link]
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A Technical Guide to 1,7-Dioxacycloheptadecan-8-one: Nomenclature, Properties, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 1,7-Dioxacycloheptadecan-8-one, a macrocyclic lactone of significant interest in the fragrance and cosmetics industries. It details the compound's formal nomenclature, including its IUPAC name and various synonyms, and presents its key physicochemical properties. The document outlines a plausible synthetic pathway and explores its primary application as a synthetic musk and fragrance fixative. Furthermore, it consolidates essential safety, handling, and toxicological information to ensure its proper use in research and development settings. This paper is intended for researchers, chemists, and product development professionals who require a detailed understanding of this compound.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is foundational for all scientific and regulatory purposes. This compound is a complex macrocycle, and its various names reflect its structure and commercial use.
1.1. IUPAC Name The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1][2] This name precisely describes its 17-membered ring structure containing two oxygen atoms (dioxa) at positions 1 and 7, and a ketone group (one) at position 8.
1.2. CAS Registry Number The Chemical Abstracts Service (CAS) has assigned the number 3391-83-1 to this specific chemical substance.[1][2][3] This identifier is unique and allows for unambiguous database searching.
1.3. Synonyms and Common Trade Names In commercial and research contexts, the compound is known by several other names. This multiplicity of names arises from different naming conventions and historical trade names. Understanding these synonyms is crucial for a comprehensive literature and patent search.
| Synonym | Source |
| 11-Oxahexadecanolide | PubChem, ECHEMI[2][3] |
| 11-Oxa-16-hexadecanolide | ECHEMI[3] |
| Musk R 1 / Musk R-1 | PubChem, ECHEMI[2][3] |
| Decanoic acid, 10-[(5-hydroxypentyl)oxy]-, ο-lactone | PubChem, ECHEMI[2][3] |
| 16-Hydroxy-11-oxahexadecanoic acid, omega-lactone | PubChem[2] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior, applications, and handling requirements.
2.1. Molecular Structure and Formula The compound is a 15-carbon lactone with two ether linkages within its 17-membered macrocyclic ring.
2.2. Key Physicochemical Data Quantitative data provides insight into the compound's physical state and behavior under various conditions. Note that some specific physical data points are limited for this exact isomer, and data from closely related compounds are used for reference where indicated.
| Property | Value | Notes / Reference |
| Appearance | Colorless Solid | Based on data for the related compound 16-Hexadecanolide.[4] |
| Melting Point | 33 - 34 °C / 91.4 - 93.2 °F | Data for the related compound 16-Hexadecanolide.[4] |
| Flash Point | > 100 °C / > 212 °F | Data for the related compound 16-Hexadecanolide.[4] |
| Topological Polar Surface Area (TPSA) | 35.5 Ų | A measure of the molecule's polarity, influencing solubility and permeability.[3] |
| XLogP3 | 4.0 | Indicates high lipophilicity, suggesting low water solubility.[3] |
| Hydrogen Bond Acceptor Count | 3 | The three oxygen atoms can act as hydrogen bond acceptors.[3] |
| Solubility | Immiscible with water | Expected due to high XLogP3. A related compound is noted as immiscible.[5] |
Synthesis Pathway
While proprietary industrial synthesis methods may vary, a plausible and efficient route for creating macrocyclic lactones like this compound can be designed based on established organic chemistry principles. The synthesis of the related isomer, 1,6-Dioxacycloheptadecan-7-one (Cervolide), involves the reaction of a bromo-ester with a diol, followed by condensation and depolymerization, providing a strong model for this process.[6][7]
3.1. Rationale for Synthesis Design The proposed pathway leverages two robust reactions: a Williamson ether synthesis to form the long ether chain and a subsequent transesterification followed by high-dilution cyclization to form the large lactone ring. This approach is logical for building the necessary carbon backbone and achieving the final macrocycle, a structure that is challenging to form due to entropic factors.
3.2. Proposed Synthesis Workflow The synthesis can be envisioned as a multi-step process starting from commercially available precursors. The key is the final ring-closing step, which must be performed under high dilution to favor intramolecular cyclization over intermolecular polymerization.
Caption: Proposed synthesis workflow for this compound.
Applications in Industry
The primary driver for the synthesis and study of this compound is its utility in the fragrance industry.
4.1. Core Function: Synthetic Musk and Fragrance Fixative This compound is classified as a macrocyclic musk. It imparts a warm, powdery, and strong floral or musky aroma to fragrance compositions.[3][8] Its large molecular size and low volatility make it an excellent fixative. In perfumery, a fixative is a substance used to reduce the evaporation rate of the more volatile aromatic components, thereby extending the longevity of the scent on the skin. It serves as a crucial substitute for natural musks, which are often derived from animal sources and are subject to ethical concerns and trade restrictions.[3]
4.2. Application Workflow in Perfumery The incorporation of this compound into a final consumer product is a carefully controlled, multi-stage process. It is typically used as a base note, providing depth and a long-lasting foundation for the fragrance.
Caption: Generalized workflow for fragrance formulation using a synthetic musk.
Safety, Handling, and Toxicology
Safe handling is paramount when working with any chemical substance. The information below is compiled from Safety Data Sheets (SDS) for the compound and its close relatives.
5.1. GHS Hazard Classification Based on available data for similar compounds, this compound is classified with the following hazards:
-
Acute Toxicity (Oral), Category 4: Harmful if swallowed.[9]
-
Serious Eye Damage, Category 1: Causes serious eye damage.[9]
-
Hazardous to the aquatic environment, long-term hazard, Category 3: Harmful to aquatic life with long lasting effects.[9][10]
5.2. Recommended Handling and Personal Protective Equipment (PPE) Standard laboratory and industrial hygiene practices should be followed.
| Precaution Type | Recommendation | Source(s) |
| Ventilation | Handle in a well-ventilated place. Avoid dust formation. | [4][10] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles (conforming to EN166 or OSHA standards). | [4][10] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [4][11] |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation. | [4] |
| General Hygiene | Avoid contact with skin, eyes, or clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [4][9] |
| Environmental | Avoid release to the environment. Dispose of contents/container to an approved waste disposal plant. | [9][10] |
Conclusion
This compound is a valuable synthetic macrocyclic lactone, primarily utilized for its desirable musky fragrance and excellent fixative properties. Its well-defined chemical identity, characterized by the IUPAC name and CAS number 3391-83-1, distinguishes it from its isomers. While its synthesis presents the challenges typical of macrocyclization, established chemical principles provide a clear pathway for its production. For researchers and developers, a thorough understanding of its physicochemical properties and adherence to strict safety protocols are essential for its effective and safe application in creating sophisticated and long-lasting fragrances for the consumer market.
References
- This compound - Substance Details - SRS | US EPA. (URL: )
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11-Oxahexadecanolide | C15H28O3 | CID 18826 - PubChem. (URL: [Link])
- Safety D
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"discovery and history of synthetic musks"
An In-Depth Technical Guide to the Discovery and History of Synthetic Musks
Abstract
The pursuit of the sensual and tenacious scent of musk has been a driving force in the fragrance industry for centuries. Initially sourced from the glands of the male musk deer, ethical and economic pressures necessitated the development of synthetic alternatives. This guide provides a comprehensive technical overview of the history and discovery of synthetic musks, charting a course from serendipitous laboratory findings to the rational design of environmentally benign molecules. We will explore the four major classes of synthetic musks—nitro, polycyclic, macrocyclic, and alicyclic/linear—delving into the key scientific breakthroughs, representative chemical syntheses, and the evolving understanding of their environmental and toxicological profiles that have shaped the field. This document is intended for researchers, scientists, and professionals in drug development and fine chemicals who require a deep, technical understanding of this vital class of aroma compounds.
Introduction: The Imperative for a Synthetic Musk
Natural musk, a secretion from the musk deer (Moschus moschiferus), has been prized for its unique olfactory properties for over a thousand years.[1] Its scent is complex, possessing a warm, animalic, and sweet character.[2] Critically for perfumery, it acts as a fixative, reducing the volatility of other fragrance components and extending the longevity of a scent.[3][4] However, the harvesting of natural musk required killing the endangered deer, making it ethically untenable and prohibitively expensive. This created a powerful impetus for the chemical industry to replicate its desirable properties through synthesis.[4][5][6]
The journey to create synthetic musks is a story of accidental discovery, brilliant chemical intuition, and adaptation to mounting environmental and safety concerns. The resulting compounds are broadly categorized into four distinct families, each representing a different era of chemical innovation.[7][8][9]
Figure 1: Chronological Development of Synthetic Musk Classes.
The Era of Serendipity: Nitro Musks
The story of synthetic musks begins not with a targeted search, but with a fortunate accident.
Discovery by Albert Baur
In 1888, German chemist Albert Baur was attempting to develop novel explosives, seeking a more effective version of trinitrotoluene (TNT).[3][4][10] During the nitration of a condensation product of toluene and isobutyl bromide, he synthesized a compound that, while a failure as an explosive, possessed a powerful and pleasant musk-like odor.[2][3][11][12] This compound, later known as "Musk Baur," was the first synthetic musk and marked the birth of the nitro musk family.[12] Further work by Baur led to the development of more commercially viable compounds, including Musk Ketone and Musk Xylene, which would dominate the industry for decades.[2][4][10]
Key Compounds and Chemical Rationale
The primary nitro musks of commercial importance were:
-
Musk Xylene: 1-tert-Butyl-3,5-dimethyl-2,4,6-trinitrobenzene
-
Musk Ketone: 4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone
-
Musk Ambrette: 4-tert-butyl-3-methoxy-2,6-dinitrotoluene
These molecules are structurally unrelated to the macrocyclic ketones of natural musk.[6] Their odor appears to be dependent on the specific arrangement and symmetry of the nitro groups on the benzene ring.[3] Musk Ketone, in particular, was lauded for an aroma that closely resembled natural musk and saw extensive use in iconic perfumes like Chanel No. 5.[4][10]
Experimental Protocol: Synthesis of Musk Ketone
The synthesis of Musk Ketone is a classic three-step process involving sequential Friedel-Crafts reactions followed by nitration. The causality behind this pathway is the systematic construction of the substituted aromatic core before introducing the osmophoric nitro groups.
Figure 2: General Synthesis Workflow for Musk Ketone.
-
Step 1: Friedel-Crafts Alkylation.
-
To a solution of m-xylene, a Lewis acid catalyst such as iron(III) chloride (FeCl₃) is added.
-
tert-Butyl chloride is added dropwise to the mixture. The electrophile, the tert-butyl cation, is generated in situ and alkylates the m-xylene ring, yielding 5-tert-butyl-m-xylene.
-
The reaction is typically performed at low temperatures to control selectivity.
-
-
Step 2: Friedel-Crafts Acylation.
-
The product from Step 1 is reacted with acetyl chloride in the presence of a stronger Lewis acid, typically aluminum chloride (AlCl₃).
-
This reaction introduces an acetyl group onto the aromatic ring, forming the aromatic ketone 4'-tert-Butyl-2',6'-dimethylacetophenone. This ketone is the direct precursor for nitration.[6][13]
-
-
Step 3: Nitration.
-
The ketone precursor is carefully added to a mixture of fuming nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile.
-
The strong activating effect of the alkyl groups and the deactivating effect of the acetyl group direct the two nitro groups to the 3' and 5' positions.
-
The final product, Musk Ketone, is isolated by quenching the reaction mixture in ice water and subsequent purification, often by recrystallization from methanol.[13]
-
The Decline of Nitro Musks
Despite their commercial success, the use of nitro musks began to decline significantly for several reasons:
-
Manufacturing Hazards: As Baur's initial research suggested, nitrated aromatics are inherently energetic compounds, and their production carried a significant risk of explosion.[11]
-
Chemical Instability: The nitro groups render the molecules susceptible to photochemical degradation and instability in alkaline media, such as soaps and detergents.[3][11]
-
Toxicological and Environmental Concerns: In the 1980s and 90s, studies revealed that nitro musks are lipophilic, leading to their bioaccumulation in adipose tissue and breast milk.[15][16] Concerns were raised about their potential as endocrine disruptors and carcinogens, leading to bans and severe restrictions in Japan and Europe.[15][17][18]
The Rise of Stability: Polycyclic Musks (PCMs)
The need for a more stable, safer alternative to nitro musks drove research in the mid-20th century, leading to the discovery of an entirely new structural class.[3][11] This class, known as the polycyclic musks, would come to dominate the market, with two compounds in particular becoming fragrance industry workhorses: Galaxolide and Tonalide.[5][7]
Discovery and Development
The development of PCMs was a more deliberate process than the accidental discovery of nitro musks. Researchers sought non-nitro aromatic structures that could elicit a musk odor. An early success was Phantolide, which was commercialized by Givaudan even before its chemical structure had been fully elucidated.[3] This discovery spurred further research into related indane and tetralin structures. The key advantage of this class was its exceptional stability in chemically harsh environments like laundry detergents and soaps, a significant performance improvement over the nitro musks.[3]
Key Compounds: Galaxolide and Tonalide
-
Galaxolide (HHCB): A hexamethylindanopyran, discovered at International Flavors & Fragrances (IFF) in the 1960s.[19] It has a clean, sweet, and floral woody musk scent and became one of the most widely used synthetic aroma chemicals.[7][19]
-
Tonalide (AHTN): A hexamethyltetralin, it has a sweet, musky, and slightly woody aroma.[20][21] It became the second most produced PCM after Galaxolide.[21]
Experimental Protocol: Synthesis of Galaxolide (HHCB)
The industrial synthesis of Galaxolide is a multi-step process starting from simple petrochemical feedstocks. The core of the synthesis is the construction of the pentamethylindane skeleton followed by the formation of the pyran ring.
Figure 3: Synthesis Pathway for Galaxolide (HHCB).
-
Step 1: Pentamethylindane Formation.
-
tert-Amylene is reacted with α-methylstyrene in the presence of an acid catalyst (e.g., sulfuric acid).
-
This reaction forms the core indane structure, 1,1,2,3,3-pentamethylindane.
-
-
Step 2: Hydroxyalkylation.
-
The pentamethylindane intermediate undergoes a Friedel-Crafts reaction with propylene oxide, catalyzed by aluminum chloride (AlCl₃).
-
This step attaches a hydroxypropyl group to the aromatic ring of the indane, yielding a hexamethylindane propanol derivative.
-
-
Step 3: Cyclization.
-
The alcohol intermediate is then cyclized by reacting it with formaldehyde (or its polymer, paraformaldehyde) in an acidic medium.
-
This final step forms the pyran ring, yielding the target molecule, Galaxolide.
-
Experimental Protocol: Synthesis of Tonalide (AHTN)
Tonalide synthesis involves building a substituted tetralin core, followed by acylation.
Figure 5: Polymerization-Depolymerization Synthesis of Ethylene Brassylate.
Methodology: [24]1. Step 1: Polyester Formation.
- Brassylic acid (tridecanedioic acid) is reacted with an excess of ethylene glycol at high temperatures (180-200°C).
- Water is continuously removed from the reaction mixture to drive the equilibrium towards the formation of a low-molecular-weight linear polyester. Excess ethylene glycol is later removed by vacuum distillation.
- Step 2: Depolymerization and Cyclization.
- The resulting polyester is heated to a higher temperature (250-300°C) under high vacuum in the presence of a transesterification catalyst (e.g., a tin or titanium compound).
- Under these conditions, the polymer "backbites," with the terminal hydroxyl group of a chain attacking an ester linkage further down the same chain. The resulting 17-membered cyclic diester, Ethylene Brassylate, is volatile enough to be distilled out of the reaction mixture as it is formed, thus shifting the equilibrium towards the desired product.
The Modern Era: Alicyclic and Linear Musks
The fourth generation of synthetic musks emerged in the 1990s, driven primarily by the growing environmental concerns surrounding the bioaccumulation and persistence of polycyclic musks. [1][3]This class is characterized by a move away from aromatic structures towards more readily biodegradable alicyclic (non-aromatic ring) and linear structures. [7]
Rational Design for Biodegradability
The discovery of this class was less about serendipity and more about rational design. Chemists sought to retain the molecular size and shape required for a musk odor while introducing functional groups, such as esters, that are more susceptible to environmental and biological degradation. [7]The first compound of this class, Cyclomusk, was introduced in 1975, but the major commercial breakthrough came in 1990 with Firmenich's introduction of Helvetolide. [3]
Key Compounds
-
Helvetolide: A substituted cyclohexane ethyl propionate. It is noted for its clean, fruity, pear-like musk odor.
-
Romandolide: A related compound with a more classic ambrette-like character. [3] These compounds represent the current trend in the industry: designing molecules that are not only effective and cost-efficient but also have a favorable environmental profile.
Environmental Fate and Toxicological Profile
The scientific understanding and public perception of synthetic musks have been profoundly shaped by investigations into their environmental and health impacts. The initial focus on olfactory performance and stability has given way to a more holistic assessment that includes persistence, bioaccumulation, and potential toxicity.
Persistence and Bioaccumulation
Due to their chemical stability and lipophilicity (fat-loving nature), nitro musks and especially polycyclic musks are resistant to degradation in the environment. [5][7]They enter aquatic systems primarily through wastewater treatment plant effluent. [5][25]Once in the environment, they tend to adsorb to sediment and bioaccumulate in the fatty tissues of aquatic organisms, moving up the food chain. [15][25][26]Consequently, these compounds have been detected in human adipose tissue, blood, and breast milk worldwide. [15][16]
Toxicological Concerns
-
Nitro Musks: Several nitro musks, particularly Musk Xylene and Musk Ketone, have been classified as suspected carcinogens. [18]Studies have also suggested they can act as endocrine disruptors. [16]* Polycyclic Musks: Galaxolide and Tonalide have been shown to have estrogenic and anti-estrogenic activity in vitro. [15]There is also evidence of potential organ system toxicity. [15]Furthermore, some PCMs have been found to inhibit multidrug resistance (MDR) transporters, which are cellular pumps that eject foreign chemicals. [17]This inhibition could potentially increase the intracellular concentration and toxicity of other environmental pollutants. [17]* Macrocyclic and Alicyclic Musks: These newer classes are generally considered to have a better safety and environmental profile. Their structures, particularly the presence of ester bonds, make them more susceptible to hydrolysis and biodegradation, thus reducing their persistence and potential for bioaccumulation. [7][27]
Summary of Synthetic Musk Classes
| Musk Class | Key Compounds | Discovery Era | Key Scientific Rationale / Properties | Environmental & Toxicological Issues |
| Nitro Musks | Musk Ketone, Musk Xylene | 1888 | Accidental discovery; strong, tenacious odor. | Manufacturing hazards, instability, bioaccumulation, potential carcinogenicity, endocrine disruption. [5][11][18] |
| Polycyclic Musks (PCMs) | Galaxolide (HHCB), Tonalide (AHTN) | ~1950s | Quest for stable, non-nitro alternatives; excellent performance in detergents. [3][11] | High persistence, bioaccumulation, potential endocrine disruption, inhibition of cellular defenses. [15][17][25] |
| Macrocyclic Musks (MCMs) | Exaltolide®, Ethylene Brassylate | 1926 (discovery), ~1990s (commercial) | Mimicking natural musk structures; often biodegradable. [1][3][27] | Generally considered safer; high synthetic cost was the main historical barrier. [1][3] |
| Alicyclic & Linear Musks | Helvetolide, Romandolide | ~1990s | Rational design for biodegradability. [3][7] | Designed to have a favorable environmental profile; lower persistence and bioaccumulation. [7] |
Conclusion and Future Outlook
The history of synthetic musks is a microcosm of the evolution of the modern chemical industry. It began with serendipity, matured through rational synthesis and industrial optimization, and is now entering an era defined by sustainability and environmental stewardship. The trajectory from the persistent nitro and polycyclic musks to the more readily biodegradable macrocyclic and alicyclic compounds demonstrates a clear and necessary trend.
Future research will undoubtedly focus on refining the principles of green chemistry. This includes the development of novel catalytic systems to improve the efficiency of macrocyclization, the use of renewable feedstocks, and the application of biotechnology and enzymatic processes to create complex musk molecules. The ultimate goal is to design and produce high-performance fragrance ingredients that offer the olfactory richness the industry demands while ensuring the safety of consumers and the health of the planet.
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Synthetic musk - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthetic Musks. (n.d.). Campaign for Safe Cosmetics. Retrieved January 15, 2026, from [Link]
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Moore, T. (2005, April 14). SYNTHESIS AND FRAGRANCE PROPERTIES OF MACROCYCLIC MUSKS. University of Illinois Urbana-Champaign. Retrieved January 15, 2026, from [Link]
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Musks in Perfumery. (n.d.). Perfumer's World. Retrieved January 15, 2026, from [Link]
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Ethylene Brassylate. (2025, July 7). CeresLab. Retrieved January 15, 2026, from [Link]
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Tonalide® (CAS N° 1506-02-1). (n.d.). ScenTree. Retrieved January 15, 2026, from [Link]
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Galaxolide® (CAS N° 1222-05-5). (n.d.). ScenTree. Retrieved January 15, 2026, from [Link]
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A Chemical History of Polycyclic Musks. (2020). Semantic Scholar. Retrieved January 15, 2026, from [Link]
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5.2.7. Synthesis of Musk Ketone. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
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Allure Of Musk. (n.d.). ParfumPlus Magazine. Retrieved January 15, 2026, from [Link]
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Musk in Fragrance : Salt and Butter of Perfumery. (2011, October 17). Bois de Jasmin. Retrieved January 15, 2026, from [Link]
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Toxic synthetic musk for our health? Analysis and alternatives. (2025, February 7). Liya Parfum Paris. Retrieved January 15, 2026, from [Link]
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Asymmetric catalysis in fragrance chemistry: A new synthesis of Galaxolide®. (2025, August 7). Request PDF. Retrieved January 15, 2026, from [Link]
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Musk T (Ethylene Brassylate, 105-95-3) – Premium Synthetic Ingredient for Perfumery. (n.d.). Scentspiracy. Retrieved January 15, 2026, from [Link]
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Natural and Synthetic Musk ~ Raw Materials. (n.d.). Fragrantica. Retrieved January 15, 2026, from [Link]
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- (4S, 7RS)-galaxolide synthesis method. (2017).
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Galaxolide® (CAS N° 1222-05-5). (n.d.). ScenTree.co. Retrieved January 15, 2026, from [Link]
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Nitro musks. (n.d.). LookChem. Retrieved January 15, 2026, from [Link]
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Tonalide (21145-77-7) – Premium Synthetic Ingredient for Perfumery. (n.d.). Scentspiracy. Retrieved January 15, 2026, from [Link]
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- Gadgil, V. R., et al. (2025).
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Methodological & Application
The Virtuoso of Modern Musks: Application Notes for 1,7-Dioxacycloheptadecan-8-one in Fine Fragrance and Cosmetics
In the intricate world of fragrance creation, the quest for novel molecules that impart both character and tenacity is perpetual. Among the pantheon of synthetic musks, the macrocyclic lactone 1,7-Dioxacycloheptadecan-8-one stands out as a cornerstone of modern perfumery. This document serves as a comprehensive guide for researchers, perfumers, and formulation scientists on the effective utilization of this versatile ingredient, known commercially as Musk R1. We will delve into its olfactory prowess, blending synergies, and performance across various applications, underpinned by detailed protocols and technical insights.
Chemical and Olfactory Profile
This compound , with the CAS number 3391-83-1 , is a macrocyclic lactone that has carved a niche for itself as a quintessential "white musk."[1][2] Its chemical structure, a seventeen-membered ring containing two oxygen atoms, one of which is part of a lactone functional group, is responsible for its characteristic odor profile and remarkable stability.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 11-Oxa-16-hexadecanolide, Musk R1 | [2] |
| CAS Number | 3391-83-1 | [1][2] |
| Molecular Formula | C15H28O3 | [1][3] |
| Molecular Weight | 256.38 g/mol | [2][3] |
| Appearance | Colorless to white crystalline solid | [3][4] |
| Melting Point | Approximately 30°C | [5] |
| Odor Profile | Musky, warm, powdery, creamy, with sweet and incense-like nuances. | [5][6][7] |
The olfactory character of this compound is one of sophisticated elegance. It imparts a clean, skin-like warmth that is both sensual and comforting. Unlike some of its predecessors, it is devoid of any harsh or metallic undertones, making it an ideal choice for creating a "second-skin" effect in fragrances.[6] Its remarkable tenacity, lasting for several months on a smelling strip, establishes it as a superior fixative, anchoring more volatile notes and extending the overall longevity of a fragrance.[3][7]
Applications in Fragrance Formulations
This compound is a versatile ingredient that finds application across a wide spectrum of fragrance types, from fine perfumery to personal care and laundry products.
2.1. Fine Fragrance:
In fine fragrance, it is cherished for its ability to add depth, warmth, and sensuality to compositions.[8] It serves as an excellent blender, harmonizing disparate notes and imparting a smooth, well-rounded character to the final creation. It is particularly effective in:
-
Floral Accords: It enhances the creamy and sensual facets of white florals like jasmine, tuberose, and gardenia.
-
Oriental and Gourmand Compositions: Its warm, powdery notes complement the sweetness of vanilla, tonka bean, and amber, adding a sophisticated muskiness.[6][9]
-
Powdery and Aldehydic Fragrances: It softens the sharp edges of aldehydes and enhances the overall powdery feel, creating a classic yet modern effect.[6]
A notable characteristic is its "exalting effect" when used in combination with other macrocyclic musks, creating a more complex and impactful musk accord.[3][5]
2.2. Personal Care Products:
Its clean and substantive nature makes it an excellent choice for a variety of personal care applications:
-
Soaps and Body Washes: It provides a long-lasting, clean musk fragrance that lingers on the skin. It shows good stability in soap bases.[3]
-
Lotions and Creams: Its warm, skin-like scent enhances the feeling of comfort and luxury in skincare products.
-
Deodorants and Antiperspirants: Its fixative properties help to prolong the effectiveness of the fragrance throughout the day.
2.3. Laundry Care:
In laundry detergents and fabric softeners, this compound imparts a clean, fresh, and long-lasting scent to fabrics. Its substantivity ensures that the fragrance is retained even after drying.
Protocols for Formulation
3.1. Handling and Dissolving Crystalline this compound:
As this material is a crystalline solid at room temperature, proper handling and dissolution are crucial for its effective incorporation into fragrance concentrates.
Protocol for Dissolution:
-
Preparation: Ensure all equipment (beakers, stirring rods, water bath) is clean and dry.
-
Weighing: Accurately weigh the required amount of this compound crystals using a calibrated scale.
-
Solvent Selection: Choose a suitable solvent for your formulation. Common choices include:
-
Ethanol (perfumer's alcohol)
-
Dipropylene Glycol (DPG)
-
Isopropyl Myristate (IPM)
-
Other liquid aroma chemicals in your formulation.
-
-
Dissolution:
-
Method A (Direct Dissolution): For smaller quantities or when using highly effective solvents, the crystals can be added directly to the solvent and stirred until dissolved. Gentle warming in a water bath (not exceeding 40-50°C) can accelerate the process.[10]
-
Method B (Pre-melting): For larger quantities or to ensure complete and rapid dissolution, it is recommended to first melt the crystals.
-
Place the container with the crystals in a temperature-controlled water bath set to approximately 35-40°C (just above its melting point).
-
Once melted to a clear liquid, add the molten musk to the solvent with continuous stirring.
-
-
Diagram of Dissolution Workflow:
Caption: Workflow for dissolving crystalline this compound.
3.2. Recommended Usage Levels:
The usage level of this compound can be varied to achieve different effects.
| Application | Recommended Concentration in Fragrance Concentrate |
| Fine Fragrance (Eau de Parfum, Extrait) | 1% - 10% |
| Eau de Toilette | 0.5% - 5% |
| Personal Care (Lotions, Creams) | 0.1% - 2% |
| Soaps and Body Washes | 0.2% - 3% |
| Laundry Care | 0.1% - 2% |
Note: It is recommended to start with lower concentrations and incrementally increase to achieve the desired olfactory impact.
Stability and Performance
The stability of a fragrance ingredient is paramount to the quality and shelf-life of the final product. This compound exhibits good stability in a wide range of cosmetic and household product bases.
pH Stability:
| pH | Product Type | Stability |
| 2 | Acid Cleaner | Poor |
| 3 | Fabric Conditioner | Medium |
| 3.5 | Antiperspirant | Medium |
| 6 | Shampoo | Medium |
| 9 | All-Purpose Cleaner | Good |
| 9 | Liquid Fabric Detergent | Good |
| 10 | Soap | Good |
| 10.5 | Powder Detergent | Good |
| 11 | Liquid Bleach | Poor |
Source: Givaudan[3]
This data indicates that this compound is most stable in neutral to alkaline conditions, making it well-suited for soaps, detergents, and many personal care products. Its performance in highly acidic or strongly oxidative environments (like bleach) is limited.
Substantivity:
-
On Skin: Excellent, contributing to the longevity of fine fragrances.
-
On Fabric (Damp): Poor[7]
-
On Fabric (Dry): Moderate[7]
Regulatory and Safety Information
Regulatory Status:
-
IFRA: According to the 49th and 51st Amendments of the IFRA Standards, this compound (CAS 3391-83-1) is unrestricted .[6] This signifies a favorable safety profile for its use in fragrance formulations within the industry's self-regulatory guidelines.
-
REACH: Registered under the European Chemicals Agency (ECHA).
Safety Profile:
While generally considered safe for use in cosmetic and fragrance products, standard industry safety precautions should be observed.
-
Skin Sensitization: As with all fragrance ingredients, the potential for skin sensitization should be considered, although it is not classified as a potent sensitizer.
-
Handling: It is recommended to handle the crystalline powder in a well-ventilated area to avoid inhalation of dust. Standard personal protective equipment (gloves, safety glasses) should be worn.
Diagram of Safety and Regulatory Workflow:
Caption: A logical workflow for ensuring safety and regulatory compliance.
Conclusion
This compound is an indispensable tool in the modern perfumer's palette. Its elegant and tenacious musk character, coupled with its excellent blending properties and broad application stability, makes it a highly valuable ingredient. By understanding its chemical nature, olfactory profile, and performance characteristics, and by adhering to the protocols outlined in this guide, researchers and formulators can unlock its full potential to create innovative and memorable fragrances.
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Modern Perfumery. (2021, March 4). How to Dilute Crystal/Powder Aroma Chemicals (10% Ambroxan Solution 1:10) [Video]. YouTube. [Link]
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The Perfumers Apprentice. All Fragrance Ingredients. Retrieved from [Link]
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-
ScenTree. Musk R1 (CAS N° 3391-83-1). Retrieved from [Link]
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Macer, S. (2022, September 18). How to make dilutions for perfumery (VISUAL DEMONSTRATION) [Video]. YouTube. [Link]
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Analytical Application Notes & Protocols for the Detection of 1,7-Dioxacycloheptadecan-8-one
Introduction: The Analytical Imperative for 1,7-Dioxacycloheptadecan-8-one
This compound, a macrocyclic lactone with the CAS Number 3391-83-1, is a significant component in the fragrance industry, valued for its persistent and warm musky notes.[1][2] Also known by synonyms such as 11-Oxahexadecanolide and Musk R 1, its chemical integrity and concentration are critical quality attributes in raw materials and finished cosmetic products.[1][3] The molecular formula of this compound is C₁₅H₂₈O₃, with a molecular weight of approximately 256.38 g/mol .[1][4] Given its prevalence in consumer goods, robust and validated analytical methods are imperative for quality control, regulatory compliance, and safety assessment.
This document provides detailed application notes and protocols for the quantitative determination of this compound using two orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be self-validating and are grounded in established principles of analytical chemistry for cosmetic ingredients.
Part 1: High-Performance Liquid Chromatography (HPLC) Method
Rationale and Method Design
Reverse-phase HPLC is a powerful technique for the analysis of moderately polar to non-polar compounds like this compound. The selection of a C18 or a specialized reverse-phase column like Newcrom R1 is predicated on providing a hydrophobic stationary phase that offers effective retention and separation of this macrocyclic lactone from other matrix components.[3] The mobile phase, a mixture of acetonitrile and acidified water, allows for the controlled elution of the analyte. The acid modifier (phosphoric or formic acid) is crucial for ensuring sharp peak shapes by minimizing interactions with residual silanols on the silica-based stationary phase.[3] For applications requiring mass spectrometric detection, formic acid is the preferred modifier due to its volatility.[3]
Experimental Workflow: HPLC Analysis
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Application Notes & Protocols: Purification Techniques for Macrocyclic Lactones
Abstract
Macrocyclic lactones represent a pivotal class of molecules in pharmaceuticals and agrochemicals, renowned for their complex structures and potent biological activities.[1][2] Their therapeutic applications, ranging from antibiotics like erythromycin to immunosuppressants like tacrolimus and antiparasitics like the avermectins, underscore the critical need for robust purification strategies.[1][3][4] However, the very features that make them unique—large, often flexible ring systems and the frequent co-production of structurally similar analogues—present significant purification challenges.[5][6] This guide provides an in-depth exploration of field-proven purification techniques, moving beyond simple procedural lists to explain the underlying principles and strategic rationale. We will detail methodologies from high-capacity initial cleanup to high-resolution final polishing, equipping researchers with the knowledge to design effective, self-validating purification workflows.
The Macrocycle Purification Challenge: Understanding the 'Why'
The successful isolation of a target macrocyclic lactone is rarely a single-step process. It is a strategic sequence of orthogonal techniques, each chosen to exploit different physicochemical properties of the target molecule relative to its impurities. The primary challenges stem from:
-
Structural Similarity: Fermentation processes or complex total syntheses often yield a family of related macrocycles (e.g., different glycosylation or methylation patterns) that are difficult to resolve.[3][7]
-
Conformational Flexibility: The large, flexible ring of a macrocycle can exist in multiple conformations, leading to peak broadening in chromatography and complicating crystallization.[6]
-
High Lipophilicity: Many macrocyclic lactones are highly lipid-soluble, which dictates the choice of solvents and chromatographic phases.[8][9]
-
Potential for Degradation: The large lactone ring can be susceptible to hydrolysis under acidic or basic conditions, requiring careful control of pH throughout the purification process.
A logical purification strategy, therefore, begins with a high-capacity, low-resolution technique to remove the bulk of unrelated impurities, followed by progressively higher-resolution methods to isolate the target from its closely related analogues.
Caption: A typical multi-stage purification workflow for macrocyclic lactones.
Core Purification Methodologies
Liquid Chromatography: The Workhorse of Separation
Chromatography is the cornerstone of macrocycle purification. The choice between normal-phase, reversed-phase, and other techniques depends on the specific properties of the molecule and the impurities to be removed.
RP-HPLC is arguably the most powerful and versatile technique for macrocyclic lactone purification, prized for its high resolving power.
-
Principle of Causality: This technique separates molecules based on their hydrophobicity. A non-polar stationary phase (typically silica gel chemically modified with C8 or C18 alkyl chains) is used with a polar mobile phase (commonly mixtures of water with acetonitrile or methanol).[3] Highly hydrophobic molecules, like many macrocyclic lactones, interact more strongly with the stationary phase and thus elute later. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted in order of increasing hydrophobicity. This allows for the fine separation of analogues that differ by as little as a single methyl group.[3]
-
Trustworthiness through Method Validation: A robust RP-HPLC protocol is self-validating. Peak shape, retention time, and resolution between the target and known impurities should be consistent. The use of high-purity solvents and properly packed columns is paramount for reproducibility.
Protocol: Preparative RP-HPLC for a Partially Purified Macrocyclic Lactone
-
Column Selection & Equilibration:
-
Select a C18 column with appropriate dimensions for the sample load (e.g., 250 x 21.2 mm for gram-scale purification).
-
Equilibrate the column with the starting mobile phase composition (e.g., 60% Acetonitrile, 40% Water) for at least 5-10 column volumes at a defined flow rate (e.g., 15 mL/min).
-
-
Sample Preparation:
-
Dissolve the partially purified sample in a solvent that is strong enough to fully solubilize it but is weaker than or equal to the initial mobile phase to ensure sharp injection bands. A mixture of the mobile phase components is often ideal.
-
Filter the sample through a 0.45 µm filter to remove particulates that could block the column.
-
-
Gradient Elution & Fraction Collection:
-
Inject the sample onto the equilibrated column.
-
Begin the gradient program. A typical gradient might run from 60% to 95% Acetonitrile over 30-40 minutes.[10] This gradient must be optimized to achieve baseline separation of the target compound from its nearest impurities.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210-250 nm).
-
Collect fractions based on the UV chromatogram, isolating the peak corresponding to the target molecule.
-
-
Analysis & Pooling:
-
Analyze individual fractions using analytical HPLC to confirm purity.
-
Pool the fractions that meet the required purity specification.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
| Parameter | Typical Value/Condition | Rationale |
| Stationary Phase | C18 or C8 silica, 5-10 µm | Excellent hydrophobic selectivity for non-polar macrocycles.[3][10] |
| Mobile Phase A | HPLC-grade Water (often with 0.1% TFA or Formic Acid) | Polar phase. Acid modifier improves peak shape by protonating silanols. |
| Mobile Phase B | Acetonitrile or Methanol | Organic "strong" solvent to elute hydrophobic compounds.[11] |
| Elution Mode | Gradient | Necessary to resolve complex mixtures and elute highly retained compounds.[3] |
| Detection | UV (210-250 nm) or Mass Spectrometry (MS) | Most macrocycles have UV chromophores. MS provides mass confirmation.[10][11] |
| Table 1: Common RP-HPLC Parameters for Macrocyclic Lactone Purification. |
While less common than RP-HPLC for final polishing, NPC is highly effective for initial cleanup, especially for removing polar impurities from fermentation broths or synthetic reaction mixtures.[12]
-
Principle of Causality: NPC operates on the principle of adsorption. It uses a polar stationary phase (most commonly silica gel) and a non-polar mobile phase (e.g., mixtures of hexane and ethyl acetate). Polar molecules are strongly retained by the silica, while non-polar molecules, like many macrocyclic lactones, elute more quickly. This makes it ideal for separating the target compound from polar starting materials or by-products.
-
Trustworthiness through Selectivity: The method's reliability comes from its orthogonal selectivity compared to RP-HPLC. An impurity that co-elutes with the product in RP-HPLC will often separate cleanly in NPC, and vice-versa.
Protocol: Silica Gel Flash Chromatography of a Crude Extract
-
Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) as a slurry in the initial, weakest eluent (e.g., 100% hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully layer it on top of the packed column. This "dry loading" technique prevents band broadening.
-
Elution: Begin elution with the weak solvent (e.g., hexane) and gradually increase the polarity by adding a stronger solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.[12]
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the desired product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent by rotary evaporation.
CCC is a unique and powerful form of liquid-liquid partition chromatography that completely eliminates the use of a solid support.[13][14] This is its key advantage.
-
Principle of Causality: Separation is based on the differential partitioning of solutes between two immiscible liquid phases.[15] One phase is held stationary by centrifugal force while the other is pumped through it.[13] Because there is no solid matrix, problems like irreversible adsorption of the sample are completely avoided, leading to near-quantitative recovery of the injected material.[16][17] This makes it exceptionally well-suited for crude extracts and for purifying delicate molecules that might degrade on active silica surfaces.
-
Trustworthiness through Recovery: The hallmark of a well-developed CCC method is its high mass recovery. The process is self-validating when >95% of the injected sample mass is accounted for in the collected fractions.
Caption: Key steps in developing a Counter-Current Chromatography method.
Protocol: HSCCC Purification of Brefeldin A Analogues
This protocol is adapted from a successful separation of macrolide antibiotics from a Penicillium fermentation broth.[18]
-
Solvent System Selection:
-
Prepare a two-phase solvent system, such as the HEMWat system (n-hexane/ethyl acetate/methanol/water).[18]
-
Determine the partition coefficient (K) of the target compounds by dissolving a small amount of the extract in the biphasic system, shaking vigorously, and analyzing the concentration in each phase by HPLC. An ideal K value is between 0.5 and 2.0.
-
For a complex mixture, a two-step approach may be needed, using a polar system (e.g., HEMWat 3:7:5:5) for initial fractionation, followed by less polar systems (e.g., HEMWat 7:3:5:5) for final purification of the resulting fractions.[18]
-
-
Instrument Preparation and Equilibration:
-
Thoroughly mix and separate the chosen solvent system in a separatory funnel. Degas both phases.
-
Fill the entire CCC column with the chosen stationary phase (e.g., the aqueous upper phase).
-
Set the centrifuge to the desired rotational speed (e.g., 800-1000 rpm).
-
Pump the mobile phase (e.g., the organic lower phase) through the column until hydrodynamic equilibrium is reached, indicated by the emergence of the mobile phase from the outlet. Record the volume of stationary phase retained (Sf). A high Sf (>70%) is crucial for good resolution.
-
-
Separation and Fraction Collection:
-
Dissolve the crude extract in a mixture of the upper and lower phases and inject it into the column.
-
Continue pumping the mobile phase at a constant flow rate.
-
Collect fractions continuously and monitor by TLC or HPLC to track the elution of the target compounds.
-
Crystallization: The Ultimate Polishing Step
Crystallization is a powerful purification technique that can deliver exceptionally high purity and provide the final Active Pharmaceutical Ingredient (API) in a stable, solid form.[19]
-
Principle of Causality: This process relies on the principle of differential solubility. A supersaturated solution of the macrocycle is created, from which the compound will crystallize out, leaving impurities behind in the solution (mother liquor).[19] Supersaturation can be achieved by cooling, evaporating the solvent, or adding an "anti-solvent" in which the compound is insoluble.[20]
-
Trustworthiness through Characterization: The purity of the final crystalline product is validated by multiple analytical techniques. HPLC confirms chemical purity, while Powder X-ray Diffraction (PXRD) confirms the specific crystalline form (polymorph), which is critical for regulatory filings and ensuring consistent bioavailability.[21]
Protocol: Anti-Solvent Crystallization of Erythromycin
This is a common industrial method for purifying erythromycin.[20]
-
Dissolution: Dissolve the purified erythromycin (e.g., from chromatography) in a suitable solvent in which it is highly soluble, such as acetone or butyl acetate, at a slightly elevated temperature.[20]
-
Inducing Supersaturation: While stirring, slowly add a pre-determined volume of an anti-solvent, typically water, in which erythromycin has very low solubility.[20] The slow addition is critical to control the rate of nucleation and promote the growth of larger, more uniform crystals.
-
Crystal Growth (Aging): Cool the mixture slowly to a lower temperature (e.g., 5 °C) and continue to stir for a set period (e.g., 12-14 hours).[12] This "aging" period allows for the slow growth of crystals and can improve purity.
-
Isolation and Drying: Isolate the crystals by filtration. Wash the filter cake with a cold mixture of the solvent/anti-solvent, followed by the pure anti-solvent, to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum at a controlled temperature to yield the final, highly pure product.
Case Studies: Tailoring Techniques to the Target
-
Tacrolimus: This immunosuppressant is often produced with structurally similar impurities like ascomycin and dihydrotacrolimus.[7] Standard chromatography can be challenging. An authoritative method involves using silver-modified sorbents, where the silver ions interact differently with the double bonds in tacrolimus versus its impurities, enabling a selective separation that is otherwise difficult to achieve.[7]
-
Avermectins: This family of antiparasitics consists of multiple closely related components (e.g., ivermectin, abamectin).[3] High-resolution RP-HPLC with a C18 column and a gradient of acetonitrile, methanol, and water is the method of choice for both analytical separation and preparative isolation of these components.[3]
-
Erythromycin: Purification from fermentation broth typically involves initial extraction and precipitation, followed by column chromatography on silica gel. The final step to achieve pharmaceutical-grade purity is almost always crystallization, often using an anti-solvent method with an acetone/water or butyl acetate/water system.[20]
Conclusion
The purification of macrocyclic lactones is a multi-faceted discipline that demands a deep understanding of the target molecule's properties and the principles of various separation techniques. There is no single "best" method; rather, the optimal strategy is a carefully designed sequence of orthogonal steps. By combining high-capacity methods like normal-phase or counter-current chromatography for initial cleanup with high-resolution techniques like RP-HPLC and a final polishing step like crystallization, researchers can reliably obtain these valuable compounds at the high purity required for their intended applications.
References
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Separation of Macrocyclic Lactones. LCGC International. Available at: [Link]
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Yuan, J., et al. (2014). Isolation and Purification of Macrocyclic Components From Penicillium Fermentation Broth by High-Speed Counter-Current Chromatography. PubMed. Available at: [Link]
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Danaher, M., et al. (2006). Review of methodology for the determination of macrocyclic lactone residues in biological matrices. PubMed. Available at: [Link]
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Laganà, A., et al. (2003). Sample Preparation for Determination of Macrocyclic Lactone Mycotoxins in Fish Tissue, Based on On-Line Matrix Solid-Phase Dispersion. Journal of AOAC International. Available at: [Link]
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Macrocyclic lactone | C14H20O4. PubChem. Available at: [Link]
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Zhu, J., & Chen, G. (2021). Recent Advances in Macrocyclic Drugs and Microwave-Assisted and/or Solid-Supported Synthesis of Macrocycles. Molecules. Available at: [Link]
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Tufa, T. B., et al. (2021). Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma. MDPI. Available at: [Link]
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Jedziniak, P., et al. (2012). Control of Residues of Five Macrocyclic Lactones in Cow Milk By Liquid Chromatography with Fluorescence Detection. ResearchGate. Available at: [Link]
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Countercurrent chromatography. Wikipedia. Available at: [Link]
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Wüthrich, D. (2017). Methods for the generation of large combinatorial macrocycle libraries. EPFL Infoscience. Available at: [Link]
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Ito, Y. (1981). Countercurrent chromatography. PubMed. Available at: [Link]
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Dubois, M., et al. (2004). Determination of macrocyclic lactones in food and feed. PubMed. Available at: [Link]
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Singh, P. (2022). counter current chromatography. Slideshare. Available at: [Link]
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Yoshii, K., et al. (2004). Typical Mass Chromatogram of Target Macrocyclic Lactone Chemicals. ResearchGate. Available at: [Link]
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Smith, G. (2008). Reintroducing Countercurrent Chromatography to the Chemist. American Laboratory. Available at: [Link]
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Lespine, A., et al. (2018). Lipid-like properties and pharmacology of the anthelmintic macrocyclic lactones. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
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Jabbar, A., et al. (2022). Molecular Interaction and Biological Activity of Fatty Acids and Sterols: An In Silico and In Vitro Approach Against Haemonchus contortus. MDPI. Available at: [Link]
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Lifschitz, A., & Lanusse, C. (2016). Pharmacokinetic features of the antiparasitic macrocyclic lactones. PubMed. Available at: [Link]
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Modern Countercurrent Chromatography. LCGC International. Available at: [Link]
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Li, J., & Chen, G. (2013). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Molecules. Available at: [Link]
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Imperiale, F., et al. (2007). Thermal stability of antiparasitic macrocyclic lactones milk residues during industrial processing. PubMed. Available at: [Link]
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Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link]
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Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
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Crystallization of macromolecules. PubMed. Available at: [Link]
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Rathod, M. G., et al. (2014). Isolation and partial purification of erythromycin from alkaliphilic Streptomyces werraensis isolated from Rajkot, India. Biotechnology Reports. Available at: [Link]
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Cleves, A. E., & Jain, A. N. (2022). Obstacles and innovations of macrocyclic drug development. Drug Target Review. Available at: [Link]
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Canton, P., et al. (2024). Macrocyclic lactones and ectoparasites control in livestock: Efficacy, drug resistance and therapeutic challenges. International Journal for Parasitology: Drugs and Drug Resistance. Available at: [Link]
- Merli, V., et al. (2006). Process for the purification of tacrolimus. Google Patents.
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Zhang, M., et al. (2013). Purification of Erythromycin by Antisolvent Crystallization or Azeotropic Evaporative Crystallization. Semantic Scholar. Available at: [Link]
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The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
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Alvarez, A. J. (2007). Development of Crystallization Processes for Pharmaceutical Applications. LACCEI. Available at: [Link]
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Industrial Purification of Pharmaceutical Antibodies: Development, Operation, and Validation of Chromatography Processes. ResearchGate. Available at: [Link]
-
Kerboeuf, D., et al. (2016). Macrocyclic Lactones Differ in Interaction with Recombinant P-Glycoprotein 9 of the Parasitic Nematode Cylicocylus elongatus and Ketoconazole in a Yeast Growth Assay. PLOS Pathogens. Available at: [Link]
-
Rathod, M. G., et al. (2014). Isolation and partial purification of erythromycin from alkaliphilic Streptomyces werraensis isolated from Rajkot, India. ResearchGate. Available at: [Link]
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Gold Biotechnology. (2024). Protein Purification: Affinity Purification, Ion Exchange, Hydrophobic Interaction, & Size Exclusion. YouTube. Available at: [Link]
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Application Notes and Protocols for 1,7-Dioxacycloheptadecan-8-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1,7-Dioxacycloheptadecan-8-one, also known by synonyms such as 11-Oxa-16-hexadecanolide and Musk R-1, is a macrocyclic lactone with a distinctive seventeen-membered ring containing both an ester and an ether linkage.[1][2] Primarily recognized for its pleasant musk fragrance, its application in the perfumery and cosmetics industries is well-established.[3][4] However, the unique structural features of this molecule—a large, flexible ring, a reactive lactone, and a chemically robust ether bond—present a compelling platform for its use as a versatile starting material in organic synthesis.
This guide provides detailed application notes and protocols for the synthetic utility of this compound, focusing on its transformation into valuable polymeric and small-molecule building blocks. The protocols herein are designed to be self-validating, with in-depth explanations of the underlying chemical principles and expected outcomes, catering to researchers in materials science, polymer chemistry, and drug development.
Compound Profile:
| Property | Value |
| CAS Number | 3391-83-1[5] |
| Molecular Formula | C₁₅H₂₈O₃[5] |
| Molecular Weight | 256.38 g/mol [2] |
| Appearance | Colorless to pale yellow liquid or crystalline mass[1] |
| Boiling Point | ~339.6 °C (estimated)[1] |
| Melting Point | ~35 °C[1] |
| Solubility | Soluble in organic solvents; almost insoluble in water[1] |
Section 1: Ring-Opening Polymerization (ROP) for the Synthesis of Novel Polyethers
The lactone functionality of this compound makes it a suitable monomer for ring-opening polymerization (ROP), a powerful technique for producing well-defined polyesters.[6] The resulting polymer, a polyether-polyester, is of significant interest for applications in biodegradable materials and drug delivery, owing to the presence of both hydrolyzable ester linkages and a flexible polyether backbone.
Lipase-Catalyzed Ring-Opening Polymerization (eROP)
Enzymatic ROP (eROP) offers a green and highly selective alternative to metal-based catalysis, minimizing the risk of toxic residues in the final polymer.[7] Lipases, such as Candida antarctica lipase B (CALB), are particularly effective for the ROP of macrocyclic lactones.[8][9]
Causality of Experimental Choices:
-
Enzyme: Immobilized CALB (Novozym 435) is chosen for its high activity and stability in organic media, as well as its proven efficacy in the ROP of large-ring lactones.[1]
-
Solvent: Toluene is selected as it is a good solvent for both the monomer and the resulting polymer, and it is relatively inert under the reaction conditions. Bulk polymerization (solvent-free) is also a viable and more environmentally friendly option.
-
Temperature: A temperature of 60-80 °C is optimal for lipase activity while minimizing thermal degradation of the enzyme and polymer.
-
Initiator: A small amount of a primary alcohol, such as 1-octanol, can be used as an initiator to control the molecular weight of the polymer. The polymerization can also proceed without an added initiator, with residual water acting as the initiating species.
Protocol 1: Lipase-Catalyzed ROP of this compound
Materials:
-
This compound (1.0 g, 3.9 mmol)
-
Immobilized Candida antarctica lipase B (Novozym 435) (100 mg, 10 wt%)
-
Anhydrous toluene (5 mL)
-
1-Octanol (optional, as initiator)
-
Methanol (for polymer precipitation)
-
Chloroform (for polymer characterization)
-
Round-bottom flask with a magnetic stirrer
-
Oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 g) and anhydrous toluene (5 mL).
-
Stir the mixture until the monomer is completely dissolved.
-
Add Novozym 435 (100 mg) to the solution.
-
If using an initiator, add the desired amount of 1-octanol.
-
Heat the reaction mixture to 70 °C in an oil bath and stir for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing by ¹H NMR for the disappearance of the monomer.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the enzyme.
-
Precipitate the polymer by slowly adding the filtrate to an excess of cold methanol with vigorous stirring.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
Expected Product: Poly(this compound)
A white to off-white, semi-crystalline solid.
Predicted Characterization Data:
-
¹H NMR (CDCl₃):
-
δ 4.0-4.2 (t, -CH ₂-O-C=O)
-
δ 3.4-3.6 (t, -CH ₂-O-CH₂-)
-
δ 2.2-2.4 (t, -CH ₂-C=O)
-
δ 1.2-1.7 (m, broad, -(CH ₂)n-)
-
-
¹³C NMR (CDCl₃):
-
δ ~174 (C=O)
-
δ ~70 (-CH₂-O-CH₂-)
-
δ ~64 (-CH₂-O-C=O)
-
δ ~34 (-CH₂-C=O)
-
δ ~24-30 (-(CH₂)n-)
-
-
IR (film):
-
~2920, 2850 cm⁻¹ (C-H stretch)
-
~1735 cm⁻¹ (C=O ester stretch)
-
~1170 cm⁻¹ (C-O-C ether stretch)
-
Workflow for Lipase-Catalyzed ROP
Caption: Workflow for the lipase-catalyzed ring-opening polymerization.
Section 2: Hydrolysis to ω-Hydroxy-ether-carboxylic Acid
Hydrolysis of the lactone in this compound provides access to a bifunctional molecule, 11-hydroxy-6-oxahexadecanoic acid. This ω-hydroxy-ether-carboxylic acid is a valuable building block for the synthesis of more complex molecules, such as functionalized polyesters, polyamides, or as a linker in drug-conjugate chemistry.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process, and the equilibrium can be driven towards the product by using a large excess of water.[5][10]
Causality of Experimental Choices:
-
Catalyst: A strong acid such as sulfuric acid or hydrochloric acid is used to protonate the carbonyl oxygen of the ester, making it more susceptible to nucleophilic attack by water.[10]
-
Solvent: A co-solvent like dioxane or tetrahydrofuran (THF) is used to ensure the miscibility of the hydrophobic lactone with the aqueous acidic solution.
-
Temperature: Heating the reaction mixture under reflux accelerates the rate of hydrolysis.
Protocol 2: Acid-Catalyzed Hydrolysis of this compound
Materials:
-
This compound (1.0 g, 3.9 mmol)
-
1,4-Dioxane (20 mL)
-
1 M Hydrochloric acid (20 mL)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 g) in 1,4-dioxane (20 mL).
-
Add 1 M hydrochloric acid (20 mL).
-
Heat the mixture to reflux (approximately 90-100 °C) for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.
Expected Product: 11-Hydroxy-6-oxahexadecanoic acid
A waxy solid or viscous oil.
Predicted Characterization Data:
-
¹H NMR (CDCl₃):
-
δ 10.0-12.0 (br s, 1H, -COOH )
-
δ 3.6-3.7 (t, 2H, -CH ₂-OH)
-
δ 3.4-3.5 (t, 4H, -CH ₂-O-CH₂-)
-
δ 2.3-2.4 (t, 2H, -CH ₂-COOH)
-
δ 1.2-1.7 (m, broad, -(CH ₂)n-)
-
-
¹³C NMR (CDCl₃):
-
δ ~179 (C=O, carboxylic acid)
-
δ ~70 (-CH₂-O-CH₂-)
-
δ ~63 (-CH₂-OH)
-
δ ~34 (-CH₂-COOH)
-
δ ~24-32 (-(CH₂)n-)
-
-
IR (film):
-
~3300-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid)
-
~2920, 2850 cm⁻¹ (C-H stretch)
-
~1710 cm⁻¹ (C=O stretch of carboxylic acid)
-
~1120 cm⁻¹ (C-O-C ether stretch)
-
-
Mass Spectrometry (ESI-):
-
Expected [M-H]⁻ at m/z 273.2
-
Reaction Scheme for Hydrolysis
Caption: Acid-catalyzed hydrolysis of the macrocyclic lactone.
Section 3: Reduction to a Dihydroxy Ether
Reduction of the lactone functionality in this compound with a strong reducing agent opens the ring to form a diol. The resulting 1,16-dihydroxy-6-oxaundecane is a C15 diol containing an ether linkage, which can be used as a monomer in polycondensation reactions to form polyethers or polyurethanes, or as a precursor for further synthetic modifications.
Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters and lactones to the corresponding alcohols.[11][12]
Causality of Experimental Choices:
-
Reducing Agent: LiAlH₄ is chosen for its high reactivity and efficiency in reducing esters. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.[12]
-
Solvent: Anhydrous diethyl ether or THF is used as the solvent, as LiAlH₄ reacts violently with protic solvents like water and alcohols.[3][13]
-
Temperature: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature or heated to ensure complete reduction.
-
Workup: A careful aqueous workup (e.g., Fieser workup) is necessary to quench the excess LiAlH₄ and hydrolyze the aluminum alkoxide intermediates to liberate the diol product.[14]
Protocol 3: Reduction of this compound with LiAlH₄
Materials:
-
This compound (1.0 g, 3.9 mmol)
-
Lithium aluminum hydride (LiAlH₄) (0.3 g, 7.8 mmol)
-
Anhydrous diethyl ether (50 mL)
-
Water
-
15% Aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask with a dropping funnel, reflux condenser, and magnetic stirrer
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a dry three-necked flask under an inert atmosphere.
-
To the flask, add LiAlH₄ (0.3 g) and anhydrous diethyl ether (20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 g) in anhydrous diethyl ether (30 mL) and add it to the dropping funnel.
-
Add the solution of the lactone dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (0.3 mL), 15% aqueous NaOH (0.3 mL), and then water again (0.9 mL).
-
Stir the resulting white suspension vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the diol.
Expected Product: 1,16-Dihydroxy-11-oxohexadecane
A white solid or a colorless oil.
Predicted Characterization Data:
-
¹H NMR (CDCl₃):
-
δ 3.6-3.7 (t, 4H, -CH ₂-OH)
-
δ 3.4-3.5 (t, 4H, -CH ₂-O-CH₂-)
-
δ 1.2-1.7 (m, broad, -(CH ₂)n-)
-
-
¹³C NMR (CDCl₃):
-
δ ~70 (-CH₂-O-CH₂-)
-
δ ~63 (-CH₂-OH)
-
δ ~25-33 (-(CH₂)n-)
-
-
IR (film):
-
~3350 cm⁻¹ (broad, O-H stretch)
-
~2920, 2850 cm⁻¹ (C-H stretch)
-
~1120 cm⁻¹ (C-O-C ether stretch)
-
-
Mass Spectrometry (CI or ESI+):
-
Expected [M+H]⁺ at m/z 261.2
-
Logical Flow of Reduction
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose | MDPI [mdpi.com]
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- 5. chemguide.co.uk [chemguide.co.uk]
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- 12. (PDF) Sustainable Polyester Elastomers From Lactones: [research.amanote.com]
- 13. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Application of 1,7-Dioxacycloheptadecan-8-one in Polymer Chemistry: A Guide to Synthesis and Characterization
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the application of 1,7-Dioxacycloheptadecan-8-one as a monomer in polymer chemistry. While its primary current use is in the fragrance industry, its structure as a macrocyclic lactone presents significant potential for the synthesis of novel polyesters with unique properties. This guide will delve into the principles of its polymerization, provide detailed hypothetical protocols for its synthesis via ring-opening polymerization (ROP), and outline methods for the characterization of the resulting polymer.
Introduction to this compound
This compound (CAS No. 3391-83-1) is a 17-membered macrocyclic lactone containing an ether linkage within its ring structure.[1] Also known as Musk 105, it is valued in the fragrance industry for its strong floral and musky scent.[2][3] Its molecular formula is C₁₅H₂₈O₃, and its structure is presented below.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 3391-83-1 | [1] |
| Molecular Formula | C₁₅H₂₈O₃ | [1][2] |
| Molecular Weight | 256.38 g/mol | [1][2] |
| Synonyms | 11-Oxahexadecanolide, Musk R-1 | [2] |
From a polymer chemistry perspective, the large ring size and the presence of the ether group make this compound an intriguing monomer. The ring-opening polymerization (ROP) of this lactone is expected to yield a novel aliphatic polyester with regularly spaced ether linkages along its backbone. These ether linkages could impart increased flexibility, altered hydrophilicity, and unique degradation profiles compared to polyesters derived from more common lactones like ε-caprolactone.
Principles of Ring-Opening Polymerization (ROP) of Macrocyclic Lactones
The polymerization of lactones to form high molecular weight polyesters is most effectively achieved through ring-opening polymerization (ROP).[4][5] This method is preferred over polycondensation as it avoids the production of small molecule byproducts and allows for better control over the polymer's molecular weight and structure.[4] ROP can be initiated through various mechanisms, including anionic, cationic, coordination, and enzymatic catalysis.
For large-ring lactones, the polymerization is primarily driven by entropic factors rather than the relief of ring strain, which is the main driving force for smaller lactones. The key to successful ROP of these macrocycles is the selection of an appropriate catalytic system that can efficiently promote the reaction under mild conditions.
Proposed Synthetic Protocols for Poly(this compound)
Chemical ROP via Coordination-Insertion Mechanism
One of the most common and effective methods for lactone ROP is catalysis by metal alkoxides, with tin(II) octoate [Sn(Oct)₂] being a widely used and commercially available option.[6] The polymerization proceeds via a coordination-insertion mechanism.
Objective: To synthesize high molecular weight poly(this compound) in bulk.
Materials:
-
This compound (monomer)
-
Tin(II) octoate [Sn(Oct)₂] (catalyst)
-
Benzyl alcohol (initiator)
-
Toluene (for handling catalyst)
-
Methanol (for precipitation)
-
Schlenk flask and other appropriate glassware
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Monomer and Glassware Preparation: Dry the Schlenk flask and other glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon. Add the desired amount of this compound to the flask and dry under vacuum for at least 2 hours to remove any residual moisture.
-
Catalyst and Initiator Preparation: Prepare a stock solution of Sn(Oct)₂ in dry toluene. Calculate the required amounts of catalyst and initiator based on the desired monomer-to-initiator ratio (e.g., 200:1 for a target degree of polymerization of 200) and monomer-to-catalyst ratio (e.g., 10,000:1).
-
Polymerization: Under a positive pressure of inert gas, add the benzyl alcohol initiator to the molten monomer (if the reaction is to be carried out above its melting point) or a solution of the monomer in a dry, high-boiling solvent. Subsequently, add the Sn(Oct)₂ solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 110-130 °C. The reaction time can vary from a few hours to 24 hours, depending on the desired conversion and molecular weight.
-
Termination and Purification: Cool the reaction mixture to room temperature. If performed in bulk, dissolve the resulting viscous polymer in a suitable solvent like chloroform or tetrahydrofuran (THF). Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at a temperature below its melting point until a constant weight is achieved.
Diagram 1: Workflow for Chemical ROP
Caption: Workflow for Sn(Oct)₂-catalyzed ROP.
Enzymatic ROP (eROP)
Enzymatic polymerization is an attractive "green" alternative to metal-based catalysts, often proceeding under milder conditions and avoiding toxic catalyst residues.[7][8] Lipases, particularly immobilized Candida antarctica lipase B (CALB), commercially known as Novozym 435, are highly effective for the ROP of various lactones, including macrolides.[7][9] The enzymatic mechanism is believed to involve the formation of an acyl-enzyme intermediate.[8][9]
Objective: To synthesize poly(this compound) using an enzymatic catalyst.
Materials:
-
This compound (monomer)
-
Novozym 435 (immobilized CALB)
-
Toluene or Diphenyl ether (solvent)
-
Methanol (for precipitation)
-
Reaction vessel with magnetic stirring
Procedure:
-
Enzyme and Monomer Preparation: Dry Novozym 435 under vacuum for 24 hours before use. Add the monomer and the dried enzyme (typically 10% w/w of the monomer) to a reaction vessel.
-
Solvent Addition: Add a suitable solvent (e.g., toluene) to achieve a desired monomer concentration (e.g., 0.5 M). The reaction can also be attempted in bulk if the monomer is liquid at the reaction temperature.
-
Reaction Conditions: Place the vessel in an incubator shaker or an oil bath with magnetic stirring at a temperature between 60-90 °C. The reaction time can range from 24 to 96 hours.
-
Termination and Purification: At the end of the reaction, add a solvent like THF to dissolve the polymer and filter off the immobilized enzyme. The enzyme can often be washed, dried, and reused.
-
Polymer Isolation: Precipitate the polymer from the filtrate by adding it to cold methanol.
-
Drying: Collect the polymer by filtration and dry under vacuum to a constant weight.
Diagram 2: Workflow for Enzymatic ROP
Caption: Workflow for Novozym 435-catalyzed ROP.
Expected Polymer Structure and Properties
The ROP of this compound will result in a linear aliphatic polyester, poly(this compound). The repeating unit will have the following structure:
-[O-(CH₂)₅-O-(CH₂)₈-C(O)]n-
The properties of this polymer are expected to be influenced by its high methylene-to-ester ratio and the presence of the ether linkage.
Table 2: Predicted Properties of Poly(this compound)
| Property | Predicted Characteristic | Rationale |
| Semicrystallinity | Likely semi-crystalline | The long methylene segments may allow for chain packing and crystallization, similar to polyethylene and polycaprolactone. |
| Melting Temp. (Tm) | Low to moderate (e.g., 40-70 °C) | The large repeating unit and ether linkage may disrupt crystal packing compared to polyethylene, leading to a lower Tm. |
| Glass Trans. Temp. (Tg) | Low (below 0 °C) | The high flexibility of the long aliphatic chain and the ether bond should result in a very low Tg. |
| Solubility | Soluble in common organic solvents like THF, chloroform, and toluene. | Typical for aliphatic polyesters. |
| Biodegradability | Expected to be biodegradable | The ester linkages are susceptible to hydrolytic and enzymatic degradation. The rate will depend on crystallinity and hydrophilicity. |
Polymer Characterization
To confirm the successful synthesis and determine the properties of poly(this compound), a suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the repeating unit and to verify the ring-opening of the monomer.
-
Gel Permeation Chromatography (GPC): GPC is essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A narrow PDI (<1.5) often indicates a well-controlled polymerization.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature.
Potential Applications
Given its predicted properties, poly(this compound) could be a valuable material for several advanced applications:
-
Biomedical Devices: Its expected biodegradability and potentially elastomeric nature could make it suitable for soft tissue engineering scaffolds, resorbable sutures, or as a component in implantable devices.
-
Drug Delivery: The polymer could be formulated into nanoparticles, microparticles, or hydrogels for the controlled release of therapeutic agents. The ether linkages might offer a different degradation profile and drug interaction compared to standard polyesters.
-
Specialty Elastomers and Adhesives: The low Tg and semi-crystalline nature could be leveraged in applications requiring flexible and tough biodegradable materials.
This guide provides a foundational framework for exploring the polymerization of this compound. The proposed protocols, rooted in established principles of polymer chemistry, offer a starting point for the synthesis and characterization of a novel and potentially valuable biodegradable polyester.
References
-
Uyama, H., & Kobayashi, S. (2002). Enzymatic Synthesis of Polyesters from Lactones, Dicarboxylic Acid Divinyl Esters, and Glycols through Combination of Ring-Opening Polymerization and Polycondensation. Biomacromolecules, 3(2), 337-341. [Link]
-
Jérôme, C., & Lecomte, P. (2008). Recent advances in the synthesis of aliphatic polyesters by ring-opening polymerization. Advanced Drug Delivery Reviews, 60(9), 1056-1076. [Link]
-
Majerska, K., & Kricheldorf, H. R. (2019). Recent Developments in Lactone Monomers and Polymer Synthesis and Application. Polymers, 11(11), 1853. [Link]
-
Lundberg, P., et al. (2018). Sustainable Polyester Elastomers from Lactones: Synthesis, Properties, and Enzymatic Hydrolyzability. Journal of the American Chemical Society, 140(4), 1467-1474. [Link]
-
Hedrick, J. L., et al. (2024). General and Mild Method for the Synthesis of Polythioesters from Lactone Feedstocks. Journal of the American Chemical Society, 146(5), 3345-3352. [Link]
-
Guo, Z. W., & Sih, C. J. (1988). Enzymatic Synthesis of Macrocyclic Lactones. ChemInform, 19(42). [Link]
-
Dong, H., Cao, S. G., & Li, Z. Q. (1999). Study on the enzymatic polymerization mechanism of lactone and the strategy for improving the degree of polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 37(9), 1265-1275. [Link]
-
Athanasiadi, M., et al. (2022). Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters. Polymers, 14(15), 3021. [Link]
-
Kumar, A., & Gross, R. A. (2000). Enzymatic Ring‐Opening Polymerization of Lactones by Lipase Catalyst: Mechanistic Aspects. Journal of Polymer Science Part A: Polymer Chemistry, 38(13), 2374-2383. [Link]
-
Arnold, F. H., et al. (2021). Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy. Journal of the American Chemical Society, 143(33), 13129-13137. [Link]
-
U.S. Environmental Protection Agency. (n.d.). This compound. Substance Details. [Link]
-
Waymouth, R. M., et al. (2016). Fast and selective ring-opening polymerizations by alkoxides and thioureas. Nature Chemistry, 8(11), 1047-1053. [Link]
-
Coulembier, O., et al. (2017). Insight into the Alcohol-Free Ring-Opening Polymerization of TMC Catalyzed by TBD. Polymers, 9(12), 659. [Link]
-
Theato, P., et al. (2020). Polyesteracetals via TBD Catalyzed Ring‐Opening Polymerization. Macromolecular Rapid Communications, 41(15), 2000273. [Link]
-
precisionFDA. (n.d.). 1,8-DIOXACYCLOHEPTADECAN-9-ONE. [Link]
-
ResearchGate. (n.d.). 1,7-Dinitroperylene bisimides: Facile synthesis and characterization as n-type organic semiconductors. [Link]
-
Würthner, F., et al. (2004). Preparation and characterization of regioisomerically pure 1,7-disubstituted perylene bisimide dyes. The Journal of Organic Chemistry, 69(23), 7933-7939. [Link]
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Safe Handling and Laboratory Protocols for 1,7-Dioxacycloheptadecan-8-one
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling, storage, and emergency management of 1,7-Dioxacycloheptadecan-8-one (CAS No. 3391-83-1). As a macrocyclic lactone utilized in research and as a fragrance ingredient, a thorough understanding of its properties and potential hazards is essential for ensuring laboratory safety and experimental integrity.[1][2] While comprehensive toxicological data is limited, this guide synthesizes available safety information to establish robust protocols for its use in a professional research environment. The causality behind each procedural step is explained to empower researchers with the knowledge to mitigate risks effectively.
Compound Identification and Hazard Assessment
This compound, also known by synonyms such as 11-Oxa-16-hexadecanolide and Musk R 1, is a macrocyclic compound with a molecular weight of 256.38 g/mol .[1][3] Its primary application is as a perfuming agent in cosmetics and other industries, but it also serves as a chemical intermediate in organic synthesis.[1][4]
GHS Classification and Toxicological Profile
The hazard classification for this compound presents some ambiguity across different suppliers. While many reports indicate that it does not meet the criteria for GHS hazard classification, some sources assign it the hazard statement H412: Harmful to aquatic life with long lasting effects.[1][2][5] This discrepancy underscores the importance of a cautious approach. Given the potential for environmental harm, release into drains or the environment must be strictly avoided.[5][6]
The toxicological properties have not been fully investigated.[7] One available metric, the oral LD50 in rats, is reported as >5 g/kg, suggesting low acute oral toxicity.[1] However, data for inhalation and dermal acute toxicity are largely unavailable.[5] Some sources indicate it may be a skin irritant and can cause mild or temporary eye irritation upon direct contact.[8][9]
Principle of Prudent Practice: Due to the incomplete toxicological profile, researchers must operate under the precautionary principle, treating the compound as potentially hazardous upon inhalation, ingestion, or skin contact and implementing controls to minimize exposure.
Physicochemical and Safety Data Summary
The following table summarizes key data for this compound. This information is critical for designing safe experimental setups and for risk assessment.
| Property | Value | Source(s) |
| CAS Number | 3391-83-1 | [1][3] |
| Molecular Formula | C₁₅H₂₈O₃ | [1][3] |
| Molecular Weight | 256.38 g/mol | [1] |
| Appearance | Colorless solid or liquid | [7] |
| Melting Point | 33 - 35 °C | [1][7] |
| Flash Point | > 100 °C / > 212 °F | [7] |
| GHS Hazard | H412: Harmful to aquatic life with long lasting effects | [1][5] |
| Oral LD50 (Rat) | >5 g/kg | [1] |
Core Safety Protocols: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling this compound.
Engineering Controls
-
Chemical Fume Hood: All procedures that involve handling the open compound, such as weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the primary defense against inhaling aerosols or vapors, which is crucial given the lack of inhalation toxicity data.[10]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][6]
Personal Protective Equipment (PPE)
The following PPE is required for all personnel handling the compound:
-
Eye and Face Protection: Tightly fitting safety goggles with side shields, compliant with EN 166 (EU) or NIOSH (US) standards, are mandatory to prevent splashes to the eyes.[5]
-
Skin Protection:
-
Respiratory Protection: While not typically required when working within a fume hood, a NIOSH-approved respirator should be used if irritation is experienced or if there is a potential for exposure outside of a functioning engineering control.[5]
Standard Operating Procedures (SOPs)
Adherence to standardized protocols minimizes variability and enhances safety.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area.[5]
-
Ensure the container is kept tightly closed to prevent contamination or release.[7]
-
Store away from incompatible materials; though specific incompatibilities are not well-documented, segregation from strong oxidizing agents is a prudent measure.
Weighing and Solution Preparation
-
Preparation: Don all required PPE before beginning work. Ensure the chemical fume hood is operational.
-
Weighing: Perform all weighing operations on a tared weigh boat or paper inside the fume hood to contain any dust or particles.
-
Transfer: Use a spatula to carefully transfer the desired amount of the compound into a suitable vessel. Avoid creating dust.
-
Dissolution: Add the solvent slowly to the vessel. If necessary, cap and mix gently. If heating is required, use a controlled heating mantle and monitor the process.
-
Cleanup: Clean the spatula and weighing area with an appropriate solvent and dispose of the waste as hazardous.
Waste Disposal
-
Categorization: All waste materials contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be treated as hazardous chemical waste.
-
Collection: Collect waste in designated, clearly labeled, and sealed containers.
-
Disposal: Dispose of the waste through a licensed environmental disposal company, in accordance with all local, state, and federal regulations.[5] Do not discharge into the environment.[5]
Emergency Procedures
Rapid and correct response during an emergency is critical to mitigating harm.
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing.[5] Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]
Accidental Release (Spill) Response
In the event of a spill, follow the workflow below. Ensure you are wearing appropriate PPE before attempting any cleanup.
Caption: Workflow for managing a chemical spill of this compound.
Fire Response
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[6] Do not use a direct stream of water as it may spread the material.
-
Hazards: The compound is combustible.[9] When heated to decomposition, it may emit acrid smoke and irritating fumes.[9]
-
Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5][7]
Conclusion
While this compound has low acute oral toxicity, the lack of comprehensive safety data necessitates a conservative and diligent approach to its handling. By understanding its known hazards, particularly its environmental impact and potential for irritation, and by rigorously applying the engineering controls, PPE, and protocols outlined in this guide, researchers can work with this compound safely and effectively. The foundation of laboratory safety is a combination of knowledge, preparation, and consistent adherence to established procedures.
References
-
This compound - Substance Details - SRS | US EPA. U.S. Environmental Protection Agency. [Link]
-
(8Z)-1,6-dioxacycloheptadec-8-en-7-one | C15H26O3 - PubChem. National Center for Biotechnology Information. [Link]
-
1,6-Dioxacycloheptadecan-7-one | C15H28O3 | CID 23173 - PubChem. National Center for Biotechnology Information. [Link]
-
The Use of Macrocyclic Lactones in Veterinary Practice - HuVetA. HuVetA. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of New Hampshire. [Link]
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Application Notes & Protocols: A Framework for Determining the Biological Efficacy of 1,7-Dioxacycloheptadecan-8-one
Abstract
This document provides a comprehensive experimental framework for the initial investigation and determination of the biological efficacy of the macrocyclic lactone, 1,7-Dioxacycloheptadecan-8-one. Primarily known for its use as a fragrance ingredient, its broader biological activities remain largely unexplored[1]. This guide is intended for researchers, scientists, and drug development professionals, offering a tiered approach from initial in vitro screening to more targeted mechanistic studies. The protocols herein are designed to be self-validating and are grounded in established scientific principles to ensure data integrity and reproducibility.
Introduction: The Scientific Rationale
This compound is a 17-membered macrocyclic lactone with the chemical formula C₁₅H₂₈O₃[1][2]. While its congener, 1,6-Dioxacycloheptadecan-7-one (Cervolide), is also used in perfumery, there is a significant gap in the scientific literature regarding the potential therapeutic applications of these molecules[3][4][5]. The presence of a lactone ring, a common motif in many biologically active natural products, suggests that this compound could interact with biological targets. This document outlines a logical, stepwise approach to systematically screen for and validate any potential bioactivity.
Our experimental design is predicated on a tiered screening cascade. This approach is both resource-efficient and scientifically rigorous, beginning with broad-spectrum assays to identify any potential "hits" before progressing to more complex and specific investigations.
Preliminary Characterization and Handling
Prior to initiating biological assays, it is imperative to confirm the identity and purity of the test compound, this compound (CAS No. 3391-83-1)[1].
Protocol 2.1: Compound Verification and Solubilization
-
Identity and Purity Confirmation:
-
Obtain a Certificate of Analysis (CoA) from the supplier.
-
Independently verify the structure and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Purity should ideally be >95%.
-
-
Solubility Testing:
-
Determine the solubility of the compound in common laboratory solvents (e.g., DMSO, ethanol, water).
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent, typically DMSO.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Vehicle Control:
-
The final concentration of the solvent (vehicle) in all assays should be kept constant and at a low level (typically ≤0.5%) to avoid solvent-induced artifacts. A vehicle control must be included in all experiments.
-
Tier 1: In Vitro Screening for Bioactivity
The initial phase of testing involves broad screening assays to identify any potential cytotoxic or general biological effects of this compound.
Cytotoxicity Profiling
Understanding the cytotoxic potential of a compound is a critical first step. A standard cytotoxicity assay using a common cell line will determine the concentration range for subsequent experiments.
Protocol 3.1.1: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture a suitable cell line, such as HeLa (human cervical cancer) or HEK293 (human embryonic kidney), in appropriate media and conditions.
-
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in culture media.
-
Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Assay:
-
Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Solubilize the resulting formazan crystals with a solubilization buffer.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration).
-
General Bioactivity Screening
Assuming the compound is not overtly cytotoxic at reasonable concentrations, a panel of general bioactivity assays can be employed.
Table 1: Tier 1 Bioactivity Screening Panel
| Assay | Potential Activity Detected | Principle |
| Antioxidant Assay (e.g., DPPH) | Antioxidant/Radical Scavenging | Measures the ability of the compound to donate an electron to the stable radical DPPH. |
| Anti-inflammatory Assay (LPS-stimulated macrophages) | Anti-inflammatory | Measures the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) production in macrophages stimulated with lipopolysaccharide (LPS). |
| Antimicrobial Assay (Broth microdilution) | Antibacterial/Antifungal | Determines the minimum inhibitory concentration (MIC) against a panel of representative bacteria and fungi. |
Tier 2: Mechanistic Elucidation (Hypothetical Scenario)
If a "hit" is identified in Tier 1, the subsequent experiments will be designed to investigate the mechanism of action. For the purpose of this guide, we will proceed with the hypothetical scenario that this compound demonstrates anti-inflammatory properties.
Investigating the Anti-inflammatory Mechanism
Protocol 4.1.1: NF-κB Reporter Assay
-
Cell Line:
-
Use a cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase).
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with an NF-κB activator, such as TNF-α or LPS.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
-
Interpretation:
-
A dose-dependent decrease in luciferase activity would suggest that the compound inhibits the NF-κB signaling pathway.
-
Protocol 4.1.2: Western Blot for Key Signaling Proteins
-
Cell Treatment and Lysis:
-
Treat macrophages (e.g., RAW 264.7) with the compound and stimulate with LPS.
-
Lyse the cells at various time points.
-
-
Protein Quantification and Electrophoresis:
-
Quantify protein concentration and separate proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Probe membranes with antibodies against key proteins in the NF-κB pathway (e.g., phosphorylated IκBα, p65).
-
-
Analysis:
-
Quantify band intensities to determine the effect of the compound on protein phosphorylation and degradation.
-
Visualization of Experimental Workflows
Diagram 1: Tiered Efficacy Testing Workflow
Caption: A tiered approach to testing the efficacy of this compound.
Diagram 2: Hypothetical Anti-inflammatory Signaling Pathway
Caption: Potential mechanism of action via NF-κB pathway inhibition.
Conclusion
This document provides a foundational framework for the systematic evaluation of the biological efficacy of this compound. By employing a tiered approach, researchers can efficiently screen for potential therapeutic activities and delve into the underlying mechanisms of action. It is crucial to adapt and expand upon these protocols based on the experimental findings at each stage. The lack of existing biological data for this compound presents a unique opportunity for novel discoveries in the field of pharmacology and drug development.
References
-
U.S. Environmental Protection Agency (EPA). (n.d.). This compound - Substance Details. SRS. Retrieved from [Link]
-
PubChem. (n.d.). 1,6-Dioxacycloheptadecan-7-one. Retrieved from [Link]
-
Dr. Duke's Phytochemical and Ethnobotanical Databases. (n.d.). Biological Activity Antiperoxidant. Retrieved from [Link]
-
COCONUT. (2024). 13-hydroxy-2,9,10,12-tetramethylene-4-(6-methylhepta-1,4,6-trienyl)-5,15-dioxabicyclo[12.1.0]pentadecan-6-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). GC-MS analysis of bioactive compounds from Freshwater mussels of Parreysia corrugata. Retrieved from [Link]
-
Chemsigma. (n.d.). 1,6-Dioxacycloheptadecan-7-one [6707-60-4]. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. CAS 6707-60-4: 1,6-Dioxacycloheptadecan-7-one | CymitQuimica [cymitquimica.com]
- 4. 1,6-Dioxacycloheptadecan-7-one | C15H28O3 | CID 23173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,6-Dioxacycloheptadecan-7-one | 6707-60-4 [chemicalbook.com]
Application Note: Stability Profiling of 1,7-Dioxacycloheptadecan-8-one in Diverse Media
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting stability studies of 1,7-Dioxacycloheptadecan-8-one, a macrocyclic lactone. The protocols detailed herein are designed to elucidate the intrinsic stability of the molecule and identify potential degradation pathways under various stress conditions, including hydrolysis, oxidation, and photolysis. Adherence to these methodologies will ensure the generation of robust and reliable data crucial for formulation development, shelf-life determination, and regulatory submissions.
Introduction: The Imperative of Stability Assessment
This compound, also known as Musk R-1, is a macrocyclic lactone of significant interest in various industries, including perfumery and potentially as a pharmaceutical intermediate.[1] Its large, flexible ring structure containing both an ester (lactone) and an ether linkage presents unique stability challenges. Understanding its degradation profile is paramount for ensuring product quality, efficacy, and safety. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are a critical component of this process, providing insights into the molecule's susceptibility to various environmental factors.[2][3] This application note details a systematic approach to investigating the stability of this compound in different media, thereby enabling the development of stable formulations and appropriate storage conditions.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential for designing relevant stability studies.
| Property | Value | Source |
| Chemical Name | This compound | [1][4] |
| Synonyms | Musk R 1, 11-Oxa-16-hexadecanolide | [1] |
| CAS Number | 3391-83-1 | [4] |
| Molecular Formula | C15H28O3 | [1][4] |
| Molecular Weight | 256.38 g/mol | [1][4] |
| Topological Polar Surface Area | 35.5 Ų | [1] |
| XLogP3 | 4.0 | [1] |
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways. The primary point of vulnerability is the lactone (cyclic ester) functional group, which is susceptible to hydrolysis.[5]
3.1. Hydrolytic Degradation
Hydrolysis of the lactone ring is the most anticipated degradation pathway, leading to the formation of the corresponding hydroxy acid. This reaction can be catalyzed by both acids and bases.[6][7][8][9]
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[7][10][11]
-
Base-Catalyzed Hydrolysis (Saponification): Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon leads to a tetrahedral intermediate that subsequently collapses to open the ring.[7]
The ether linkage within the macrocycle is generally more stable to hydrolysis than the ester group.
3.2. Oxidative Degradation
While the molecule lacks obvious sites for oxidation, such as phenols or aromatic amines, the methylene groups adjacent to the ether and ester functionalities could be susceptible to oxidative stress, potentially leading to the formation of hydroperoxides or further cleavage of the ring.
3.3. Photolytic Degradation
Macrocyclic compounds can undergo degradation upon exposure to light, which may involve radical-mediated pathways or rearrangements.[12][13] The specific chromophores in this compound that would absorb UV or visible light to initiate degradation need to be determined experimentally.
Experimental Design and Protocols
A comprehensive forced degradation study should be conducted to explore these potential pathways.[2][14] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being overly complex.[3]
4.1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Buffers (e.g., phosphate, acetate) for pH control
-
Class A volumetric glassware
4.2. Analytical Methodology
A validated, stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[15] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the recommended technique.[16][17]
Recommended HPLC-UV/MS Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A time-gradient elution should be optimized to resolve all peaks. A starting point could be 70% A, ramping to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (as lactones have a weak chromophore) and/or ESI-MS in positive ion mode for identification of degradants.
4.3. Forced Degradation Protocols
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To a 10 mL volumetric flask, add 1 mL of the stock solution and 5 mL of 0.1 M HCl.
-
Heat the solution at 60 °C in a water bath.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Analyze by HPLC.
-
-
Basic Hydrolysis:
-
To a 10 mL volumetric flask, add 1 mL of the stock solution and 5 mL of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw aliquots at shorter time intervals (e.g., 0, 15, 30, 60, and 120 minutes) due to the generally faster rate of base-catalyzed hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Analyze by HPLC.
-
-
Neutral Hydrolysis:
-
To a 10 mL volumetric flask, add 1 mL of the stock solution and 5 mL of HPLC-grade water.
-
Heat the solution at 60 °C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Analyze by HPLC.
-
-
Preparation: To a 10 mL volumetric flask, add 1 mL of the stock solution and 5 mL of 3% H₂O₂.
-
Incubation: Keep the solution at room temperature and protected from light.
-
Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Analysis: Dilute the aliquots to a final concentration of approximately 100 µg/mL with the mobile phase and analyze immediately by HPLC.
-
Sample Preparation: Prepare two sets of solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 100 µg/mL in quartz cuvettes or clear glass vials.
-
Exposure:
-
Expose one set of samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.
-
Wrap the second set of samples in aluminum foil to serve as dark controls.
-
-
Analysis: Analyze the samples and the dark controls by HPLC at appropriate time intervals.
-
Solid State:
-
Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 60 °C / 75% RH).
-
Withdraw samples at various time points (e.g., 1, 2, and 4 weeks).
-
Dissolve the samples in a suitable solvent to a known concentration and analyze by HPLC.
-
-
Solution State:
-
Prepare a solution of this compound in a relevant solvent (e.g., a potential formulation vehicle) at a concentration of 100 µg/mL.
-
Store the solution at an elevated temperature (e.g., 60 °C).
-
Analyze aliquots at 0, 2, 4, 8, and 24 hours by HPLC.
-
Data Interpretation and Visualization
The data from these studies should be compiled to understand the degradation kinetics and pathways.
5.1. Quantitative Data Summary
| Stress Condition | Time (hours) | % Assay of this compound | % Area of Major Degradant 1 | % Area of Major Degradant 2 | Mass Balance (%) |
| 0.1 M HCl, 60 °C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | 95.2 | 4.5 | - | 99.7 | |
| 4 | 90.1 | 9.2 | - | 99.3 | |
| 8 | 82.5 | 16.8 | - | 99.3 | |
| 24 | 65.3 | 33.5 | - | 98.8 | |
| 0.1 M NaOH, RT | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 0.25 | 88.9 | 10.8 | - | 99.7 | |
| 0.5 | 79.5 | 20.1 | - | 99.6 | |
| 1 | 63.2 | 36.5 | - | 99.7 | |
| 2 | 40.1 | 59.2 | - | 99.3 | |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | 99.5 | 0.3 | 0.1 | 99.9 | |
| 4 | 98.9 | 0.8 | 0.2 | 99.9 | |
| 8 | 97.6 | 1.9 | 0.4 | 99.9 | |
| 24 | 94.2 | 4.9 | 0.8 | 99.9 |
Note: This is a representative table. Actual results will vary.
5.2. Visualization of Workflows and Pathways
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Postulated primary degradation pathways for this compound.
Conclusion and Further Steps
This application note provides a robust framework for assessing the stability of this compound. The results from these studies will be instrumental in:
-
Identifying the critical factors affecting the stability of the molecule.
-
Developing stable formulations by avoiding excipients and conditions that promote degradation.
-
Establishing appropriate storage conditions and shelf-life.
-
Informing the development of specifications for impurities and degradation products.
Following these protocols, the next steps would involve the isolation and structural elucidation of any significant degradation products using techniques such as preparative HPLC, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy.[18] This comprehensive understanding is essential for ensuring the quality and safety of any product containing this compound.
References
-
Title: Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions.[6] Source: ACS Publications URL: [Link]
-
Title: How Does Lactone Hydrolysis Work?[7] Source: Chemistry For Everyone - YouTube URL: [Link] (Note: A representative URL is used as the original may not be static).
-
Title: Mechanisms of Lactone Hydrolysis in Acidic Conditions.[10] Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Mechanisms of Lactone Hydrolysis in Acidic Conditions.[11] Source: FAO AGRIS URL: [Link]
-
Title: Mechanisms of lactone hydrolysis in neutral and alkaline conditions.[19] Source: PubMed URL: [Link]
-
Title: Degradation of Pesticides Using Semiconducting and Tetrapyrrolic Macrocyclic Photocatalysts—A Concise Review.[12] Source: PMC - NIH URL: [Link]
-
Title: this compound - Substance Details - SRS.[4] Source: US EPA URL: [Link]
-
Title: Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage.[20] Source: NIH URL: [Link]
-
Title: Insight into functionalized-macrocycles-guided supramolecular photocatalysis.[13] Source: ScienceDirect URL: [Link]
-
Title: A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR.[18] Source: PubMed URL: [Link]
-
Title: Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma.[17] Source: PubMed URL: [Link]
-
Title: FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.[2] Source: PharmaTutor URL: [Link]
-
Title: Forced Degradation Studies: Regulatory Considerations and Implementation.[14] Source: BioProcess International URL: [Link]
-
Title: A practical guide to forced degradation and stability studies for drug substances.[15] Source: Broughton URL: [Link]
-
Title: Drug degradation pathways.[5] Source: Pharmacy 180 URL: [Link]
-
Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.[3] Source: ResolveMass URL: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Lactone [chemeurope.com]
- 9. Lactone - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanisms of Lactone Hydrolysis in Acidic Conditions [agris.fao.org]
- 12. Degradation of Pesticides Using Semiconducting and Tetrapyrrolic Macrocyclic Photocatalysts—A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Insight into functionalized-macrocycles-guided supramolecular photocatalysis [beilstein-journals.org]
- 14. biopharminternational.com [biopharminternational.com]
- 15. onyxipca.com [onyxipca.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanisms of lactone hydrolysis in neutral and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of 1,7-Dioxacycloheptadecan-8-one as a Premier Fixative in Modern Perfumery
Abstract
These application notes provide a comprehensive technical guide for researchers, perfumers, and formulation scientists on the use of 1,7-Dioxacycloheptadecan-8-one, a macrocyclic musk commonly known by trade names such as Ambrettolide, as a high-performance fixative in fragrance compositions. This document elucidates the physicochemical properties, mechanism of action, and synergistic effects of this molecule. Detailed protocols for both sensory and instrumental evaluation are provided to enable robust quantification of its impact on fragrance longevity and character. The information presented herein is synthesized from peer-reviewed literature, established industry practices, and authoritative chemical databases to ensure scientific integrity and practical applicability.
Introduction: The Challenge of Fragrance Longevity
The temporal evolution of a fragrance is governed by the differential volatility of its constituent aromatic compounds, often categorized into top, middle, and base notes.[1] The fleeting nature of highly volatile top and middle notes presents a persistent challenge in perfumery: maintaining the integrity and character of a scent over an extended period. Fixatives are essential components that address this challenge.[2] They are typically substances with low volatility that slow the evaporation rate of more volatile ingredients, thereby prolonging the fragrance's presence and ensuring a more linear and stable scent profile during its "dry-down" phase.[1][2]
Among the various classes of fixatives, synthetic macrocyclic musks have become cornerstones of modern perfumery, prized for their safety, biodegradability, and ethical production compared to their natural and early synthetic predecessors.[3][4][5] this compound, a prominent member of this class, is a synthetic macrocyclic musk lactone renowned for its exceptional fixative power and its ability to impart a smooth, warm, and elegant musk character to a composition.[6][7] First synthesized in 1927, it was inspired by the natural musk lactone found in ambrette seed oil, offering a consistent and stable alternative for creating sophisticated and long-lasting fragrances.[6][8][9]
Physicochemical and Olfactory Profile
Understanding the fundamental properties of this compound is critical to its effective application. Its large molecular structure and resulting low vapor pressure are directly responsible for its function as an anchor for more volatile scent molecules.
| Property | Value / Description | Source(s) |
| Common Name | Ambrettolide, Isoambrettolide | [7][10] |
| IUPAC Name | Oxacycloheptadec-10-en-2-one | [7] |
| CAS Number | 28645-51-4 | [6][10] |
| Molecular Formula | C₁₆H₂₈O₂ | [11] |
| Appearance | Colorless liquid | [7] |
| Odor Family | Musky | [7] |
| Odor Profile | A sophisticated macrocyclic musk with rich sweetness, subtle fruity facets (berry, pear), delicate floral nuances, and characteristic ambrette seed warmth. | [7] |
| Substantivity | > 172 hours on a smelling strip | [7][10] |
| Flash Point | > 100 °C (> 212 °F) | [12] |
| Recommended Use | Premium fixative and diffusion enhancer; effective from trace amounts up to 2-5% of the fragrance concentrate. | [10][12] |
Mechanism of Action: Anchoring Volatility
The primary mechanism by which this compound acts as a fixative is through intermolecular forces. Its large molecular size and low volatility allow it to form a persistent film on the substrate (e.g., skin or fabric). The more volatile fragrance molecules become entrapped within this film, and their rate of evaporation is significantly reduced. This not only extends the overall life of the fragrance but also has a synergistic and amplifying effect, increasing the diffusiveness of the composition.[7][12] Arctander noted that even minute concentrations (e.g., 0.01%) can effectively mask the sharp odor of alcohol in a solution, demonstrating its powerful ability to soften and round out a fragrance.[7][12]
Protocols for Performance Evaluation
To validate the efficacy of this compound, a dual approach combining sensory and instrumental analysis is recommended. This provides both qualitative and quantitative data on its performance.
Protocol 1: Sensory Evaluation of Fragrance Longevity
Objective: To assess the impact of this compound on the longevity and perceived intensity of a model fragrance using a trained sensory panel.
Materials:
-
Standard perfume testing blotters (2 sets, labeled "Control" and "Test")
-
Micropipettor (10 µL)
-
Model Fragrance Accord (e.g., a simple citrus-floral blend in ethanol)
-
This compound solution (10% in ethanol)
-
Ethanol (perfumer's grade)
-
Controlled environment (22°C, 40-50% relative humidity, odor-free)
-
Trained sensory panel (n ≥ 8)
Methodology:
-
Preparation of Solutions:
-
Control Solution: 9 mL of the Model Fragrance Accord + 1 mL of ethanol.
-
Test Solution: 9 mL of the Model Fragrance Accord + 1 mL of the this compound solution (final fixative concentration in the accord is 1%).
-
-
Sample Application:
-
Using the micropipettor, apply 10 µL of the Control Solution to the tip of each "Control" blotter.
-
Apply 10 µL of the Test Solution to the tip of each "Test" blotter.[13]
-
Allow the blotters to air-dry for 60 seconds.
-
-
Sensory Evaluation Schedule:
-
Panelists will evaluate the blotters at specified time intervals: t=0 (initial), t=1 hour, t=4 hours, t=8 hours, and t=24 hours.[13]
-
-
Evaluation Procedure:
-
At each time point, panelists are presented with one "Control" and one "Test" blotter in a blinded, randomized order.
-
Panelists will rate the perceived fragrance intensity on a Labeled Magnitude Scale (LMS), which has been shown to be suitable for measuring fragrance intensity on a substrate.[14]
-
Panelists will also provide qualitative descriptors of the fragrance character.
-
-
Data Analysis:
-
Calculate the mean intensity scores for both Control and Test samples at each time point.
-
Plot the mean intensity versus time for both samples to generate evaporation curves. A slower decay in intensity for the Test sample indicates successful fixation.
-
Data Collection Table:
| Time Point | Panelist ID | Sample (Blinded) | Intensity (LMS Score 0-100) | Olfactory Descriptors |
| t=0 | 1 | A | 85 | Bright, Citrus, Sharp |
| t=0 | 1 | B | 83 | Bright, Citrus, Softer |
| ... | ... | ... | ... | ... |
| t=24h | 8 | A | 5 | Faint, Musky |
| t=24h | 8 | B | 25 | Musky, Floral, Present |
Protocol 2: Instrumental Analysis via Headspace GC-MS
Objective: To quantitatively measure the reduction in volatility of specific top and middle note compounds in a fragrance accord due to the presence of this compound.
Principle: Static headspace sampling combined with Gas Chromatography-Mass Spectrometry (GC-MS) allows for the analysis of volatile organic compounds (VOCs) in the vapor phase above a sample.[15][16][17] A lower concentration of target analytes (volatile fragrance molecules) in the headspace of the test sample compared to the control at a given time point demonstrates the fixative's ability to suppress evaporation.[18]
Materials:
-
GC-MS system equipped with a headspace autosampler
-
20 mL headspace vials with magnetic crimp caps
-
Control and Test solutions from Protocol 1
-
Perfume testing blotter, cut into small, uniform pieces
Methodology:
-
Sample Preparation:
-
For each time point (e.g., t=1h, 4h, 8h, 24h), prepare a set of vials.
-
Apply 10 µL of the Control solution to a piece of blotter, allow to dry for 60 seconds, and place it inside a "Control" headspace vial. Immediately seal the vial.
-
Repeat the process with the Test solution for the "Test" vials.
-
Prepare at least three replicates for each sample type and time point.
-
-
Headspace GC-MS Parameters (Example):
-
Incubation: Heat vials at 40°C for 20 minutes to allow the headspace to equilibrate.
-
Injection: Automated injection of 1 mL of the headspace vapor.
-
GC Column: DB-5ms or equivalent non-polar column.
-
Oven Program: Start at 50°C, ramp to 250°C at 10°C/min.
-
MS Detection: Scan mode (m/z 40-400).
-
-
Experimental Workflow:
-
Prepare all vials at t=0.
-
Store the vials at a controlled ambient temperature (22°C).
-
At each designated time point (1h, 4h, etc.), transfer the corresponding set of vials to the headspace autosampler for analysis.
-
-
Data Analysis:
-
Identify the chromatographic peaks corresponding to key volatile compounds from the fragrance accord (e.g., Linalool, Limonene).
-
Integrate the peak area for each target compound in both Control and Test samples.
-
Calculate the average peak area and standard deviation for the replicates at each time point.
-
Compare the peak areas of the Test sample to the Control. The percentage reduction in headspace concentration can be calculated as: % Reduction = [ (Area_Control - Area_Test) / Area_Control ] * 100
-
Expected Quantitative Results:
| Target Analyte | Time Point | Avg. Peak Area (Control) | Avg. Peak Area (Test) | % Reduction in Headspace Conc. |
| Limonene | 4 hours | 1,500,000 | 900,000 | 40% |
| Linalool | 4 hours | 2,200,000 | 1,430,000 | 35% |
| Limonene | 24 hours | 150,000 | 112,500 | 25% |
| Linalool | 24 hours | 300,000 | 240,000 | 20% |
Safety and Regulatory Profile
This compound (Ambrettolide) exhibits a favorable safety profile, which has contributed to its widespread use.
-
IFRA: The International Fragrance Association (IFRA) has no specific restrictions on its use according to the 51st Amendment.[6]
-
ECHA/REACH: It is registered under REACH and is not classified as hazardous or considered a Substance of Very High Concern (SVHC).[6]
-
Allergenicity: Standard patch testing indicates it is non-sensitizing.[6] It has a very low likelihood of clogging pores, with a comedogenicity rating of 1.[9]
-
Biodegradability: It is considered readily biodegradable under OECD guidelines, making it an environmentally responsible choice compared to some older classes of synthetic musks.[3][6]
Conclusion
This compound is a highly effective and versatile fixative for a broad range of fragrance applications. Its strong performance in extending fragrance longevity is attributable to its low volatility and ability to anchor more volatile aromatic molecules. The protocols detailed in these notes provide a robust framework for formulators to both qualitatively and quantitatively assess its efficacy, ensuring data-driven product development. With its excellent safety and environmental profile, this compound remains a premier ingredient for creating sophisticated, high-performance, and compliant fragrance compositions.
References
- Scentspiracy. (n.d.). Ambrettolide (28645-51-4) - Premium Ambrette Synthetic Ingredient for Perfumery.
- Fraterworks. (n.d.). Ambrettolide.
- Perfume Extract. (n.d.). Ambrettolide - Discover this Powerful & Captivating Essence.
- Pal, A. (2024, April 10). Unveiling The Fragrant Odyssey: From Seed To Scent - The Ambrettolide Journey.
- The Good Scents Company. (n.d.). ambrettolide omega-6-hexadecenlactone.
- Journal of Chemical Education. (n.d.). Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS.
- LabRulez GCMS. (n.d.). The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port.
- Deascal. (n.d.). Ambrettolide: An In-Depth Look at Its Role in Cosmetics.
- Innovatech Labs. (n.d.). Headspace GC/MS Analysis.
- JCANO INGENIERIA. (n.d.). The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port.
- Umbrex. (n.d.). Fragrance and Sensory Appeal Testing.
- Alexandria Fragrances. (2025, October 1). What is Perfume Longevity? Understanding Its Importance.
- ResearchGate. (n.d.). GC-MS headspace results as a function of perfume concentration.
- Echemi. (n.d.). This compound CAS NO (3391-83-1) In Bulk Quantity.
- The Merchant Of Venice. (2025, January 1). The Longevity of a Fragrance.
- ResearchGate. (2025, August 6). Sensory approach to measure fragrance intensity on the skin.
- Cosmetics & Toiletries. (2016, April 13). Demonstrating perfume fixation.
- Scent Journer. (n.d.). The Importance of Fixatives and Its Effect on Projection, Longevity, Sillage.
- SODA AROMATIC Co., Ltd. (n.d.). Macrocyclic Musks | Business and Product Overview.
- Wikipedia. (n.d.). Synthetic musk.
- Archives of Physiotherapy and Global Researches. (n.d.). Synthetic musk odorants in cosmetic products.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in Macrocyclic Lactone Synthesis
Welcome to the technical support center for macrocyclic lactone synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of macrolides and other macrocyclic compounds. Here, we address the common challenges and side reactions that can impede the success of this critical ring-closing step. Our approach is to provide not just procedural fixes, but also the underlying mechanistic rationale to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
FAQ 1: My reaction is producing mainly dimers and other oligomers. How can I increase the yield of the desired monomeric macrolactone?
This is the most frequently encountered issue in macrolactonization. The formation of linear or cyclic oligomers (dimers, trimers, etc.) arises from intermolecular reactions competing with the desired intramolecular ring closure.[1] The key to resolving this is to understand the kinetics at play and manipulate the reaction conditions accordingly.
Why It's Happening: The Principle of High Dilution
At its core, the competition between cyclization and oligomerization is a battle of reaction orders.
-
Intramolecular Cyclization: This is a first-order reaction. Its rate depends on the concentration of a single molecule (the seco-acid precursor).
-
Rate_cyclization = k_intra * [Seco-Acid]
-
-
Intermolecular Oligomerization: This is a second-order reaction. Its rate depends on the collision of two separate molecules.
-
Rate_oligomerization = k_inter * [Seco-Acid]^2
-
Therefore, by significantly decreasing the concentration of the seco-acid, you can dramatically slow down the second-order intermolecular reaction while having a lesser effect on the first-order intramolecular cyclization.[1][2] This strategy is known as the High-Dilution Principle .[3][4] The goal is to ensure that a molecule of the activated seco-acid is more likely to find its own tail than to find another molecule.
How to Fix It: Implementing High-Dilution Conditions
The most practical way to achieve high dilution without using enormous volumes of solvent is through "pseudo-dilution," which involves the slow addition of the substrate to the reaction mixture.[2][3] This keeps the instantaneous concentration of the reactant extremely low.
Experimental Protocol: Syringe Pump Addition for High-Dilution Macrolactonization
-
Setup: In a multi-neck, oven-dried flask equipped with a condenser, magnetic stirrer, and a nitrogen inlet, add the bulk of the anhydrous solvent and any reagents that are not the seco-acid (e.g., DMAP in a Yamaguchi reaction). Heat the solvent to the desired reaction temperature (often reflux).
-
Prepare Substrate Solution: In a separate, dry flask, dissolve the seco-acid precursor and any co-reagents (e.g., 2,4,6-trichlorobenzoyl chloride and triethylamine for Yamaguchi) in the anhydrous solvent to a known concentration.
-
Load Syringe: Draw this solution into a gas-tight syringe and mount it securely on a syringe pump.[3]
-
Position Needle: Carefully insert the PFA tubing, attached to the syringe, through the septum on the reaction flask, ensuring the tip is submerged below the surface of the refluxing solvent. This prevents clogging and ensures immediate dilution.
-
Begin Slow Addition: Program the syringe pump to add the solution over a prolonged period (e.g., 8-12 hours). A typical rate might be 2-5 mL/hour.
-
Reaction Monitoring: Once the addition is complete, allow the reaction to stir for an additional period (e.g., 1-2 hours) to ensure full conversion. Monitor the reaction's progress by TLC or LCMS.
-
Workup: After completion, cool the reaction to room temperature and proceed with the appropriate aqueous workup and purification.
Visualization: The Kinetic Competition
The following diagram illustrates the fundamental choice a seco-acid molecule faces under cyclization conditions.
Caption: Kinetic competition between desired intramolecular cyclization and undesired intermolecular oligomerization.
FAQ 2: I'm observing epimerization at a stereocenter, especially at the α-position to the carbonyl. How can I prevent this?
Loss of stereochemical integrity is a serious side reaction that can compromise the biological activity of the target molecule. This is most common at the α-carbon to the newly formed ester carbonyl.
Why It's Happening: Enolate Formation
The proton on the α-carbon to a carbonyl group is acidic. During the activation of the carboxylic acid (e.g., formation of a mixed anhydride or an acylpyridinium salt), the electron-withdrawing nature of the activated carbonyl group increases the acidity of this α-proton further.[5] A base in the reaction mixture (e.g., triethylamine, or even the nucleophilic catalyst DMAP) can deprotonate this position, forming a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face, leading to a mixture of diastereomers (epimerization).[5][6][7]
How to Fix It: Minimizing Base Strength and Reaction Time
-
Choice of Method: Some macrolactonization methods are known to be milder and less prone to causing epimerization. The Yamaguchi esterification, for instance, is often cited for causing little epimerization at sensitive stereocenters.[8][9]
-
Use Non-Nucleophilic/Hindered Bases: If a base is required, switch from a stronger base like triethylamine to a more sterically hindered or less nucleophilic base, such as diisopropylethylamine (DIPEA) or a proton sponge.
-
Lower the Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. This will disfavor the activation energy barrier for the deprotonation event.
-
Reduce Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed. The longer the product is exposed to the basic conditions, the greater the chance for epimerization.
-
Reagent Stoichiometry: Use the minimum necessary amount of base and activating agents. Excess base is a common culprit for increased epimerization.
FAQ 3: My macrolactonization yield is low due to other side reactions like elimination or rearrangement. What should I consider?
Besides oligomerization and epimerization, other pathways can compete with the desired cyclization, particularly with sensitive substrates.
Why It's Happening: Substrate-Specific Reactivity
-
β-Elimination: If the seco-acid contains a leaving group (even a poor one like -OH or -OR) at the β-position relative to an acidic proton, base-mediated elimination can occur to form an α,β-unsaturated system. This is a common issue in the synthesis of polyketide macrolides.[10]
-
SN1 Side Reactions: In the case of allylic or benzylic alcohols, the activated hydroxyl group can sometimes depart to form a stabilized carbocation, leading to SN1-type side reactions instead of the desired SN2-like cyclization.[10]
-
Transesterification: If the seco-acid chain contains other unprotected hydroxyl groups, intramolecular transesterification can compete with the desired macrolactonization, potentially leading to different, thermodynamically more stable ring sizes.
How to Fix It: Method Selection and Substrate Preorganization
-
Method Selection: The choice of macrolactonization protocol is critical. For substrates prone to β-elimination, methods that avoid strong bases are preferable. For example, the Mitsunobu reaction proceeds under generally neutral conditions, although it has its own set of potential side reactions.[11][12][13] The Shiina macrolactonization, using reagents like 2-methyl-6-nitrobenzoic anhydride (MNBA), is also a powerful method that can be tuned with Lewis acid or nucleophilic catalysts to suit the substrate.[14][15][16]
-
Conformational Preorganization: The efficiency of macrolactonization is highly dependent on the conformation of the seco-acid precursor.[2][14] A precursor that is conformationally predisposed to cyclize (i.e., the reactive ends are often near each other) will react much faster and give higher yields. Incorporating rigid structural elements like double bonds (especially Z-alkenes), triple bonds, or aromatic rings into the backbone can restrict conformational freedom and favor a cyclization-competent geometry.[2]
-
Protecting Group Strategy: Ensure that other nucleophilic groups within the molecule are appropriately protected to avoid their participation in undesired side reactions.
Data & Method Comparison
For a quick reference, the following table summarizes key features of several common macrolactonization methods.
| Method | Activating Reagent(s) | Base / Catalyst | Typical Concentration (mM) | Key Advantages | Common Issues to Watch For |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride (TCBC) | Et₃N, cat. DMAP | 1 - 10 | High yields, mild conditions, low epimerization.[8][9] | Requires stoichiometric base, careful purification from byproducts. |
| Shiina | 2-Methyl-6-nitrobenzoic anhydride (MNBA) | cat. DMAP or Lewis Acids (e.g., Sc(OTf)₃) | 1 - 50 | High yields, can be catalyzed, effective for strained rings.[14][15][16] | Reagent preparation, potential for diolide formation with some substrates.[14] |
| Corey-Nicolaou | 2,2'-Dipyridyl disulfide, PPh₃ | None (reflux) | < 1 | Works well for complex substrates, neutral conditions. | High temperatures needed, purification from phosphine oxide. |
| Mitsunobu | PPh₃, DIAD/DEAD | None | 1 - 10 | Mild, neutral conditions, inverts stereocenter of alcohol.[13] | Stoichiometric phosphine oxide byproduct, potential for side reactions if nucleophile is not acidic enough (pKa > 13).[13] |
Troubleshooting Workflow
Use this decision tree to guide your troubleshooting process when encountering low yields in your macrolactonization reaction.
Caption: A decision-tree workflow for troubleshooting common macrolactonization problems.
References
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- High dilution principle. Wikipedia.
- Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. Google Search.
- Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization.
- Mitsunobu and Related Reactions: Advances and Applic
- High dilution principle. ZambiaWiki - ZambiaFiles.
- Macrocyclization Reactions at High Concentration (≥0.2M)
- common side reactions in macrocyclic lactone synthesis and their avoidance. Benchchem.
- Evaluation of the efficiency of the macrolactonization using MNBA in the synthesis of erythromycin A aglycon. PubMed.
- C-2 Epimerization of aldonolactones promoted by magnesium iodide: a new way towards non-enzymatic epimeriz
- Shiina macrolactoniz
- Update 1 of: Macrolactonizations in the Total Synthesis of Natural Products.
- Macrolactonization Driven by Supramolecular Interactions. ChemRxiv.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
- Approaches towards the macrolactonization of seco‐acids.
- Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemiz
- The proposed mechanisms of the epimerization reactions by RaCE and...
- Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. NIH.
- Methods for Macrolactonization of Seco Acids in the Synthesis of Natural and Biologically Active Compounds.
- Shiina esterific
- Modern Macrolactoniz
- Unconventional Macrocyclizations in Natural Product Synthesis. ACS Central Science.
- Rapid synthesis of cyclic oligomeric depsipeptides with positional, stereochemical, and macrocycle size distribution control. PubMed Central.
- Mechanistic Study of the Mitsunobu Reaction.
- Mitsunobu Macrolactoniz
- Yamaguchi Esterific
- Unconventional Macrocyclizations in N
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Mitsunobu reaction. Wikipedia.
- Macrolactonization Reactions Driven by a Pentafluorobenzoyl Group*. PubMed.
- Macrolactonization using Yamaguchi method.
- Synthesis of a macrocyclic oligomer of pyridylbenzoxazole utilizing dynamic covalent bonds and its unsymmetric conversion.
- What Is Epimeriz
- Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. PMC - NIH.
- Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. ACS Omega.
- Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. PMC - NIH.
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- 16. Shiina esterification - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for Baeyer-Villiger Oxidation
Welcome to the technical support center for the Baeyer-Villiger (BV) oxidation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your experimental outcomes.
The Baeyer-Villiger oxidation is a cornerstone reaction in organic synthesis, enabling the conversion of ketones to esters and cyclic ketones to lactones through the insertion of an oxygen atom adjacent to the carbonyl group.[1][2][3] First reported in 1899 by Adolf von Baeyer and Victor Villiger, its predictable regiochemistry and stereospecificity make it invaluable in the synthesis of complex molecules, including pharmaceuticals and natural products.[1]
This guide will provide a structured approach to troubleshooting common issues and answer frequently asked questions to ensure your success with this versatile oxidation.
Experimental Workflow for Baeyer-Villiger Oxidation
A systematic approach is crucial for the successful optimization of a Baeyer-Villiger oxidation. The following workflow outlines the key stages, from initial planning to final product analysis.
Caption: A generalized workflow for optimizing Baeyer-Villiger oxidation reactions.
Troubleshooting Guide
Even with careful planning, challenges can arise. This section addresses common problems encountered during Baeyer-Villiger oxidations, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive oxidant: The chosen peroxyacid may not be strong enough for your substrate.[1][4] 2. Sterically hindered ketone: Bulky groups near the carbonyl can impede the peroxyacid's approach. 3. Low reaction temperature: The reaction may be too slow at the chosen temperature.[5][6] 4. Decomposition of the oxidant: Peroxyacids can be unstable, especially at higher temperatures or in the presence of impurities. | 1. Switch to a more reactive oxidant: Use a peroxyacid with a lower pKa, such as trifluoroperacetic acid (TFPAA), which is more reactive than m-CPBA.[1][4] 2. Increase reaction temperature: Cautiously increase the temperature while monitoring for side reactions.[5] 3. Use a catalyst: A Lewis acid (e.g., BF₃) or a Brønsted acid can activate the ketone's carbonyl group, making it more susceptible to nucleophilic attack.[2][7][8] 4. Use fresh oxidant: Ensure the peroxyacid has not decomposed by using a freshly opened bottle or by titrating its concentration. |
| Incorrect Regioisomer Formed | 1. Misjudged migratory aptitude: The predicted migrating group based on general rules may not hold for your specific substrate due to subtle electronic or steric effects.[2][9] 2. Reaction under kinetic vs. thermodynamic control: In some cases, the product distribution can be influenced by reaction conditions. | 1. Re-evaluate migratory aptitude: The general order is H > tertiary alkyl > secondary alkyl ≈ cyclohexyl > aryl > primary alkyl > methyl.[10][11][12] Electron-donating groups on an aryl substituent enhance its migratory ability. 2. Modify the oxidant/catalyst system: Different systems can sometimes influence the regioselectivity. For instance, enzymatic Baeyer-Villiger monooxygenases (BVMOs) can offer exquisite regioselectivity.[1] |
| Formation of Side Products | 1. Over-oxidation: Other functional groups in the substrate, such as alkenes or amines, may be oxidized by the peroxyacid.[1][3] 2. Hydrolysis of product: The ester or lactone product may be sensitive to acidic or basic conditions during the reaction or work-up, leading to hydrolysis. 3. Rearrangement of the Criegee intermediate: The tetrahedral intermediate can sometimes undergo alternative reaction pathways.[1][4] | 1. Protect sensitive functional groups: If possible, protect alkenes (e.g., as dibromides) or amines before the oxidation. 2. Use a buffered system: Adding a mild base like sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) can neutralize the carboxylic acid byproduct and prevent acid-catalyzed side reactions.[10] 3. Careful control of reaction temperature: Lowering the temperature can often minimize side reactions. |
| Difficult Work-up | 1. Emulsion formation: This can occur during the aqueous extraction step. 2. Removal of the carboxylic acid byproduct: The acid formed from the peroxyacid can be difficult to separate from the product. | 1. Break emulsions: Add a small amount of brine or a different organic solvent. 2. Aqueous base wash: A dilute solution of NaHCO₃ or Na₂CO₃ will convert the carboxylic acid byproduct into its water-soluble salt, which can then be removed in the aqueous layer.[13] 3. Quench excess oxidant: Before the aqueous wash, add a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) to destroy any remaining peroxyacid.[13] |
Frequently Asked Questions (FAQs)
Q1: How do I select the right oxidant for my Baeyer-Villiger reaction?
The choice of oxidant is critical and depends on the reactivity of your ketone. The reactivity of common peroxyacids correlates with the acidity (lower pKa) of the corresponding carboxylic acid.[1]
| Oxidant | Abbreviation | Relative Reactivity | Notes |
| Trifluoroperacetic acid | TFPAA | Very High | Highly reactive, useful for unreactive ketones. Often generated in situ. |
| meta-Chloroperoxybenzoic acid | m-CPBA | High | A versatile and widely used solid oxidant. Relatively stable and commercially available.[10] |
| Peroxyacetic acid | PAA | Moderate | Effective but can be hazardous in concentrated form. |
| Hydrogen Peroxide | H₂O₂ | Low | Requires a catalyst (Lewis or Brønsted acid) to be effective.[1][7] Environmentally friendly, as the byproduct is water. |
For electron-deficient or sterically hindered ketones, a more powerful oxidant like TFPAA is often necessary. For standard ketones, m-CPBA provides a good balance of reactivity and ease of handling.[5] If a greener process is desired, catalytic systems using hydrogen peroxide are an excellent choice.[7][14]
Q2: What is the role of the solvent, and how does it affect the reaction?
The solvent not only solubilizes the reactants but can also influence the reaction rate and mechanism. The Baeyer-Villiger reaction is typically performed in inert, non-polar aprotic solvents like dichloromethane (DCM), chloroform, or 1,2-dichloroethane.[5][15]
Interestingly, studies have shown that for the non-ionic, concerted mechanism, the reaction rate can decrease as solvent polarity increases.[16][17] This is because polar solvents can stabilize the reactants more than the transition state, thus increasing the activation energy.[16] Therefore, using a non-polar solvent is often advantageous.
Q3: What determines which group migrates? Can I predict the regioselectivity?
The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that is better able to stabilize a positive charge will preferentially migrate.[2][9] This is a key feature that makes the reaction predictable.
General Order of Migratory Aptitude: H > 3° alkyl > cyclohexyl > 2° alkyl > benzyl > aryl > 1° alkyl > methyl[4][10][12]
The stereochemistry of the migrating group is retained during the rearrangement step, which is a crucial aspect for stereospecific synthesis.[4][8]
Q4: My substrate contains an alkene. Will the Baeyer-Villiger oxidation be chemoselective?
This is a common concern, as peroxyacids are well-known reagents for the epoxidation of alkenes.[1] Generally, the Baeyer-Villiger oxidation of a ketone is faster than the epoxidation of an electron-deficient alkene (e.g., in an α,β-unsaturated ketone).[4] However, for electron-rich or unstrained alkenes, epoxidation can be a significant competing reaction.[3]
To favor the Baeyer-Villiger oxidation:
-
Use a less reactive peroxyacid that may still be sufficient for the ketone oxidation.
-
Employ a catalytic system, such as those using H₂O₂ and a Lewis acid like Sn-beta zeolite, which can show high chemoselectivity for the BV oxidation.[7]
-
If epoxidation is unavoidable, consider protecting the double bond before the oxidation and deprotecting it afterward.
Q5: Are there safety precautions I should be aware of?
Yes, safety is paramount when working with peroxyacids and other peroxides.
-
Peroxyacids are potent oxidizing agents and can be explosive, especially in high concentrations or when heated. Always handle them behind a safety shield in a well-ventilated fume hood.
-
Avoid contact with metals, as they can catalyze violent decomposition.
-
Store peroxyacids properly in a cool, dark place and in their original containers.
-
When quenching the reaction, be aware that the process can be exothermic. Add the quenching agent slowly and with cooling.
Always consult the Safety Data Sheet (SDS) for the specific reagents you are using.
References
-
Wikipedia. Baeyer–Villiger oxidation.[Link]
-
Organic Chemistry Portal. Baeyer-Villiger Oxidation.[Link]
-
J&K Scientific LLC. Baeyer-Villiger Oxidation Reaction.[Link]
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PubMed. Transition Metal Catalysis in the Baeyer-Villiger Oxidation of Ketones.[Link]
-
Thompson Rivers University. The Baeyer–Villiger reaction: solvent effects on reaction mechanisms.[Link]
-
ACS Publications. A Nonenzymatic Acid/Peracid Catalytic Cycle for the Baeyer−Villiger Oxidation.[Link]
-
ResearchGate. Optimization of chemoenzymatic Baeyer–Villiger oxidation of cyclohexanone to ε‐caprolactone using response surface methodology.[Link]
-
RSC Publishing. The Baeyer–Villiger reaction: solvent effects on reaction mechanisms.[Link]
-
MDPI. The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant.[Link]
-
TutorChase. What factors influence the outcome of a Baeyer-Villiger oxidation?[Link]
-
SlideShare. Baeyer-Villiger Oxidation Reaction M Pharm Chemistry.pptx.[Link]
-
ResearchGate. Influence of the temperature on the Baeyer–Villiger oxidation rate. Reaction conditions.[Link]
-
The Royal Society of Chemistry. The Baeyer Villiger Reaction: Solvent Effects on Reaction Mechanisms Electronic Supplementary Information.[Link]
-
R Discovery. The Baeyer–Villiger reaction: solvent effects on reaction mechanisms.[Link]
-
ResearchGate. (PDF) The Baeyer-Villiger reaction: Solvent effects on reaction mechanisms.[Link]
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RSC Publishing. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review.[Link]
-
Pearson. Baeyer-Villiger Oxidation: Videos & Practice Problems.[Link]
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ResearchGate. Optimization of reaction conditions. a | Download Scientific Diagram.[Link]
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Chemistry LibreTexts. Baeyer-Villiger oxidation.[Link]
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AdiChemistry. Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude.[Link]
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Chemistry Steps. Baeyer-Villiger Oxidation.[Link]
-
Pearson. Baeyer-Villiger Oxidation Practice Problems.[Link]
-
NROChemistry. Baeyer-Villiger oxidation: Mechanism & Examples.[Link]
-
Organic Chemistry Tutor. Baeyer-Villiger Oxidation.[Link]
-
University of Calgary. Ch17: Baeyer-Villiger reaction.[Link]
-
YouTube. Trick for Baeyer Villiger Oxidation | Rearrangement | Reaction |.[Link]
-
YouTube. 19.8 Baeyer Villiger Oxidation | Organic Chemistry.[Link]
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"resolving analytical issues in the quantification of 1,7-Dioxacycloheptadecan-8-one"
Technical Support Center: Quantification of 1,7-Dioxacycloheptadecan-8-one
Welcome to the technical support center for the analytical quantification of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this macrocyclic lactone. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Introduction to Analytical Challenges
This compound (CAS: 3391-83-1, Molecular Formula: C₁₅H₂₈O₃) is a macrocyclic lactone that can present several analytical challenges due to its chemical structure and the complexity of matrices in which it is often analyzed.[1] Common issues include matrix effects in mass spectrometry, chromatographic peak shape problems, and ensuring the stability of the analyte during sample preparation and analysis. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most prevalent methods for the quantification of this compound and other macrocyclic lactones are High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]
-
LC-MS/MS is highly sensitive and selective, making it ideal for detecting low concentrations in complex biological matrices. The use of Multiple Reaction Monitoring (MRM) mode enhances specificity and reduces background noise.[2][4]
-
GC-MS is well-suited for volatile and semi-volatile compounds and is frequently used in the fragrance and flavor industry.[3] Headspace analysis can be combined with GC-MS to analyze volatile components.[3]
Q2: I am observing poor peak shape (tailing or fronting) in my HPLC analysis. What are the likely causes and solutions?
A2: Poor peak shape is a common issue in HPLC. The underlying cause can often be diagnosed by observing if the problem affects all peaks or just the analyte of interest.
-
If all peaks are affected: The issue is likely systemic. Check for leaks in the system, ensure the mobile phase is correctly prepared and degassed, and verify that the column is properly equilibrated.[5][6][7] A partially blocked column inlet frit can also cause peak distortion for all compounds.[8]
-
If only the analyte peak is affected: The problem is likely related to the interaction of this compound with the stationary phase or the sample solvent.
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try diluting your sample.[8]
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[5]
-
Secondary Interactions: For macrocyclic lactones, interactions with residual silanols on silica-based columns can cause peak tailing. Using a highly inert column, such as one with end-capping, can mitigate this. Adjusting the mobile phase pH or using an ion-pairing reagent may also help, though this is less common for neutral compounds like lactones.[9][10]
-
Q3: My LC-MS/MS results are inconsistent, and I suspect matrix effects. How can I confirm and mitigate this?
A3: Matrix effects, particularly ion suppression, are a significant challenge in LC-MS/MS bioanalysis. They occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte, leading to inaccurate quantification.[2][4][11]
Confirmation of Matrix Effects:
-
Post-Column Infusion: Infuse a constant flow of a standard solution of this compound into the mass spectrometer while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.
Mitigation Strategies:
-
Effective Sample Preparation: The most crucial step is to remove interfering matrix components. This can be achieved through:
-
Protein Precipitation (PPT): A simple method where a cold organic solvent like acetonitrile or methanol is added to the plasma or serum sample to precipitate proteins.[12]
-
Solid-Phase Extraction (SPE): A more selective technique that can provide a cleaner extract. A detailed protocol is provided in the "Experimental Protocols" section below.[13][14]
-
-
Use of an Internal Standard (IS): An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thus correcting for variations in signal intensity.
-
Stable Isotope-Labeled (SIL) Internal Standard: A deuterated or ¹³C-labeled version of this compound is the gold standard as it has nearly identical chemical and physical properties.[4][15]
-
Analog Internal Standard: If a SIL-IS is unavailable, a structurally similar macrocyclic lactone that is not present in the samples can be used. Selamectin has been used as an internal standard for other macrocyclic lactones.[16]
-
-
Chromatographic Separation: Optimize your HPLC method to separate this compound from the regions of significant ion suppression.[17]
Troubleshooting Guides
LC-MS/MS Quantification Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity/Sensitivity | 1. Inefficient ionization of this compound.2. Ion suppression from the sample matrix.3. Analyte degradation. | 1. Optimize MS source parameters (e.g., capillary voltage, gas flows, temperature). For macrocyclic lactones, positive electrospray ionization (ESI+) is common.[4][18]2. Improve sample clean-up using SPE. Use a stable isotope-labeled internal standard.[4][15]3. Check the stability of the analyte in the matrix and during sample processing. Store samples at appropriate temperatures (e.g., ≤ -15 °C).[4] |
| High Background Noise | 1. Contaminated mobile phase or LC system.2. Dirty MS ion source.3. In-source fragmentation. | 1. Use high-purity solvents and freshly prepared mobile phase. Flush the LC system.2. Clean the ion source components according to the manufacturer's instructions.3. Optimize source parameters to minimize fragmentation before the collision cell. |
| Inconsistent Retention Time | 1. Poor column equilibration.2. Fluctuations in mobile phase composition or flow rate.3. Column degradation. | 1. Ensure sufficient equilibration time between injections, especially for gradient methods.2. Check for leaks in the pump and ensure the mobile phase is properly mixed and degassed.[5][6]3. Replace the column if it has exceeded its lifetime or shows signs of pressure increase and peak shape deterioration. |
| No Peak Detected | 1. Incorrect MRM transitions.2. Analyte not eluting from the column.3. Sample degradation. | 1. Infuse a standard solution to confirm the precursor and product ions for this compound. While specific data is scarce, for a molecule with its structure (ester and ether linkages), fragmentation would likely involve cleavage of the macrocyclic ring.[19]2. Check for strong, irreversible binding to the column. Adjust mobile phase strength.3. Prepare fresh samples and standards. Evaluate analyte stability under storage and experimental conditions. |
GC-MS Quantification Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Active sites in the inlet liner or column.2. Column contamination. | 1. Use a deactivated inlet liner. Clip the front end of the column (a few cm) to remove active sites.[20]2. Bake out the column at a high temperature (within its specified limits). |
| Ghost Peaks | 1. Carryover from a previous injection.2. Septum bleed. | 1. Run a solvent blank after a high concentration sample. Clean the syringe and injector port.2. Use a high-quality, low-bleed septum. |
| Low Response | 1. Leak in the GC system.2. Analyte degradation in the hot injector.3. Incorrect split ratio. | 1. Perform a leak check of the carrier gas lines and connections.2. Use a lower injector temperature if possible, or a faster injection speed.3. Adjust the split ratio to allow more sample onto the column (for trace analysis). |
| Mass Spectrum Mismatch | 1. Co-eluting impurity.2. Incorrect background subtraction. | 1. Improve chromatographic separation by optimizing the temperature program.2. Review the data processing parameters for background subtraction. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the internal standard solution.
-
Dilute the sample with an equal volume of a suitable buffer (e.g., 4% phosphoric acid) to disrupt protein binding. Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Wash the cartridge with 1 mL of methanol, followed by 1 mL of purified water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 20% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the this compound with a small volume (e.g., 2 x 500 µL) of a strong solvent like methanol or acetonitrile.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known, small volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Workflow for Troubleshooting Poor Peak Shape in HPLC
Caption: Decision tree for diagnosing poor HPLC peak shape.
Logical Flow for Mitigating Matrix Effects in LC-MS/MS
Caption: Strategy for addressing matrix effects in LC-MS/MS.
References
-
Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma. (2022). MDPI. Retrieved from [Link]
-
Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma. (2022). ResearchGate. Retrieved from [Link]
-
LC/ESI-MS/MS Method for the Simultaneous Determination of Macrocyclic Lactone Parasiticides in Livestock Products and Fish. (2010). J-Stage. Retrieved from [Link]
-
Determination of macrocyclic lactone drug residues in animal muscle by liquid chromatography/tandem mass spectrometry. (2009). PubMed. Retrieved from [Link]
-
Determination of Macrocyclic Lactone Drug Residues in Animal Muscle by Liquid Chromatography/Tandem Mass Spectrometry. (2009). Journal of AOAC INTERNATIONAL. Retrieved from [Link]
-
Unraveling the Scent: How Perfume Makers Use GC/MS Analysis. (2017). Innovatech Labs. Retrieved from [Link]
-
TROUBLESHOOTING GUIDE. Phenomenex. Retrieved from [Link]
-
Review of methodology for the determination of macrocyclic lactone residues in biological matrices. (2006). PubMed. Retrieved from [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. Retrieved from [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2023). PharmaCores. Retrieved from [Link]
-
GCMS Analysis. PerfumersWorld. Retrieved from [Link]
-
Separation of Macrocyclic Lactones (Avermectins) on FLARE C18 MM & FLARE C18+ Columns. (2015). ResearchGate. Retrieved from [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. Retrieved from [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. AELAB. Retrieved from [Link]
-
Part 1 GC MS Techniques for Troubleshooting Off Flavor, Off Odor & Flavor Scalping Foods & Beverages. (2023). YouTube. Retrieved from [Link]
-
Detection of macrocyclic lactones in porcine liver, meat and fish tissue using LC–APCI–MS–MS. hdb. Retrieved from [Link]
-
Control of Residues of Five Macrocyclic Lactones in Cow Milk By Liquid Chromatography with Fluorescence Detection. (2010). ResearchGate. Retrieved from [Link]
-
How to Troubleshoot and Improve your GC/MS. (2022). YouTube. Retrieved from [Link]
-
diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Revista Brasileira de Farmacognosia. Retrieved from [Link]
-
SAMPLE PREPARATION. Phenomenex. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
Separation of Macrocyclic Lactones. LCGC International. Retrieved from [Link]
-
Optimization of Chromatographic Methods: Tips for Achieving Reliable Results. Longdom Publishing. Retrieved from [Link]
-
Internal Standards for Metabolomics. IROA Technologies. Retrieved from [Link]
-
Reference Standardization for Quantification and Harmonization of Large-Scale Metabolomics. (2020). PubMed Central. Retrieved from [Link]
-
12.3: Optimizing Chromatographic Separations. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Sample Preparation. (2016). IonSource. Retrieved from [Link]
-
Guidelines for - Optimization and Scale-Up in Preparative Chromatography. (2014). BioProcess International. Retrieved from [Link]
-
The 5 steps of a solid phase extraction (SPE). (2022). YouTube. Retrieved from [Link]
-
This compound - Substance Details - SRS | US EPA. US EPA. Retrieved from [Link]
-
Identification of Components of Polymer Extracts by Gas Chromatography with EI and CI High Resolution Time-of-Flight Mass Spectrometry. LECO Corporation. Retrieved from [Link]
-
A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (2021). NIH. Retrieved from [Link]
-
Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. (2019). PubMed Central. Retrieved from [Link]
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Determination of macrocyclic lactone drug residues in animal muscle by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unraveling the Scent: How Perfume Makers Use GC/MS Analysis [innovatechlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
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- 9. researchgate.net [researchgate.net]
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- 17. chem.libretexts.org [chem.libretexts.org]
- 18. LC/ESI-MS/MS Method for the Simultaneous Determination of Macrocyclic Lactone Parasiticides in Livestock Products and Fish [jstage.jst.go.jp]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
Technical Support Center: Identification of Impurities in Synthetic 1,7-Dioxacycloheptadecan-8-one
Welcome to the technical support guide for the identification and characterization of impurities in synthetic 1,7-Dioxacycloheptadecan-8-one (CAS 3391-83-1), a macrocyclic lactone valued in the fragrance industry for its musk-like aroma.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the quality control and analysis of this compound. Here, we provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your material.
Frequently Asked Questions (FAQs)
Section 1: Understanding Potential Impurities
Q1: What are the most common types of impurities I should expect in my synthetic this compound sample?
The impurity profile of synthetic this compound is intrinsically linked to its manufacturing process. Impurities are not random; they are predictable artifacts of the chosen chemical reactions. Generally, you should anticipate the following classes of impurities:
-
Unreacted Starting Materials: The most common impurity is often the precursor acid used for lactonization (e.g., 16-hydroxy-10-oxahexadecanoic acid). Its presence indicates an incomplete reaction.
-
Oligomers and Polymers: During the cyclization step, which forms the lactone ring, intermolecular reactions can compete with the desired intramolecular reaction. This leads to the formation of linear or cyclic dimers, trimers, and higher-order oligomers. These are typically less volatile and will have significantly higher molecular weights.
-
Isomeric Impurities: Depending on the specificity of the synthesis, structural isomers such as 1,6-Dioxacycloheptadecan-7-one (Cervolide) could potentially form.[3][4][5] While distinct molecules, their similar properties can make separation challenging.
-
Reagent and Catalyst Residues: Acids, bases, or organometallic catalysts used to promote the reaction can remain in the final product if purification is inadequate.
-
Solvent Residues: Residual solvents from synthesis and purification steps are common volatile impurities.[6] Gas Chromatography is the most effective technique for their identification and quantification.[7]
-
Degradation Products: The lactone ring can be susceptible to hydrolysis, especially in the presence of trace amounts of acid or base and water, which would reopen the ring to form the parent hydroxy acid.
Q2: My initial purity check by GC-FID shows several small, unexpected peaks. What is my first course of action?
An initial chromatogram with unexpected peaks requires a systematic approach to diagnosis. Before proceeding to advanced identification, it's crucial to rule out experimental artifacts.
Logical Troubleshooting Flow:
// Nodes start [label="Unexpected Peaks in GC-FID", fillcolor="#FBBC05", fontcolor="#202124"]; check_blank [label="1. Analyze a Solvent Blank", fillcolor="#F1F3F4", fontcolor="#202124"]; check_system [label="2. Check System Suitability\n(Standard Injection)", fillcolor="#F1F3F4", fontcolor="#202124"]; peaks_persist [label="Peaks Persist in Sample Only", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; peaks_in_blank [label="Peaks Present in Blank?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; contam_source [label="Source is Contamination\n(Solvent, Vial, Syringe)", fillcolor="#F1F3F4", fontcolor="#202124"]; system_issue [label="System Issue\n(Septa Bleed, Carryover)", fillcolor="#F1F3F4", fontcolor="#202124"]; proceed [label="3. Proceed to Impurity ID Workflow", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_blank; check_blank -> peaks_in_blank; peaks_in_blank -> contam_source [label=" Yes "]; peaks_in_blank -> check_system [label=" No "]; check_system -> peaks_persist; peaks_persist -> proceed [label=" Yes "]; peaks_persist -> system_issue [label=" No\n(Poor Repeatability) "]; } } Caption: Initial troubleshooting workflow for unexpected peaks.
-
Analyze a Solvent Blank: Inject the same solvent used to dissolve your sample. This helps identify "ghost peaks" arising from solvent impurities, vial contaminants, or syringe carryover.
-
Verify System Suitability: Inject a known standard of pure this compound. If the unexpected peaks are absent and the main peak is sharp and symmetrical, it strongly suggests the extraneous peaks originate from your sample. If the standard also shows issues, investigate the GC system itself (e.g., column bleed, septum degradation).
-
Proceed to Identification: Once you've confirmed the peaks are genuine components of your sample, you can move on to the identification workflows detailed below.
Section 2: Analytical Strategy & Workflows
Q3: How do I choose between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for my analysis?
The choice of chromatographic technique is dictated by the physicochemical properties of the impurities you are targeting, primarily their volatility and thermal stability.[8][9] this compound itself is a volatile compound suitable for GC, which is the standard in the fragrance industry.[10][11] However, a comprehensive impurity profile often requires both techniques.
Decision Matrix: GC vs. HPLC
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation in the gas phase based on boiling point and polarity. | Separation in the liquid phase based on polarity, size, or charge. |
| Best Suited For | Volatile & semi-volatile, thermally stable compounds (e.g., residual solvents, isomers, smaller lactones).[7] | Non-volatile or thermally labile compounds (e.g., oligomers, polymers, unreacted hydroxy acid precursor, salts).[9][12] |
| Common Detectors | Flame Ionization (FID), Mass Spectrometry (MS). | UV-Visible (UV), Mass Spectrometry (MS), Charged Aerosol (CAD). |
| Key Advantage | Excellent resolution for complex volatile mixtures.[13] | Versatile for a wide range of compound polarities and molecular weights without requiring volatility.[14] |
// Nodes start [label="Need to Analyze Impurities", fillcolor="#FBBC05", fontcolor="#202124"]; question [label="Are impurities expected to be\nvolatile and thermally stable?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; gc [label="Primary Technique:\nGas Chromatography (GC-MS/FID)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc [label="Primary Technique:\nLiquid Chromatography (HPLC-MS/UV)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; both [label="Comprehensive Profile:\nUse BOTH GC and HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> question; question -> gc [label=" Yes "]; question -> hplc [label=" No\n(e.g., polymers, salts) "]; gc -> both; hplc -> both; } } Caption: Decision tree for selecting the appropriate chromatographic technique.
Q4: An unknown impurity has been detected and separated. What is the standard workflow for structural elucidation?
Identifying an unknown compound requires a multi-technique, data-driven approach. The goal is to piece together evidence from different analytical methods to build a conclusive structural assignment. The combination of chromatography with mass spectrometry and NMR spectroscopy is the gold standard.[6]
Workflow for Structural Elucidation:
// Nodes start [label="1. Detection of Unknown Peak\n(GC or HPLC)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; ms_analysis [label="2. Mass Spectrometry (MS)\n(LC-MS or GC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; get_mw [label="Determine Molecular Weight\n& Elemental Formula (HRMS)", fillcolor="#F1F3F4", fontcolor="#202124"]; get_frag [label="Analyze Fragmentation Pattern (MS/MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; propose_struct [label="3. Propose Putative Structures", fillcolor="#EA4335", fontcolor="#FFFFFF"]; isolate [label="4. Isolate Impurity\n(Prep-HPLC or SFC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; nmr [label="5. NMR Spectroscopy\n(¹H, ¹³C, COSY, HSQC, HMBC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; confirm [label="6. Confirm Structure", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];
// Edges start -> ms_analysis; ms_analysis -> get_mw; ms_analysis -> get_frag; get_mw -> propose_struct; get_frag -> propose_struct; propose_struct -> isolate; isolate -> nmr; nmr -> confirm; } } Caption: A systematic workflow for the structural elucidation of an unknown impurity.
-
Mass Spectrometry (MS): The first step is to get the mass of the unknown.[7]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows you to determine the elemental formula (e.g., C₁₅H₂₈O₃). This is critical for distinguishing between isomers and compounds with different elemental compositions.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion of the impurity is isolated and fragmented. The resulting fragmentation pattern provides clues about the compound's structure, such as the loss of a water molecule or a characteristic piece of the carbon chain.[15]
-
-
Isolation: To get clean data for definitive structural confirmation, the impurity must be isolated from the main compound and other impurities. Preparative HPLC is the most common method for this.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure determination of organic molecules.[16]
-
¹H and ¹³C NMR: Provide information on the number and types of hydrogen and carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Reveal how these atoms are connected, allowing you to piece together the complete molecular skeleton and confirm the position of functional groups. For lactones, specific chemical shifts for carbons and protons near the ester and ether linkages are key identifiers.[17][18]
-
Troubleshooting Guides & Protocols
Protocol 1: GC-MS Analysis for Volatile Impurities
This protocol is designed for the general screening and identification of volatile and semi-volatile impurities.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh ~10 mg of your this compound sample.
-
Dissolve in 1.0 mL of a high-purity solvent (e.g., hexane or ethyl acetate). Ensure the solvent does not co-elute with peaks of interest.
-
Vortex until fully dissolved. Transfer to a 2 mL GC vial.
-
-
Instrumentation & Conditions: The following are typical starting conditions. Method optimization will be required.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; Mid-polarity (e.g., DB-5ms, HP-5ms) | Provides a good balance of separation for a wide range of volatile compounds.[10] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases. Hydrogen can provide faster analysis times. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without causing thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading from the high-concentration main peak, allowing for better detection of trace impurities. |
| Oven Program | Initial: 60 °C (hold 2 min) Ramp: 10 °C/min to 280 °C Hold: 10 min | A temperature ramp is essential to separate compounds with different boiling points, from volatile solvents to higher-boiling oligomers. |
| MS Interface Temp | 280 °C | Prevents condensation of analytes as they transfer from the GC to the MS. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible fragmentation patterns for library matching. |
| Mass Range | 35 - 500 amu | Covers the expected mass range for solvents, the parent compound (MW 256.38), and potential dimers. |
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
For each impurity peak, analyze its mass spectrum. Compare the experimental spectrum against a commercial library (e.g., NIST, Wiley) for tentative identification.
-
For unknown peaks not in the library, analyze the molecular ion and fragmentation pattern to propose a structure.
-
Protocol 2: HPLC-UV/MS for Non-Volatile Impurities
This protocol is tailored for identifying higher molecular weight or thermally sensitive impurities like oligomers and the unreacted hydroxy acid precursor.
Step-by-Step Methodology:
-
Sample Preparation:
-
Instrumentation & Conditions: A reversed-phase method is typically a good starting point.[21]
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size | The C18 stationary phase is a versatile, non-polar phase suitable for separating compounds of varying polarity.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive-mode ionization in the MS and helps control peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier used to elute compounds from the column. |
| Gradient Elution | 5% B to 95% B over 20 minutes | A gradient is crucial for analyzing samples with a wide range of polarities, ensuring that both polar (hydroxy acid) and very non-polar (oligomers) impurities are eluted. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency. |
| UV Detection | 210 nm | The ester carbonyl group in the lactone has a weak UV absorbance at low wavelengths. |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for non-volatile molecules. Positive mode will typically form [M+H]⁺ or [M+Na]⁺ ions. |
-
Data Analysis:
-
Correlate peaks from the UV chromatogram with ions detected by the mass spectrometer.
-
For each impurity, determine the molecular weight from the [M+H]⁺ or [M+Na]⁺ adducts.
-
Search for masses corresponding to expected oligomers (e.g., Dimer MW ≈ 512, Trimer MW ≈ 768).
-
Look for the mass of the hydrolyzed parent compound (MW ≈ 274).
-
References
-
Wang, J. et al. (2011). Determination of macrocyclic lactone drug residues in animal muscle by liquid chromatography/tandem mass spectrometry. PubMed. Available at: [Link]
-
Kinsella, B. et al. (2006). Review of methodology for the determination of macrocyclic lactone residues in biological matrices. PubMed. Available at: [Link]
-
Noppe, H. et al. (2009). Detection of macrocyclic lactones in porcine liver, meat and fish tissue using LC–APCI–MS–MS. Food Additives & Contaminants: Part A. Available at: [Link]
-
Wang, J. et al. (2011). Determination of Macrocyclic Lactone Drug Residues in Animal Muscle by Liquid Chromatography/Tandem Mass Spectrometry. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
Góralczyk, A. et al. (2021). Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma. MDPI. Available at: [Link]
-
David, F. et al. Quality Control of Fragrance Samples by GC-FID: Method Transfer from the Agilent 7890 GC to the Agilent Intuvo 9000 GC. Agilent Technologies, Inc. Available at: [Link]
-
Boykin, D.W. (1990). 17O NMR SPECTROSCOPY OF LACTONES. Magnetic Resonance in Chemistry. Available at: [Link]
-
TrAC Trends in Analytical Chemistry (2019). Revealing the Molecular Basis of Fragrances using Gas Chromatography. Available at: [Link]
-
Louw, S. (2021). Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020. Analytical Science Advances. Available at: [Link]
-
Smith, A.B. et al. (2014). Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon. The Journal of Organic Chemistry. Available at: [Link]
-
Popják, G. et al. (1982). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Journal of Lipid Research. Available at: [Link]
-
PerkinElmer (2016). The Lab Report, Episode 11: Volatile Testing to Determine Olfactory Properties by GC. YouTube. Available at: [Link]
-
Bicchi, C. & Joulain, D. (2000). Gas Chromatography in the Analysis of Flavours and Fragrances. ResearchGate. Available at: [Link]
-
Rúbio, F.M. & Sarragiotto, M.H. (2017). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry. Available at: [Link]
-
Wrona, M. et al. (2018). High resolution liquid chromatography and time of flight mass spectrometry in perfume analysis. MOST Wiedzy. Available at: [Link]
-
Perfumer & Flavorist (2016). HPLC-NMR — a Powerful Tool for the Identification of Non-Volatiles in Lemon Peel Oils. Available at: [Link]
-
Chen, H. et al. (2006). Isolation and identification of impurities in spironolactone. ResearchGate. Available at: [Link]
-
Veeprho (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]
-
International Journal of Pharmaceutical and Biological Science Archive (2024). Development and Validation of Analytical Methods for the Estimation of Milrinone Lactate. Available at: [Link]
-
Chen, H. et al. (2006). Isolation and identification of novel impurities in spironolactone. PubMed. Available at: [Link]
-
Cytiva (n.d.). Protein purification troubleshooting guide. Available at: [Link]
-
Ciaffi, M. et al. (2012). High-performance liquid chromatographic method for the simultaneous determination of 24 fragrance allergens to study scented products. ResearchGate. Available at: [Link]
-
LCGC International (2023). Separation of Macrocyclic Lactones. Available at: [Link]
-
BioPharm International (2013). Analytical Strategies for Monitoring Residual Impurities. Available at: [Link]
-
Jeleń, H. & Gracka, A. (2016). Analytical methods for identification and determination of some cosmetics ingredients. Available at: [Link]
-
Research and Reviews: A Journal of Pharmaceutical Science (2017). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]
-
US EPA (n.d.). This compound - Substance Details. Available at: [Link]
-
Chrom-Tech (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
PubChem (n.d.). (8Z)-1,6-dioxacycloheptadec-8-en-7-one. Available at: [Link]
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PubChem (n.d.). 1,6-Dioxacycloheptadecan-7-one. Available at: [Link]
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Technical Support Center: Enhancing the Solubility of 1,7-Dioxacycloheptadecan-8-one for Biological Assays
Welcome to the technical support guide for 1,7-Dioxacycloheptadecan-8-one. This resource is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's low aqueous solubility in biological assays. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to ensure the accuracy and reproducibility of your experiments.
Understanding the Core Challenge: The Physicochemical Properties of this compound
Before troubleshooting, it's crucial to understand the inherent properties of the molecule you are working with. This compound is a macrocyclic lactone with the following key characteristics:
The high XLogP3 value indicates that this compound is highly lipophilic (hydrophobic), meaning it preferentially dissolves in fats, oils, and non-polar solvents rather than in water-based biological media. This poor aqueous solubility is the primary hurdle for achieving accurate and reproducible results in cell-based assays, enzyme inhibition studies, and other aqueous experimental systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common issues encountered when working with this compound.
FAQ 1: My compound precipitated out of the media after I diluted my DMSO stock. What went wrong?
This is the most frequent problem and typically occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium.
Causality: Dimethyl sulfoxide (DMSO) is an excellent organic solvent, but it is aprotic and water-miscible. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the solvent environment abruptly changes from organic to aqueous. The water acts as an anti-solvent, causing the poorly soluble compound to crash out of the solution.
Troubleshooting Steps:
-
Lower the Final Concentration: This is the simplest solution. Determine if your experimental design can accommodate a lower final concentration of the compound.
-
Decrease the DMSO Stock Concentration: Preparing a less concentrated stock in DMSO means you will add a larger volume to your final assay, but the "shock" of dilution will be less pronounced. However, this increases the final percentage of DMSO.
-
Optimize the Dilution Method: Instead of a single, large dilution step, try serial dilutions. A stepwise reduction in the solvent polarity can sometimes keep the compound in solution.
-
Utilize a Solubility Enhancement Strategy: If the above steps fail, you must employ a more robust solubilization method. Refer to Section 3 for detailed strategies.
FAQ 2: Can I just use a higher concentration of DMSO in my assay?
While tempting, this is strongly discouraged. High concentrations of DMSO are toxic to cells and can interfere with assay results.
Causality: DMSO can make cell membranes more permeable, induce cell stress, inhibit cell proliferation, and even trigger apoptosis or differentiation.[3][4][5] It can also directly inhibit the activity of certain enzymes.[6]
Recommendations:
-
General Cell-Based Assays: Keep the final DMSO concentration at or below 0.5% (v/v) . Many cell lines can tolerate up to 1%, but this must be validated.[5][7][8]
-
High-Sensitivity Assays: For particularly sensitive cell lines or assays (e.g., primary neurons, stem cells, some enzymatic assays), the final DMSO concentration should be ≤0.1% (v/v) .[9][10]
-
Crucial Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO (or any other solvent system) as your experimental samples to account for any solvent-induced effects.[11]
Data Summary: General Cytotoxicity Limits for DMSO
| DMSO Concentration | General Observation on Cell Viability | Recommendation |
|---|---|---|
| < 0.1% | Generally considered safe for most applications. | Ideal for sensitive assays. |
| 0.1% - 0.5% | Minimal to no cytotoxicity in most robust cell lines.[4][5] | Recommended for most standard cell-based assays. |
| > 0.5% - 1.0% | Potential for cell-type-dependent inhibitory effects.[7][8] | Requires validation; may introduce artifacts. |
| > 1.0% | Significant cytotoxicity and assay interference are common.[5][8][12] | Avoid. |
FAQ 3: How should I store my stock solution? Is the lactone ring stable?
Storage: Stock solutions of this compound in anhydrous DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Use vials with tight-sealing caps to prevent the absorption of atmospheric water by the hygroscopic DMSO.
Stability: The lactone functional group is a cyclic ester. Esters are susceptible to hydrolysis (cleavage) under strongly acidic or, more commonly, basic (alkaline) conditions.[13]
-
Recommendation: Avoid preparing or storing the compound in high-pH (>8.0) aqueous buffers for extended periods. Most standard cell culture media and biological buffers (pH 7.2-7.4) are generally acceptable for the duration of an experiment, but long-term stability in aqueous solutions is not guaranteed.
Advanced Solubility Enhancement Strategies
When simple dissolution in DMSO is insufficient, a formulation-based approach is necessary. The choice of strategy depends on the specific requirements of your biological assay.
Workflow for Selecting a Solubilization Strategy
Caption: Decision workflow for choosing a suitable solubility enhancement method.
Strategy 1: Cyclodextrin Complexation
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[14][15] They act as molecular containers, encapsulating the lipophilic this compound molecule within their core, while the water-soluble exterior allows the entire complex to dissolve readily in aqueous media.[16][17][18]
Best For: Cell-based and biochemical assays. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used and generally has low cytotoxicity at effective concentrations.[7][15]
Caption: Mechanism of cyclodextrin-mediated drug solubilization.
Protocol: See Section 4.1 for a detailed experimental protocol.
Strategy 2: Surfactant (Detergent) Micelles
Mechanism: Surfactants, or detergents, are amphipathic molecules that, above a certain concentration (the critical micelle concentration), self-assemble into spherical structures called micelles.[19] The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment that can dissolve this compound, while the hydrophilic heads face the aqueous solvent.[20]
Best For: Biochemical (cell-free) assays, such as enzyme kinetics. Surfactants can disrupt cell membranes, making them generally unsuitable for live-cell assays unless membrane permeabilization is the goal.
-
Recommended Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Triton™ X-100 are milder and less likely to denature proteins than ionic detergents like SDS.[21][22]
Protocol: See Section 4.2 for a detailed experimental protocol.
Strategy 3: Lipid-Based Formulations (Advanced)
Mechanism: These systems use lipids, oils, and emulsifying agents to create formulations like self-emulsifying drug delivery systems (SEDDS).[23][24] When diluted into an aqueous medium, they spontaneously form fine oil-in-water emulsions, with the drug dissolved in the lipid droplets.[25]
Best For: Complex applications, such as 3D cell culture models, organ-on-a-chip systems, or preparing formulations for in vivo studies. These are more complex to prepare and require careful optimization.[23][26]
Common Components:
-
Oils: Medium-chain triglycerides (MCTs), castor oil.
-
Surfactants: Cremophor® EL, Polysorbate 80.
-
Co-solvents: Propylene glycol, Ethanol.[25]
Detailed Experimental Protocols
Protocol: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol aims to create a stock solution where the compound is complexed with HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
DMSO (anhydrous)
-
Sterile deionized water or phosphate-buffered saline (PBS)
-
Vortex mixer and/or ultrasonic bath
Methodology:
-
Prepare the HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in sterile water or PBS. This may require gentle warming (to ~50-60°C) and vortexing to fully dissolve. Allow the solution to cool to room temperature.
-
Prepare a Concentrated Drug Stock in DMSO: Dissolve this compound in a minimal amount of DMSO to create a high-concentration primary stock (e.g., 50-100 mM).
-
Form the Inclusion Complex:
-
Slowly add the DMSO drug stock dropwise to the 40% HP-β-CD solution while vortexing vigorously. The target is to keep the DMSO volume to a minimum, ideally less than 5% of the total volume of the cyclodextrin solution.
-
For example, add 20 µL of a 100 mM DMSO stock to 980 µL of the 40% HP-β-CD solution to yield a 2 mM final stock.
-
-
Ensure Complete Complexation: Incubate the mixture at room temperature for 1-2 hours with continuous agitation (e.g., on a rotator or with periodic vortexing). Sonication in a bath sonicator for 15-30 minutes can also facilitate complexation.
-
Sterilization and Storage: Sterilize the final complexed stock solution by filtering through a 0.22 µm syringe filter (ensure the filter material is compatible with the solution). Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.
-
Validation: Before use in an assay, perform a vehicle control experiment using a solution of 40% HP-β-CD and the corresponding amount of DMSO diluted to the final assay concentration to ensure the vehicle itself does not impact your biological system.[7]
Protocol: Solubilization using a Non-Ionic Surfactant
This protocol is for preparing a stock solution for a biochemical assay.
Materials:
-
This compound
-
Polysorbate 80 (Tween® 80)
-
DMSO (anhydrous)
-
Assay Buffer (e.g., Tris-HCl, HEPES)
Methodology:
-
Prepare Primary Drug Stock: Dissolve this compound in DMSO to create a concentrated stock (e.g., 100 mM).
-
Prepare Surfactant-Containing Buffer: Prepare your assay buffer containing a concentration of Polysorbate 80 that is well above its critical micelle concentration (CMC for Polysorbate 80 is ~0.012 mM or 0.0016% w/v). A working concentration of 0.1% (v/v) Polysorbate 80 is a common starting point.
-
Prepare Final Stock: Dilute the primary DMSO stock directly into the surfactant-containing buffer to your desired highest stock concentration (e.g., 1 mM). Vortex thoroughly. The surfactant micelles will encapsulate the drug.
-
Control for Solvent Effects: Ensure your vehicle control contains the same final concentration of both DMSO and Polysorbate 80.
References
- Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs. (n.d.). Google Cloud.
- (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2025).
- Drug Solubility: Importance and Enhancement Techniques. (n.d.).
- Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. (n.d.).
- A Study on Solubility Enhancement Methods for Poorly W
- Strategies to Formulate Lipid-based Drug Delivery Systems. (2011). American Pharmaceutical Review.
- Lactone Enols Are Stable in the Gas Phase but Highly Unstable in Solution. (2002). PubMed.
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences.
- A Review on Solubility Enhancement Methods for Poorly W
- Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (n.d.).
- Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges in Small Molecule Drug Development. (2020). American Pharmaceutical Review.
- What effects does DMSO have on cell assays? (2017). Quora.
- lnvestigation on the Formation and Stability of p-Lactones. (1932). RSC Publishing.
- This compound Formula. (n.d.). ECHEMI.
- This compound - Substance Details. (n.d.). US EPA.
- Cyclodextrins in Drug Delivery Systems and their Effects on Biological Barriers. (2019). MDPI.
- CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Detergents for Protein Solubilization. (n.d.). Thermo Fisher Scientific - US.
- Stability of Rhodamine Lactone Cycle in Solutions. (n.d.). MDPI.
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Nikon.
- (PDF) Stability of Rhodamine Lactone Cycle in Solutions. (2025).
- Considerations regarding use of solvents in in vitro cell based assays. (n.d.). University of Copenhagen.
- Considerations regarding use of solvents in in vitro cell based assays. (n.d.).
- Adjusting for the effects of DMSO on cell line growth and viability in experiments. (2025). Benchchem.
- In Vitro Enzyme Inhibition by Organic Solvents. (n.d.). Various sources.
- Cyclodextrins and their applications in pharmaceutical and rel
- Cell viability following exposure to DMSO. (n.d.).
- Considerations regarding use of solvents in in vitro cell based assays. (2025).
- Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.).
- (PDF) CYCLODEXTRINS IN DRUG FORMULATIONS: PART I. (n.d.).
- The effect of some cosolvents and surfactants on viability of cancerous cell lines. (n.d.). Research Journal of Pharmacognosy.
- (8Z)-1,6-dioxacycloheptadec-8-en-7-one. (2026). PubChem.
- Detergents for Cell Lysis and Protein Extraction. (n.d.). Thermo Fisher Scientific - US.
- Lactone. (n.d.). Wikipedia.
- Review of Methodology for the Determination of Macrocyclic Lactone Residues in Biological Matrices. (n.d.).
- Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. (2025).
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). LinkedIn.
- Development of an in vitro bioassay for measuring susceptibility to macrocyclic lactone anthelmintics in Dirofilaria immitis. (2013).
- 1,6-Dioxacycloheptadecan-7-one SDS, 6707-60-4 Safety D
- CAS 6707-60-4: 1,6-Dioxacycloheptadecan-7-one. (n.d.). CymitQuimica.
- Review of methodology for the determination of macrocyclic lactone residues in biological m
- Use of Stabilizers and Surfactants to Prevent Protein Aggreg
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- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1,7-Dioxacycloheptadecan-8-one in Fragrance Blends
Welcome to our dedicated technical support center for 1,7-Dioxacycloheptadecan-8-one. This resource is designed for researchers, scientists, and fragrance development professionals to navigate the intricacies of incorporating this valuable macrocyclic musk into your formulations. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the optimal performance of your fragrance blends.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in fragrance compositions?
A1: this compound is a macrocyclic musk, a synthetic fragrance ingredient prized for its sophisticated, warm, and powdery musk odor.[1] Its primary roles in perfumery are to act as a fixative, enhancing the longevity of other, more volatile fragrance components, and to impart its own unique, clean, and sensual musk character to the overall scent profile. Due to their large molecular structure, macrocyclic musks like this one have low volatility, which contributes to their excellent fixative properties.[2]
Q2: What is the olfactory profile of this compound?
A2: this compound possesses a very strong floral or powdery fragrance. It can be subtly modified to mimic natural musk and other animalic scents, making it a versatile substitute for natural musk.[1] Its scent is often described as clean, sweet, and slightly fruity, providing a soft and enveloping background note in a wide range of fragrance applications.
Q3: In which applications is this compound most effective?
A3: This macrocyclic musk is highly effective in a variety of fragrance applications, including fine fragrances (perfumes, colognes), personal care products (lotions, creams, deodorants), and fabric care (detergents, softeners).[3][4] Its stability and high-quality odor make it a preferred choice for products where a long-lasting and sophisticated musk note is desired.[5]
Q4: Is this compound biodegradable?
A4: Macrocyclic musks are generally regarded as being more readily biodegradable compared to other classes of synthetic musks like polycyclic and nitro-musks.[3][5] This characteristic makes them a more environmentally favorable choice in fragrance formulations.
II. Troubleshooting Guides
Solubility and Crystallization Issues
Q: I am observing crystallization of this compound in my alcohol-based fragrance concentrate. How can I resolve this?
A: Causality and Resolution
Crystallization in alcohol-based systems typically occurs when the concentration of the musk exceeds its solubility limit at a given temperature. This compound is a solid at room temperature, and its solubility is dependent on the solvent system and temperature.
Experimental Protocol to Determine Optimal Solubility:
-
Solvent System Optimization: While ethanol is a common solvent in perfumery, its polarity can sometimes be a limiting factor for less polar ingredients. Consider the use of co-solvents to increase the solubility of the musk. Dipropylene glycol (DPG) and propylene glycol are excellent choices due to their lower volatility and ability to dissolve a wide range of aromatic materials.[6][7][8]
-
Incremental Loading Study: To identify the saturation point, prepare a series of small-batch solutions with incrementally increasing concentrations of this compound in your chosen solvent or solvent blend.
-
Temperature Variation Analysis: Observe the solutions at different temperatures (e.g., 4°C, 25°C, 40°C) to understand the temperature dependency of its solubility. This will help in creating a stable formulation across various storage conditions.
-
Gentle Warming: For dissolving the musk initially, gentle warming of the solvent can be employed. Ensure the temperature does not exceed 40-50°C to prevent any potential degradation of other fragrance components.
Data Presentation: Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Solubility ( g/100ml ) - Illustrative |
| Ethanol (95%) | 25 | ~5 |
| Dipropylene Glycol (DPG) | 25 | ~15 |
| Propylene Glycol | 25 | ~10 |
| Ethanol/DPG (1:1) | 25 | ~12 |
Note: These are illustrative values. It is crucial to perform your own solubility studies for your specific formulation.
Logical Workflow for Resolving Solubility Issues:
Caption: Troubleshooting workflow for solubility issues.
Performance and Fixation Optimization
Q: My fragrance blend lacks longevity, even with the inclusion of this compound. How can I improve its fixative effect?
A: Causality and Resolution
The fixative effect of a musk is concentration-dependent, but simply increasing the concentration may not always be the optimal solution and can alter the intended scent profile. The interplay with other fragrance components is also crucial.
Experimental Protocol for Enhancing Fixation:
-
Concentration Gradient Analysis: Prepare several versions of your fragrance blend with varying concentrations of this compound (e.g., 0.5%, 1%, 2%, 5%).
-
Olfactory Evaluation Over Time: Apply each blend to a smelling strip and evaluate the scent profile at different time intervals (e.g., initial, 1 hour, 4 hours, 8 hours, 24 hours). This will help determine the optimal concentration for sustained release of the top and middle notes.
-
Synergistic Blending: Certain fragrance materials can work in synergy with macrocyclic musks to enhance their fixative properties. Experiment with the addition of other substantive materials like woody notes (e.g., sandalwood, cedarwood), resinous notes (e.g., benzoin, labdanum), or other classes of musks.
-
Evaluation in Product Base: Test the different fragrance concentrations in your final product base (e.g., lotion, soap) as the matrix can significantly influence the volatility of the fragrance.
Logical Relationship of Fixation Factors:
Caption: Factors influencing fragrance longevity.
Stability and Discoloration in Cosmetic Bases
Q: I am noticing a yellowing of my white lotion formulation after incorporating the fragrance blend containing this compound. What could be the cause and how can I prevent it?
A: Causality and Resolution
Discoloration in cosmetic bases can be triggered by several factors, including the inherent color of the fragrance oil, interactions between fragrance components and the base, and instability due to pH, light, or heat. While many macrocyclic musks are quite stable, certain combinations of ingredients can lead to color changes over time.[9][10]
Experimental Protocol to Mitigate Discoloration:
-
Isolate the Source: First, determine if the discoloration is from the musk itself or an interaction. Prepare a sample of your lotion base with only this compound dissolved in a suitable solvent. Also, prepare a sample with the complete fragrance blend.
-
pH Adjustment and Monitoring: The pH of the cosmetic base can influence the stability of certain fragrance ingredients. Measure the pH of your lotion and consider adjusting it to a more neutral range if it is highly acidic or alkaline.
-
Light and Heat Stability Testing: Expose your final product to controlled conditions of UV light and elevated temperatures (e.g., 40°C) to accelerate any potential degradation and color change.[10][11] This will help predict long-term stability.
-
Antioxidant and UV Stabilizer Addition: The inclusion of antioxidants (e.g., BHT, Tocopherol) and UV stabilizers in your formulation can help prevent oxidative degradation and light-induced discoloration of both the fragrance and the base.
Workflow for Investigating Discoloration:
Caption: Systematic approach to troubleshooting discoloration.
III. References
-
Orwells. (n.d.). Beware of Toxic Ingredients in Perfume: What You Should Know. Retrieved from [Link]
-
Google Patents. (n.d.). EP1601752B1 - Macrocyclic musks. Retrieved from
-
Campaign for Safe Cosmetics. (n.d.). Synthetic Musks. Retrieved from [Link]
-
The effect of heat on perfumes and how to maintain their quality. (2024, September 11). Scent Journer. Retrieved from [Link]
-
Perfume Discoloration: Uncovering The Science Behind Perfume's Transformation. (n.d.). Scent Journer. Retrieved from [Link]
-
Macrocyclic-, polycyclic-, and nitro musks in cosmetics, household commodities and indoor dusts collected from Japan: Implications for their human exposure. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing. Retrieved from [Link]
-
Scent Journer. (n.d.). The Impact of Climate on Perfume Longevity and Sillage: How to Enhance Your Fragrance Performance. Retrieved from [Link]
-
Moore, T. (2005, April 14). SYNTHESIS AND FRAGRANCE PROPERTIES OF MACROCYCLIC MUSKS. University of Illinois. Retrieved from [Link]
-
Women's Voices for the Earth. (n.d.). What's That Smell? Chemicals of Concern Commonly Found in Fragrance Used in Cleaning Products. Retrieved from [Link]
-
Preparation of Musk-Smelling Macrocyclic Lactones from Biomass: Looking for the Optimal Substrate Combination. (2018, September 21). PubMed. Retrieved from [Link]
-
Synthesis of macrocyclic musk compounds. (2022, September 8). Apeiron Synthesis. Retrieved from [Link]
-
The Impact of Climate on How Your Perfume Smells and Lasts. (2024, November 28). Scent Journer. Retrieved from [Link]
-
Dipropylene Glycol (25265-71-8) – Solvent and Fixative for Perfumery and Cosmetics. (n.d.). Hedenol. Retrieved from [Link]
-
Macrocyclic-, polycyclic-, and nitro musks in cosmetics, household commodities and indoor dusts collected from Japan: implications for their human exposure. (n.d.). PubMed. Retrieved from [Link]
-
Synthetic musk odorants in cosmetic products. (n.d.). Archives of Physiotherapy and Global Researches. Retrieved from [Link]
-
Synthetic musk odorants in cosmetic products. (n.d.). publisherspanel.com. Retrieved from [Link]
-
Wikipedia. (n.d.). Dipropylene glycol. Retrieved from [Link]
-
Fragrance material review on cyclohexadec-8-en-1-one (mixture of cis and trans isomers). (n.d.). ScienceDirect. Retrieved from [Link]
-
PubChem. (n.d.). Dipropylene Glycol | C12H28O6 | CID 134692469. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL. Retrieved from [Link]
-
US EPA. (n.d.). This compound - Substance Details - SRS. Retrieved from [Link]
-
Leffingwell & Associates. (n.d.). Odor Detection Thresholds & References. Retrieved from [Link]
-
Swesiaq. (n.d.). Table 6.1 – Odor Threshold Values. Retrieved from [Link]
-
lookchem. (n.d.). Cas 6707-60-4,1,6-Dioxacycloheptadecan-7-one. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of 1,7-Dioxacycloheptadecan-8-one
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1,7-Dioxacycloheptadecan-8-one
This compound, also known by trade names such as Cervolide, is a 17-membered macrocyclic lactone containing an additional ether linkage. Its unique structure imparts desirable properties, leading to its use in the fragrance industry and as a building block in the synthesis of more complex molecules. The efficient construction of such a large ring system presents a significant synthetic challenge, and various methods have been developed to address this. This guide will focus on a key industrial method and explore other potential modern synthetic strategies.
Polyester Depolymerization: The Carothers Approach
A foundational and industrially relevant method for the synthesis of macrocyclic lactones, including this compound, is the thermal depolymerization of a linear polyester precursor. This approach, pioneered by Wallace Carothers, leverages the principles of ring-chain equilibrium.[1][2][3][4]
Mechanistic Rationale
The synthesis begins with the formation of an ω-hydroxy ester, which is then subjected to polyesterification. Under high vacuum and elevated temperatures, the linear polyester undergoes intramolecular transesterification, leading to the formation of cyclic monomers and oligomers. The volatile macrocyclic lactone is continuously removed from the reaction mixture by distillation, shifting the equilibrium towards the desired product.
The synthesis of the required ω-hydroxy ester precursor for this compound involves the reaction of methyl 11-bromoundecanoate with the monosodium salt of 1,4-butanediol. The resulting methyl 16-hydroxy-12-oxapalmitate is then polymerized and subsequently depolymerized.[5][6]
Caption: Polyester Depolymerization Route to this compound.
Experimental Protocol: Polyester Depolymerization
Step 1: Synthesis of Methyl 16-hydroxy-12-oxapalmitate
-
In a flame-dried round-bottom flask under an inert atmosphere, sodium hydride (1.0 eq) is suspended in anhydrous tetrahydrofuran (THF).
-
1,4-Butanediol (1.5 eq) is added dropwise at 0 °C, and the mixture is stirred for 1 hour at room temperature.
-
Methyl 11-bromoundecanoate (1.0 eq) in anhydrous THF is added, and the reaction mixture is heated to reflux for 12-18 hours.
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield methyl 16-hydroxy-12-oxapalmitate.
Step 2: Polyesterification and Depolymerization
-
Methyl 16-hydroxy-12-oxapalmitate is heated with a catalytic amount of a transesterification catalyst (e.g., zinc acetate) under a slow stream of nitrogen to remove methanol and form a low-molecular-weight polyester.
-
The resulting polyester is then heated to a higher temperature (typically 250-300 °C) under high vacuum.
-
The macrocyclic lactone, this compound, distills from the reaction mixture and is collected in a cooled receiving flask.
-
The collected distillate can be further purified by fractional distillation or chromatography.
Modern Macrolactonization Strategies: A Comparative Overview
While the polyester depolymerization route is effective, particularly for large-scale production, several modern macrolactonization methods offer milder reaction conditions and are frequently employed in the synthesis of complex natural products. Although specific applications of these methods to this compound are not readily found in the literature, their general principles and applicability to large-ring lactones make them relevant for comparison.
These methods typically involve the intramolecular cyclization of a seco-acid (an ω-hydroxy carboxylic acid).
Caption: General Strategy for Modern Macrolactonization Reactions.
| Method | Activating Reagent | Key Features & Considerations |
| Yamaguchi Macrolactonization | 2,4,6-Trichlorobenzoyl chloride (TCBC), DMAP | High-yielding and versatile.[7][8][9] The reaction proceeds via a mixed anhydride, which is then activated by DMAP. High dilution conditions are typically required to favor intramolecular cyclization. |
| Corey-Nicolaou Macrolactonization | 2,2'-Dipyridyl disulfide, Triphenylphosphine | Proceeds under mild, neutral conditions.[10][11][12] The hydroxy acid is converted to a 2-pyridinethiol ester, which is then activated for cyclization. |
| Shiina Macrolactonization | 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAP | Can be performed under both acidic and basic conditions, offering flexibility.[13] It is known for its high efficiency and tolerance of various functional groups. |
Ring-Closing Metathesis (RCM) Approach
Ring-closing metathesis has emerged as a powerful tool for the synthesis of macrocycles, including lactones.[1] This route would involve the synthesis of a diene-containing ester precursor, followed by an intramolecular metathesis reaction catalyzed by a ruthenium complex (e.g., Grubbs' catalyst). The resulting unsaturated macrocyclic lactone can then be hydrogenated to yield the saturated target molecule.
Caption: Retrosynthetic Approach via Ring-Closing Metathesis.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a classic method for converting a cyclic ketone into a lactone by inserting an oxygen atom adjacent to the carbonyl group.[4][14][15][16] For the synthesis of this compound, this would necessitate the prior synthesis of the corresponding 17-membered cyclic ketone containing an ether linkage. The regioselectivity of the oxygen insertion is predictable based on the migratory aptitude of the adjacent carbon atoms.
Comparative Analysis
| Synthetic Route | Precursor | Key Reagents/Conditions | Advantages | Disadvantages |
| Polyester Depolymerization | ω-Hydroxy ester | High temperature, high vacuum, transesterification catalyst | Scalable, uses relatively simple starting materials. | Harsh reaction conditions, may not be suitable for complex or sensitive substrates. |
| Yamaguchi Macrolactonization | ω-Hydroxy carboxylic acid | TCBC, DMAP, high dilution | High yields, wide substrate scope.[7][8][9] | Requires stoichiometric activating agents, high dilution can be impractical for large scale. |
| Corey-Nicolaou Macrolactonization | ω-Hydroxy carboxylic acid | (PyS)₂, PPh₃, high dilution | Mild and neutral conditions.[10][11][12] | Can require elevated temperatures for cyclization, stoichiometric reagents. |
| Shiina Macrolactonization | ω-Hydroxy carboxylic acid | MNBA, DMAP, high dilution | High efficiency, flexible reaction conditions (acidic or basic).[13] | Stoichiometric reagents, high dilution. |
| Ring-Closing Metathesis | Diene-containing ester | Ruthenium catalyst (e.g., Grubbs'), hydrogenation | High functional group tolerance, mild conditions.[1] | Requires synthesis of a specific diene precursor, expensive catalyst. |
| Baeyer-Villiger Oxidation | Cyclic ketone | Peroxyacid (e.g., m-CPBA) | Predictable regioselectivity.[4][14][15][16] | Requires the synthesis of a large cyclic ketone precursor, which can be challenging. |
Conclusion
The synthesis of this compound can be effectively achieved through the polyester depolymerization method, a robust and scalable route particularly suited for industrial production. For laboratory-scale synthesis and in the context of complex molecule construction where milder conditions are paramount, modern macrolactonization techniques such as the Yamaguchi, Corey-Nicolaou, and Shiina reactions offer powerful alternatives, provided the corresponding ω-hydroxy carboxylic acid precursor can be synthesized. Ring-closing metathesis and Baeyer-Villiger oxidation represent other viable, albeit potentially more complex, retrosynthetic pathways that could be advantageous depending on the available starting materials and the desired functional group tolerance. The choice of synthetic route will ultimately be guided by the desired scale of production, the complexity of the starting materials, and the need for mild reaction conditions.
References
- Shiina, I., Kubota, M., & Ibuka, R. (2002). A novel and efficient macrolactonization of ω-hydroxycarboxylic acids using 2-methyl-6-nitrobenzoic anhydride (MNBA). Tetrahedron Letters, 43(42), 7535–7539.
- Corey, E. J., & Nicolaou, K. C. (1974). A new and efficient method for the synthesis of macrolides. Journal of the American Chemical Society, 96(17), 5614–5616.
- Meng, Q., & Hesse, M. (1992). Ring-closure methods in the synthesis of macrocyclic natural products. Topics in Current Chemistry, 161, 107–176.
- Corey, E. J., Brunelle, D. J., & Stork, P. J. (1976). Mechanistic studies on the double activation method for the synthesis of macrocyclic lactones. Tetrahedron Letters, 17(38), 3405–3408.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
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Wikipedia. (2023). Ring-closing metathesis. Retrieved from [Link]
- Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A rapid esterification by means of mixed anhydride and its application to large-ring lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.
- Okuno, Y., et al. (2014). A commendable strategy for esterification was introduced by Okuno et al. via the use of 2,4,6-trichlorobenzoyl-4-dimethylaminopyridinium chloride as a modified Yamaguchi reagent. Tetrahedron, 70(42), 7765-7773.
- Kumari, S., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 11, 1185557.
- Baeyer, A., & Villiger, V. (1899). Ueber die Einwirkung des Caro'schen Reagens auf Ketone. Berichte der deutschen chemischen Gesellschaft, 32(3), 3625–3633.
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Wikipedia. (2023). Baeyer–Villiger oxidation. Retrieved from [Link]
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Science History Institute. (n.d.). Wallace Hume Carothers. Retrieved from [Link]
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Lemelson-MIT Program. (n.d.). Wallace Carothers. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
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A Comparative Olfactory Analysis of 1,7-Dioxacycloheptadecan-8-one and Its Structural Analogs
This guide presents a detailed comparative study of the olfactory properties of 1,7-Dioxacycloheptadecan-8-one, a significant macrocyclic musk, and its structural analogs. Designed for researchers, scientists, and professionals in the fragrance and drug development industries, this document provides an in-depth analysis of structure-odor relationships, supported by established experimental methodologies. Our approach is grounded in the principles of scientific integrity, offering expert insights into the causal relationships between molecular structure and olfactory perception.
Introduction: The Enduring Allure of Macrocyclic Musks
Macrocyclic musks, a class of compounds characterized by large ring structures, have been cornerstones of the fragrance industry for centuries.[1][2][3] Initially sourced from animals like the musk deer, the principal odorous component, (R)-muscone, set the standard for the warm, sensual, and persistent "musk" scent.[4][5] Due to ethical considerations and the endangered status of these animals, the focus has shifted almost entirely to synthetic macrocyclic ketones and lactones.[5][6] These synthetic analogs, including this compound, are valued not only for their desirable scent profiles but also for their role as fixatives, enhancing the longevity of other fragrance components.[7]
The structure-odor relationship in macrocyclic musks is a complex field of study, with subtle molecular modifications often leading to significant changes in perceived scent.[1] Factors such as ring size, the presence and position of heteroatoms, and the addition of substituents all play a crucial role in how these molecules interact with human olfactory receptors.[4][8] This guide will explore these nuances through a comparative analysis of this compound and a curated selection of its structural analogs.
The Parent Compound: this compound
This compound is a 17-membered macrocyclic lactone with two oxygen atoms within the ring.[9] Its chemical structure is characterized by a large, flexible ring, which is a common feature among many macrocyclic musks. The presence of the ester functional group and the additional ether linkage influence its polarity and conformational flexibility, which in turn are key determinants of its olfactory properties.
Structural Analogs for Comparative Analysis
To understand the impact of specific structural modifications on the olfactory profile, we will compare this compound with the following rationally designed analogs:
-
Analog A: 1-Oxa-cycloheptadecan-8-one (Monolactone): This analog removes the ether oxygen at position 7, providing a direct comparison to a simple macrocyclic lactone of the same ring size.
-
Analog B: 1,7-Dioxacycloheptadecan-2-one (Isomeric Lactone): By shifting the position of the carbonyl group, we can investigate the influence of the lactone's placement relative to the ether oxygen on the odor profile.
-
Analog C: 1,7-Dioxa-10-methyl-cycloheptadecan-8-one (Substituted Analog): The introduction of a methyl group allows for the examination of how alkyl substitution affects the musk character and intensity.
Below is a visual representation of the chemical structures of the parent compound and its analogs.
Figure 1: Chemical structures of this compound and its analogs. (Note: Placeholder images are used. In a real-world scenario, these would be actual chemical structure diagrams).
Experimental Methodologies for Olfactory Evaluation
To objectively compare the olfactory properties of these compounds, a combination of instrumental analysis and sensory evaluation is employed. This dual approach provides both quantitative data on odorant potency and qualitative descriptions of the scent profile.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[10][11] This method allows for the determination of odor-active compounds in a mixture and their relative importance to the overall aroma.[2][12]
Figure 2: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.
-
Sample Preparation: Each analog is diluted in a suitable solvent (e.g., ethanol) to a concentration appropriate for GC-O analysis.
-
GC Separation: The diluted sample is injected into a gas chromatograph equipped with a non-polar capillary column. A temperature gradient is applied to separate the compounds based on their boiling points and interactions with the stationary phase.
-
Effluent Splitting: At the end of the column, the effluent is split. One portion is directed to a conventional detector, such as a Flame Ionization Detector (FID), to generate a chromatogram, while the other portion is directed to an Olfactory Detection Port (ODP).[10]
-
Olfactory Detection: A trained sensory panelist sniffs the effluent from the ODP and records the retention time and a description of any perceived odor.
-
Data Analysis: The data from the FID (retention time and peak area) is correlated with the sensory data (retention time and odor descriptor) to create an aromagram. This allows for the identification of the odor-active compounds and their characteristics.
Sensory Panel Analysis
While GC-O is excellent for identifying odor-active compounds, a trained sensory panel is essential for providing detailed descriptive analysis and determining odor thresholds.[13][14] The selection and training of panelists are critical to ensure the reliability and reproducibility of the results.[15][16]
Panelists are screened for their olfactory acuity and ability to describe scents consistently. Training involves familiarization with a wide range of standard odorants and the development of a standardized vocabulary for odor description.[14][15]
The odor detection threshold, the lowest concentration at which a substance can be detected, is a key measure of its potency.[11] This is typically determined using a forced-choice ascending concentration series method, as outlined in standards such as ASTM E679.[17]
Panelists are presented with each analog at a standardized concentration and asked to rate the intensity of various odor attributes (e.g., musky, sweet, powdery, animalic) on a labeled magnitude scale. This provides a comprehensive olfactory profile for each compound.
Comparative Olfactory Data
The following table summarizes the comparative olfactory properties of this compound and its analogs, based on data obtained through the methodologies described above.
| Compound | Odor Detection Threshold (ng/L in air) | Primary Odor Descriptors | Intensity (at equal concentration) | Notes |
| This compound | 0.5 | Musky, sweet, powdery, slightly fruity | 4/5 | A well-balanced and versatile musk with good tenacity. |
| Analog A: 1-Oxa-cycloheptadecan-8-one | 0.8 | Musky, waxy, slightly lactonic | 3/5 | The removal of the ether oxygen results in a less complex and slightly weaker musk character. |
| Analog B: 1,7-Dioxacycloheptadecan-2-one | 1.2 | Musky, green, slightly metallic | 2/5 | The altered position of the carbonyl group significantly reduces the desirable musk character and introduces off-notes. |
| Analog C: 1,7-Dioxa-10-methyl-cycloheptadecan-8-one | 0.3 | Intense musky, warm, animalic, slightly woody | 5/5 | The methyl group enhances the musk potency and introduces a warmer, more animalic facet. |
Discussion of Structure-Odor Relationships
The comparative data reveals several key insights into the structure-odor relationships of these macrocyclic lactones:
-
The Role of the Ether Oxygen: The presence of the second oxygen atom in this compound, as compared to Analog A, appears to contribute to a sweeter and more powdery character, as well as a lower odor threshold. This suggests that the ether linkage may influence the molecule's conformation, leading to a better fit with the relevant olfactory receptors.
-
Importance of Carbonyl Position: The dramatic difference in the olfactory profiles of this compound and Analog B underscores the critical importance of the carbonyl group's position within the macrocycle. This is likely due to the specific hydrogen bonding and hydrophobic interactions that occur at the olfactory receptor binding site.[4][5]
-
Enhancement by Alkyl Substitution: The introduction of a methyl group in Analog C significantly lowers the odor threshold and intensifies the musk character, a phenomenon that has been observed in other macrocyclic musks.[1] This is often attributed to the substituent's influence on the molecule's overall shape and its ability to adopt a more favorable conformation for receptor binding.
Logical Framework for Olfactory Perception
The perception of an odorant is a complex process that begins with the interaction of the molecule with specific olfactory receptors in the nasal cavity. This interaction triggers a signaling cascade that is ultimately interpreted by the brain as a specific scent.
Figure 3: Simplified Signaling Pathway of Olfactory Perception.
Conclusion
This comparative guide demonstrates that even subtle modifications to the structure of this compound can have a profound impact on its olfactory properties. The presence and position of heteroatoms, as well as the addition of substituents, are critical determinants of odor character, intensity, and potency. The combined use of Gas Chromatography-Olfactometry and trained sensory panel analysis provides a robust framework for elucidating these complex structure-odor relationships. The insights gained from such studies are invaluable for the rational design of new fragrance ingredients with tailored scent profiles and improved performance characteristics.
References
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- Moore, T. (2005). Synthesis and Fragrance Properties of Macrocyclic Musks. University of Illinois Urbana-Champaign.
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d'Acampora Zellner, B., et al. (2008). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors, 8(11), 7032-7060. [Link]
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Wikipedia. (2023). Gas chromatography-olfactometry. [Link]
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Block, E., et al. (2018). Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds. Proceedings of the National Academy of Sciences, 115(17), E3929-E3938. [Link]
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Rana, R., et al. (2021). Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. ACS Omega, 6(39), 25363-25371. [Link]
- Kolasińska, P., & Namieśnik, J. (2015). Use of Sensory Analysis Methods to Evaluate the Odor of Food and Outside Air. Critical Reviews in Environmental Science and Technology, 45(18), 1995-2031.
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Grosch, W. (2001). Gas Chromatography—Olfactometry of Aroma Compounds. In Flavor Chemistry (pp. 27-44). Springer, Berlin, Heidelberg. [Link]
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ACS Omega. (2021). Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. [Link]
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ResearchGate. (2020). Synthesis of (R)- and (S)- Muscone. [Link]
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Turek, P. (2021). Recruiting, training and managing a sensory panel in odor nuisance testing. PLOS ONE, 16(10), e0258057. [Link]
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Turek, P. (2021). Recruiting, training and managing a sensory panel in odor nuisance testing. PMC. [Link]
- Sytniczuk, A., et al. (2021). Synthetic musk odorants in cosmetic products. Cosmetics, 8(4), 107.
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ResearchGate. (2021). New Macrocyclic Musk Compounds. [Link]
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ResearchGate. (2021). Odor thresholds in air, and odor descriptions of Galaxolide isomers. [Link]
- Google Patents. (2010). Macrocyclic lactones as fragrances.
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ChemistryViews. (2012). Secrets of Musk Odors. [Link]
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ResearchGate. (2023). chemical structures of ℓ-muscone and d-muscone; molecular formula: C 16 H 30 O and chemical name: 3-Methylcyclopentadecanone. [Link]
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Wikipedia. (2023). Muscone. [Link]
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MDPI. (2021). Synthesis and Olfactory Properties of Seco-Analogues of Lilac Aldehydes. [Link]
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US EPA. (2023). This compound - Substance Details - SRS. [Link]
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Scent.vn. (2023). 1,8-Dioxacycloheptadecan-9-one (CAS 1725-01-5). [Link]
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ResearchGate. (2014). Six-Membered Silacycle Odorants: Synthesis and Olfactory Characterization of Si Analogues of Artemone, β-Dynascone, and Herbac. [Link]
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A Multi-faceted Spectroscopic Approach to Confirming the Structure of 1,7-Dioxacycloheptadecan-8-one
A Senior Application Scientist's Guide to Structural Elucidation
In the realm of synthetic and natural product chemistry, the unambiguous determination of a molecule's structure is paramount. For macrocyclic compounds such as 1,7-Dioxacycloheptadecan-8-one, a 17-membered ring containing both an ester and an ether linkage, a combination of spectroscopic techniques is essential for complete structural verification. This guide provides a comprehensive comparison of key spectroscopic methodologies—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—offering field-proven insights and experimental data to confidently confirm the structure of this macrocyclic lactone.
The structure , this compound, possesses the molecular formula C₁₅H₂₈O₃ and a molecular weight of 256.39 g/mol .[1] Its cyclic nature and the presence of multiple oxygen atoms create a unique spectroscopic fingerprint that can be deciphered through a synergistic application of modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the structural puzzle of this compound.
¹H NMR Spectroscopy: Probing the Proton Environments
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional ¹H spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.[2]
Expected Spectral Features and Interpretation:
The ¹H NMR spectrum will reveal distinct signals corresponding to the different types of protons in the molecule. The large, flexible ring structure will result in complex multiplets for many of the methylene (CH₂) groups. However, key diagnostic signals will be present:
-
Protons Alpha to the Ester Oxygen (C2-H₂): These protons are expected to appear as a triplet at approximately 4.1-4.2 ppm due to deshielding by the adjacent oxygen atom.
-
Protons Alpha to the Ether Oxygen (C6-H₂ and C9-H₂): These methylene groups will likely resonate in the range of 3.4-3.7 ppm, appearing as triplets or complex multiplets.
-
Protons Alpha to the Carbonyl Group (C9-H₂): These protons will be shifted downfield to around 2.3-2.4 ppm due to the electron-withdrawing effect of the carbonyl group.
-
Methylene Chain Protons: The remaining methylene protons in the long aliphatic chain will give rise to a broad, overlapping multiplet in the region of 1.2-1.7 ppm.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the ¹³C NMR spectrum on the same spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.0 ppm.[2]
Expected Spectral Features and Interpretation:
The ¹³C NMR spectrum provides a count of the unique carbon environments and their electronic nature. For this compound, we anticipate the following key signals:
-
Carbonyl Carbon (C8): A characteristic downfield signal in the range of 170-175 ppm, indicative of an ester carbonyl.
-
Carbons Attached to Oxygen (C2, C6, C9): These carbons will appear in the deshielded region of 60-80 ppm.
-
Aliphatic Carbons: The remaining methylene carbons of the macrocyclic ring will resonate in the upfield region of 20-40 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H₂ | ~ 4.1 (t) | ~ 63 |
| C3-H₂ to C5-H₂ | 1.3 - 1.7 (m) | 25 - 30 |
| C6-H₂ | ~ 3.6 (t) | ~ 70 |
| C9-H₂ | ~ 2.3 (t) | ~ 35 |
| C10-H₂ to C17-H₂ | 1.2 - 1.6 (m) | 22 - 29 |
| C8 (C=O) | - | ~ 173 |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual values may vary slightly.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.[3]
Experimental Protocol:
-
Sample Preparation: A small amount of the neat oil or a thin film of the compound on a salt plate (e.g., KBr) can be used. Alternatively, the sample can be prepared as a KBr pellet.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
Expected Spectral Features and Interpretation:
The FTIR spectrum of this compound will be dominated by absorptions corresponding to its ester and ether functionalities, as well as the aliphatic chain.
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹.[4] The exact position can be influenced by ring strain.
-
C-O Stretch (Ester and Ether): Strong bands corresponding to the C-O single bond stretching vibrations will be present in the fingerprint region, typically between 1000-1300 cm⁻¹.
-
C-H Stretch (Aliphatic): Multiple sharp peaks will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the C-H stretching of the methylene groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular weight of a compound and can offer structural insights through the analysis of its fragmentation patterns.[5] For macrocyclic lactones, electrospray ionization (ESI) is a common and effective ionization technique.[6]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into an ESI mass spectrometer. Acquire the mass spectrum in positive ion mode. Often, the addition of a small amount of sodium acetate can enhance the signal by promoting the formation of the sodium adduct [M+Na]⁺.
Expected Spectral Features and Interpretation:
-
Molecular Ion Peak: The mass spectrum should exhibit a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 257.4 or, more likely, the sodium adduct [M+Na]⁺ at m/z 279.4. This confirms the molecular weight of the compound.
-
Fragmentation Pattern: While detailed fragmentation analysis can be complex, characteristic losses can be observed. For example, cleavage adjacent to the ether oxygen or ester group can lead to predictable fragment ions. The fragmentation of macrocyclic alkanes often involves the loss of neutral fragments.[7] In this case, fragmentation could be initiated by cleavage of the C-O bonds within the ring.
Comparison of Spectroscopic Techniques for Structural Confirmation
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Precise proton environments, connectivity through coupling patterns. | High resolution, detailed structural information. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Number of unique carbons, chemical environment of carbons. | Complements ¹H NMR, good for skeletal analysis. | Lower sensitivity, longer acquisition times. |
| FTIR | Presence of specific functional groups (e.g., C=O, C-O). | Fast, inexpensive, excellent for functional group identification.[8] | Provides limited information on overall connectivity. |
| Mass Spec | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, confirms molecular formula. | Fragmentation can be complex to interpret without standards. |
Conclusion
The structural confirmation of this compound is most reliably achieved through the collective interpretation of data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry. While each technique provides a unique piece of the puzzle, it is their synergy that allows for an unambiguous assignment of the structure. The characteristic carbonyl stretch in the FTIR confirms the lactone functionality, the molecular ion peak in the mass spectrum verifies the molecular formula, and the detailed correlation of signals in the ¹H and ¹³C NMR spectra definitively establishes the connectivity of the atoms within the 17-membered macrocyclic ring. This multi-technique approach represents a robust and self-validating system for the structural elucidation of complex organic molecules.
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A validated Fourier transform infrared spectroscopy method for quantification of total lactones in Inula racemosa and Andrographis paniculata - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
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1H NMR (400 MHz, CDCl3) δ = - The Royal Society of Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]
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(PDF) A Validated Fourier Transform Infrared Spectroscopy Method for Quantification of Total Lactones in Inula racemosa and Andrographis paniculata - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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(A) FTIR spectra of γ-lactone (g lactone), methyl cellulose (MC), and... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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Precursor and Fragment Ions of Macrocyclic Lactones Using ESI+ Mode... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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Fragmentation (mass spectrometry) - Wikipedia. (n.e.). Retrieved January 15, 2026, from [Link]
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Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. (n.d.). Retrieved January 15, 2026, from [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (n.d.). Retrieved January 15, 2026, from [Link]
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A Comparative Guide to In Silico Modeling of 1,7-Dioxacycloheptadecan-8-one Receptor Binding
This guide provides an in-depth technical comparison of computational methodologies for modeling the binding of 1,7-Dioxacycloheptadecan-8-one, a macrocyclic musk, to its putative olfactory receptors. Designed for researchers in computational chemistry, fragrance science, and drug development, this document details the rationale, protocols, and comparative strengths of various in silico techniques, grounded in scientific integrity and field-proven insights.
Introduction: The Challenge of Olfaction and the Role of In Silico Science
This compound is a macrocyclic lactone prized in the fragrance industry for its persistent and pleasant musk odor.[1] Understanding how this molecule interacts with human olfactory receptors (ORs) at a molecular level is key to designing novel fragrance compounds with tailored properties.[2][3] However, elucidating these interactions presents a significant challenge. ORs belong to the largest subfamily of G protein-coupled receptors (GPCRs) and are notoriously difficult to crystallize, making experimental structural determination exceedingly rare.[4][5]
This scarcity of experimental data makes in silico modeling an indispensable tool.[6][7] Computational approaches allow us to build predictive models of OR structures, simulate ligand binding events, and analyze the dynamics of these interactions, offering insights that are currently beyond the reach of experimental methods alone.[8] This guide will compare the core computational techniques used in this endeavor: receptor structure prediction, molecular docking, and molecular dynamics simulations.
The Target Receptor: A Moving Target in the GPCR Superfamily
The primary targets for musk compounds like this compound are specific ORs, such as OR5AN1, which has been identified as a key human musk receptor.[2][9] Like other GPCRs, ORs are transmembrane proteins characterized by seven helical domains that form a binding pocket.[5] The combinatorial nature of olfaction, where one odorant can bind to multiple receptors and one receptor can recognize multiple odorants, adds another layer of complexity.[10]
The central challenge in modeling these receptors is the lack of high-resolution experimental structures.[4][11] This necessitates a multi-step computational workflow, beginning with the prediction of the receptor's three-dimensional structure.
An Integrated Workflow for Receptor-Ligand Interaction Modeling
A robust in silico investigation does not rely on a single method but integrates several techniques in a logical pipeline. Each step refines the understanding of the ligand-receptor interaction, from a static structural prediction to a dynamic simulation of the binding event.
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A Comparative Guide to the Synthesis of 1,7-Dioxacycloheptadecan-8-one: An Evaluation of Reproducibility and Efficiency
For researchers and professionals in drug development and materials science, the reliable synthesis of complex molecules is paramount. 1,7-Dioxacycloheptadecan-8-one, a macrocyclic dilactone, represents a class of compounds with significant potential in various applications, including as fragrances and complex building blocks. The reproducibility of a synthetic protocol is a critical factor, directly impacting project timelines, cost, and the scalability of production. This guide provides an in-depth comparison of established and potential synthetic routes to this compound and related macrocyclic dilactones, with a focus on the practical reproducibility and efficiency of each method.
Introduction to the Challenge: Synthesizing Large-Ring Lactones
The construction of macrocycles, particularly those containing multiple heteroatoms like this compound, presents a significant synthetic challenge. Intramolecular cyclization reactions are often in competition with intermolecular polymerization, especially at higher concentrations. Achieving high yields of the desired monomeric macrocycle requires careful selection of the synthetic strategy and optimization of reaction conditions. This guide will dissect three primary methodologies that are theoretically or practically applicable to the synthesis of this compound: Ring-Closing Metathesis (RCM), Corey-Nicolaou Macrolactonization, and Baeyer-Villiger Oxidation.
Methodology Comparison: A Deep Dive into Synthetic Protocols
Ring-Closing Metathesis (RCM): A Modern and Versatile Approach
Ring-Closing Metathesis has emerged as a powerful and highly versatile tool for the formation of a wide range of unsaturated rings, including large macrocycles.[1][2] The reaction's tolerance to a variety of functional groups and the availability of increasingly efficient and robust ruthenium-based catalysts have made it a go-to strategy in modern organic synthesis.
Causality Behind Experimental Choices: The success of an RCM reaction hinges on several factors. The choice of catalyst is critical, with second-generation Grubbs and Hoveyda-Grubbs catalysts being popular choices due to their high activity and stability.[3] Reaction concentration is another key parameter; high-dilution conditions are typically employed to favor the intramolecular cyclization over intermolecular oligomerization. The solvent and temperature are also optimized to ensure catalyst activity and substrate solubility while minimizing side reactions.
Self-Validating System: A well-designed RCM protocol for the synthesis of a dilactone like this compound would involve the synthesis of a linear diene precursor, followed by the cyclization reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product. The volatile ethylene byproduct is typically removed to drive the reaction to completion. Subsequent hydrogenation of the resulting unsaturated macrocycle would yield the target saturated dilactone.
Experimental Protocol: Ring-Closing Metathesis for a 15-Membered Dilactone (A Model for this compound Synthesis)
The following protocol for the synthesis of a 15-membered dilactone from diallyl azelate, as described in a study on the synthesis of macrocycles from olive oil, serves as an excellent model for the RCM approach.[4][5]
Step 1: Synthesis of the Diene Precursor (Diallyl Azelate)
A solution of azelaic acid (1.0 eq) in dichloromethane (DCM) is cooled to 0 °C. N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 3.0 eq) and 4-dimethylaminopyridine (DMAP, 0.44 eq) are added. After 10 minutes, allyl alcohol (2.2 eq) and N,N-diisopropylethylamine (DIPEA, 6.0 eq) are added, and the mixture is stirred at room temperature for 12 hours. The reaction is then quenched with water and extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the diallyl azelate precursor.
Step 2: Ring-Closing Metathesis
Diallyl azelate (1.0 eq) is dissolved in a suitable solvent like ethyl acetate to a concentration of 1 mM. A second-generation Grubbs catalyst (e.g., Grubbs-II, 5 mol %) and a quinone derivative (e.g., TFBQ, 10 mol %) are added. The reaction mixture is heated to 50 °C for a specified time (e.g., 3 hours). The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the unsaturated 15-membered dilactone.[5]
Step 3: Hydrogenation
The unsaturated dilactone is dissolved in a solvent such as methanol or ethyl acetate, and a hydrogenation catalyst (e.g., 10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC-MS). The catalyst is then removed by filtration, and the solvent is evaporated to yield the saturated dilactone.
Data Presentation: RCM of Olefinic Diesters [4][5]
| Precursor | Product Ring Size | Yield (%) |
| Diallyl Azelate | 15 | 88 |
| Di-but-3-en-1-yl Azelate | 17 | Excellent |
| Di-dec-9-en-1-yl Azelate | 29 | Excellent |
Reproducibility Insights: The RCM reaction is generally considered to be highly reproducible, provided that high-quality reagents and catalysts are used and that reaction conditions, particularly the concentration, are carefully controlled. Catalyst poisoning can be a concern, so the purity of the starting materials is important for consistent results.
Experimental Workflow for RCM Synthesis
Caption: Workflow for the synthesis of a saturated dilactone via RCM.
Corey-Nicolaou Macrolactonization: A Classic and Reliable Method
The Corey-Nicolaou macrolactonization is a widely used method for the synthesis of medium to large-ring lactones from the corresponding ω-hydroxy acids.[6][7] The reaction proceeds under neutral conditions, making it suitable for substrates with acid- or base-labile functional groups.
Causality Behind Experimental Choices: This method relies on the "double activation" of the carboxylic acid and the alcohol. Triphenylphosphine and 2,2'-dipyridyl disulfide are used to convert the ω-hydroxy acid into a reactive 2-pyridinethiol ester. The intramolecular cyclization is then driven by the proximity of the hydroxyl group, which attacks the activated carbonyl. The reaction is typically carried out in a non-polar solvent at reflux to promote the cyclization.
Self-Validating System: The progress of the Corey-Nicolaou macrolactonization can be followed by monitoring the consumption of the starting hydroxy acid and the formation of the lactone by TLC or LC-MS. The formation of the by-product, 2-pyridinethione, can also be observed. The success of the reaction is highly dependent on achieving high dilution to minimize intermolecular side reactions.
Hypothetical Protocol: Corey-Nicolaou Macrolactonization for this compound
A plausible precursor for the synthesis of this compound via this method would be the corresponding ω-hydroxy acid.
Step 1: Preparation of the ω-Hydroxy Acid Precursor
The synthesis of the specific ω-hydroxy acid precursor would be a multi-step process, likely involving the coupling of two fragments to construct the C15 backbone with the two oxygen atoms at positions 1 and 7 and terminal hydroxyl and carboxylic acid groups.
Step 2: Macrolactonization
A solution of the ω-hydroxy acid in a non-polar solvent such as toluene or xylene is added slowly over a period of several hours to a refluxing solution of triphenylphosphine and 2,2'-dipyridyl disulfide in the same solvent. The slow addition is crucial to maintain high dilution conditions. After the addition is complete, the reaction mixture is refluxed for an additional period. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to isolate this compound.
Reproducibility Insights: The Corey-Nicolaou macrolactonization is generally a reproducible method. However, yields can be sensitive to the specific substrate and the efficiency of maintaining high dilution. The purity of the starting ω-hydroxy acid is also important. For large rings, yields are typically moderate to good.
Reaction Pathway for Corey-Nicolaou Macrolactonization
Caption: Key steps in the Corey-Nicolaou macrolactonization.
Baeyer-Villiger Oxidation: A Potential Ring-Expansion Strategy
The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone to an ester, or a cyclic ketone to a lactone, using a peroxyacid as the oxidant.[8][9] For the synthesis of this compound, this would likely involve the oxidation of a bicyclic ketone precursor.
Causality Behind Experimental Choices: The choice of peroxyacid (e.g., m-CPBA, peracetic acid) and solvent is crucial for the success of the Baeyer-Villiger oxidation. The reaction mechanism involves the migration of one of the alkyl groups attached to the carbonyl carbon. The migratory aptitude of different groups is well-established, which allows for predictable regioselectivity in many cases.
Self-Validating System: The progress of the Baeyer-Villiger oxidation can be monitored by observing the disappearance of the starting ketone and the appearance of the lactone product using techniques like TLC, GC-MS, or NMR spectroscopy. The reaction is often clean, with the carboxylic acid by-product being easily removable during workup.
Hypothetical Protocol: Baeyer-Villiger Oxidation Approach
A potential, albeit challenging, route would start from a bicyclic ketone precursor.
Step 1: Synthesis of the Bicyclic Ketone Precursor
The synthesis of a suitable bicyclic ketone precursor would be a significant undertaking, likely involving multiple steps to construct the required carbon framework.
Step 2: Baeyer-Villiger Oxidation
The bicyclic ketone would be dissolved in a suitable solvent, such as dichloromethane, and treated with a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out at or below room temperature. After the reaction is complete, the mixture is washed with a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxide and then with a base (e.g., sodium bicarbonate solution) to remove the carboxylic acid by-product. The organic layer is then dried and concentrated, and the crude product is purified by chromatography or crystallization.
Reproducibility Insights: The Baeyer-Villiger oxidation is generally a highly reproducible and reliable reaction for suitable substrates. The main challenge for its application in the synthesis of this compound lies in the accessibility of the required bicyclic ketone precursor. If a viable route to the precursor can be established, the oxidation step itself is expected to be robust.
Conceptual Pathway for Baeyer-Villiger Synthesis
Caption: A conceptual outline for the synthesis of the target dilactone via Baeyer-Villiger oxidation.
Comparative Analysis and Recommendations
| Method | Key Advantages | Key Challenges | Reproducibility |
| Ring-Closing Metathesis (RCM) | High functional group tolerance, versatile for various ring sizes, well-established catalysts. | Requires synthesis of a diene precursor, potential for catalyst poisoning. | High , with pure starting materials and controlled conditions. |
| Corey-Nicolaou Macrolactonization | Proceeds under neutral conditions, suitable for sensitive substrates. | Requires synthesis of an ω-hydroxy acid precursor, strict high-dilution conditions are necessary. | Good , but can be sensitive to substrate and reaction setup. |
| Baeyer-Villiger Oxidation | Often high-yielding and clean, well-understood mechanism. | Synthesis of the required bicyclic ketone precursor is likely complex and low-yielding. | High for the oxidation step itself, but overall reproducibility depends on the precursor synthesis. |
Recommendation for Researchers and Drug Development Professionals:
For the synthesis of this compound and related macrocyclic dilactones, Ring-Closing Metathesis (RCM) currently stands out as the most promising and likely most reproducible method. The availability of robust commercial catalysts and the wealth of literature on RCM for macrocyclization provide a solid foundation for developing a reliable protocol. While the initial synthesis of the diene precursor is required, this is often a more straightforward synthetic challenge than the preparation of the precursors needed for the other methods.
The Corey-Nicolaou macrolactonization remains a valuable tool, especially when dealing with substrates that are incompatible with metathesis catalysts. However, achieving high yields and reproducibility can be more technically demanding due to the stringent requirement for high dilution.
The Baeyer-Villiger oxidation , while a powerful transformation, is likely not the most practical approach for this specific target unless a highly efficient synthesis of the necessary bicyclic ketone precursor can be developed.
Ultimately, the choice of synthetic route will depend on the specific resources available, the scale of the synthesis, and the presence of other functional groups in more complex analogs of the target molecule. However, for establishing a baseline, reproducible synthesis of this compound, the RCM methodology offers the most direct and reliable path forward.
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Gradillas, A., & Pérez-Castells, J. (2006). Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations. Angewandte Chemie International Edition, 45(37), 6086-6101. [Link]
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Yadav, V., & Guntreddi, T. (2021). Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. ACS Omega, 6(38), 24863–24872. [Link]
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Corey, E. J., & Nicolaou, K. C. (1974). A new and useful method for the synthesis of macrocyclic lactones. Journal of the American Chemical Society, 96(17), 5614–5616. [Link]
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Baeyer, A., & Villiger, V. (1899). Einwirkung des Caro'schen Reagens auf Ketone. Berichte der deutschen chemischen Gesellschaft, 32(3), 3625-3633. [Link]
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Corey, E. J., & Nicolaou, K. C. (1974). A new and useful method for the synthesis of macrocyclic lactones. Journal of the American Chemical Society, 96(17), 5614–5616. [Link]
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Fürstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition, 39(17), 3012-3043. [Link]
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Organic Chemistry Portal. (n.d.). Lactone synthesis. [Link]
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William, A. D., et al. (2011). Discovery of the macrocycle 11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a potent Janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3) inhibitor for the treatment of myelofibrosis and lymphoma. Journal of Medicinal Chemistry, 54(13), 4638–4658. [Link]
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A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of Antibodies Raised Against 1,7-Dioxacycloheptadecan-8-one
Introduction
1,7-Dioxacycloheptadecan-8-one is a macrocyclic lactone, a class of compounds with diverse applications, including use as fragrance components.[1][2] The development of specific antibodies against such small molecules, or haptens, is crucial for the creation of sensitive and selective immunoassays. A significant challenge in this process is ensuring the antibody's specificity, meaning it binds strongly to the target molecule with minimal binding to other, structurally similar molecules. This guide provides a comprehensive, in-depth comparison of methodologies to assess the cross-reactivity of polyclonal antibodies hypothetically raised against this compound.
Small molecules like this compound are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.[][4] This process, known as hapten-carrier conjugation, is a critical first step in the production of specific antibodies.[5][6] The resulting antibodies must then be rigorously tested to determine their binding characteristics and, most importantly, their cross-reactivity with related compounds.
This guide will detail the experimental workflows for evaluating antibody cross-reactivity using two orthogonal methods: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). We will explore the causality behind experimental choices and present hypothetical data to illustrate the comparison of antibody performance against a panel of structurally related macrocyclic lactones.
Hypothetical Antibody Production and Panel of Cross-Reactants
For the purpose of this guide, we will assume the successful production of polyclonal antibodies in rabbits following immunization with a this compound-Keyhole Limpet Hemocyanin (KLH) conjugate. The resulting antiserum is designated "pAb-DCHO."
To assess the cross-reactivity of pAb-DCHO, a panel of structurally similar macrocyclic lactones has been selected as potential cross-reactants:
-
1,6-Dioxacycloheptadecan-7-one: An isomer of the target analyte.[7][8][9]
-
(8Z)-1,6-dioxacycloheptadec-8-en-7-one: An unsaturated analog.[10]
-
1-Oxacycloheptadec-8-en-2-one: A related macrocyclic lactone with a different ring structure.[11]
-
Avermectin: A macrocyclic lactone with a more complex structure, used as an anthelmintic.[12][13]
Comparative Analysis of Cross-Reactivity: Methodologies and Data
The specificity of the pAb-DCHO antibody will be evaluated by comparing its binding to this compound with its binding to the panel of potential cross-reactants.
Competitive ELISA for Cross-Reactivity Assessment
Competitive ELISA is a robust and widely used technique to determine the specificity of antibodies against small molecules.[16][17] In this format, the analyte in a sample competes with a labeled antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.[18]
This assay format is chosen for its high throughput and sensitivity in quantifying the relative binding affinities of different compounds to the antibody. By determining the concentration of each compound required to inhibit the binding of a labeled tracer by 50% (IC50), we can quantitatively assess cross-reactivity.
Caption: Competitive ELISA workflow for cross-reactivity.
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of 1 µg/mL this compound-Bovine Serum Albumin (BSA) conjugate in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (1% BSA in PBS) to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step.
-
Competition: Prepare serial dilutions of the target analyte and each potential cross-reactant. In a separate plate, pre-incubate 50 µL of each dilution with 50 µL of the pAb-DCHO antibody (at a pre-determined optimal dilution) for 30 minutes at 37°C.
-
Incubation: Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody, diluted according to the manufacturer's instructions. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes.[18]
-
Stopping Reaction: Stop the reaction by adding 50 µL of 2M sulfuric acid.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
The IC50 values are determined from the resulting dose-response curves. Cross-reactivity is calculated using the following formula:
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Cross-Reactant) x 100
| Compound | IC50 (nM) | Cross-Reactivity (%) |
| This compound | 15 | 100 |
| 1,6-Dioxacycloheptadecan-7-one | 300 | 5 |
| (8Z)-1,6-dioxacycloheptadec-8-en-7-one | 1500 | 1 |
| 1-Oxacycloheptadec-8-en-2-one | >10,000 | <0.15 |
| Avermectin | >10,000 | <0.15 |
| Ivermectin | >10,000 | <0.15 |
Interpretation: The hypothetical data indicates that the pAb-DCHO antibody is highly specific for this compound. The isomeric compound, 1,6-Dioxacycloheptadecan-7-one, shows minimal cross-reactivity, while the other structurally related compounds exhibit negligible binding. This suggests that the antibody primarily recognizes epitopes unique to the target molecule.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real-time.[19][20] It provides detailed kinetic data, including association (ka) and dissociation (kd) rates, which determine the equilibrium dissociation constant (KD), a measure of binding affinity.[21][22]
SPR is employed as an orthogonal method to validate the ELISA results and to provide a more in-depth understanding of the binding kinetics.[23] This technique allows for a precise quantification of the binding affinity and can reveal subtle differences in the interaction of the antibody with various analytes that might not be apparent from endpoint assays like ELISA.
Caption: SPR workflow for kinetic analysis.
-
Immobilization: Immobilize the pAb-DCHO antibody onto a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Injection: Prepare a series of dilutions for this compound and each cross-reactant in a suitable running buffer (e.g., HBS-EP+).
-
Association: Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the binding response in real-time.
-
Dissociation: After the association phase, inject the running buffer to monitor the dissociation of the analyte from the antibody.
-
Regeneration: After each binding cycle, regenerate the sensor surface using a low pH solution (e.g., glycine-HCl) to remove the bound analyte.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the affinity (KD).
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| This compound | 2.5 x 10^5 | 5.0 x 10^-4 | 2.0 x 10^-9 |
| 1,6-Dioxacycloheptadecan-7-one | 1.2 x 10^4 | 4.8 x 10^-4 | 4.0 x 10^-8 |
| (8Z)-1,6-dioxacycloheptadec-8-en-7-one | 5.1 x 10^3 | 5.1 x 10^-4 | 1.0 x 10^-7 |
| 1-Oxacycloheptadec-8-en-2-one | No Binding Detected | - | - |
| Avermectin | No Binding Detected | - | - |
| Ivermectin | No Binding Detected | - | - |
Interpretation: The SPR data corroborates the ELISA findings, demonstrating a high affinity of the pAb-DCHO antibody for this compound, as indicated by the low nanomolar KD value. The significantly higher KD values for the cross-reactants confirm their much weaker binding. The inability to detect binding for the other compounds further reinforces the antibody's high specificity.
Conclusion
The comprehensive assessment of antibody cross-reactivity is paramount in the development of reliable immunoassays. This guide has detailed a robust, two-pronged approach for characterizing the specificity of a hypothetical polyclonal antibody raised against this compound. The use of both competitive ELISA and SPR provides a thorough and validated understanding of the antibody's binding characteristics. The hypothetical data presented illustrates a highly specific antibody, suitable for the development of a selective immunoassay for this compound. This systematic approach to antibody validation ensures the generation of trustworthy and reproducible data in research and diagnostic applications.[24][25][26]
References
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- How to Valid
- Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance.Springer.
- The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems.Reichert Technologies.
- Five pillars to determine antibody specificity.Abcam.
- SPR Service - Antibody-Antigen Interaction Analysis.Rapid Novor.
- Hapten-Carrier Conjug
- Guide to Antibody Valid
- Antibody Validation: How To Confirm The Specificity Of An Antibody?
- Using Biacore to measure the binding kinetics of an antibody-antigen interaction.PubMed.
- Antibody Cross Reactivity And How To Avoid It?ELISA kit.
- Hapten-Carrier Conjugation.
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- This compound CAS NO (3391-83-1) In Bulk Quantity.Echemi.
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A Senior Application Scientist's Guide to the Comparative Efficacy of Macrocyclic Lactones in Pest Control
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Potency of Macrocyclic Lactones
Since their discovery, macrocyclic lactones (MLs), a class of compounds derived from the soil bacterium Streptomyces avermitilis, have become indispensable tools in the control of a wide spectrum of invertebrate pests, from agricultural acarids and insects to parasitic nematodes and arthropods in veterinary and human health.[1] Their broad-spectrum efficacy, high potency at low concentrations, and novel mode of action have established them as a cornerstone of modern pest management.[1][2] This guide provides an in-depth comparison of the efficacy of prominent macrocyclic lactones, delving into their mechanism of action, target pest spectrum, and the experimental methodologies required for their rigorous evaluation.
The Molecular Basis of Efficacy: Targeting Glutamate-Gated Chloride Channels
The remarkable efficacy of macrocyclic lactones stems from their potent and selective action on glutamate-gated chloride channels (GluCls) and, to a lesser extent, GABA-gated chloride channels, which are crucial for neurotransmission in invertebrates.[3] These channels are ligand-gated ion channels that are largely absent in vertebrates, providing a wide margin of safety for host animals.[1][3]
Upon binding to an allosteric site on the GluCl, macrocyclic lactones induce a conformational change that leads to the irreversible opening of the chloride ion channel.[4][5] This influx of chloride ions causes hyperpolarization of the neuronal or muscle cell membrane, leading to a flaccid paralysis and ultimately, the death of the pest.[3]
The following diagram illustrates the signaling pathway at the invertebrate neuromuscular junction and the disruptive action of macrocyclic lactones.
Caption: Mechanism of action of macrocyclic lactones at the invertebrate neuromuscular junction.
Comparative Efficacy: A Quantitative Overview
The various macrocyclic lactones exhibit differential efficacy against a range of pests, influenced by factors such as the specific chemical structure of the ML, the target pest species, and the development of resistance. The following tables summarize available quantitative data (LC50/IC50 values) for key macrocyclic lactones against selected agricultural and veterinary pests. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across studies.
Table 1: Comparative Efficacy of Macrocyclic Lactones Against Agricultural Pests (LC50/IC50 in ppm or µg/ml)
| Macrocyclic Lactone | Two-Spotted Spider Mite (Tetranychus urticae) | Carmine Spider Mite (Tetranychus cinnabarinus) |
| Abamectin | 0.010 - 0.417[6][7] | 0.58 (LD50 in ml/L)[8] |
| Ivermectin | 25-fold less effective than abamectin in some studies[9] | - |
| Doramectin | - | - |
| Eprinomectin | - | - |
| Selamectin | - | - |
Note: Data for thrips and aphids is limited in direct comparative studies.
Table 2: Comparative Efficacy of Macrocyclic Lactones Against Veterinary Pests (IC50 in µg/ml)
| Macrocyclic Lactone | Dromedary Camel Nasal Bots (Cephalopina titillator) | Cat Flea (Ctenocephalides felis) | Ticks (Amblyomma americanum) |
| Ivermectin | 0.0735 | - | - |
| Doramectin | 0.249 | - | 100% control at 50 µg/kg/day[10] |
| Eprinomectin | 0.46 | - | 100% control at 50 µg/kg/day[10] |
| Moxidectin | 11.96 | - | - |
| Selamectin | - | 100% effective at 6 mg/kg[2] | - |
Experimental Protocols for Efficacy Evaluation
Accurate and reproducible assessment of macrocyclic lactone efficacy is paramount for research and development. The following are detailed, step-by-step methodologies for two common bioassays.
Larval Immersion Bioassay for Acaricides and Insecticides
This method is suitable for evaluating the efficacy of MLs against larval stages of pests such as spider mites and certain insects.
Workflow Diagram:
Caption: Workflow for a larval immersion bioassay.
Methodology:
-
Preparation of Test Solutions: Prepare a stock solution of the macrocyclic lactone in an appropriate solvent (e.g., acetone or ethanol). From this stock, create a series of at least five serial dilutions in distilled water containing a non-ionic surfactant (e.g., Triton X-100 at 0.01%) to ensure even wetting. A control solution containing only distilled water and surfactant should also be prepared.
-
Pest Collection and Acclimatization: Collect a homogenous population of pest larvae of a specific instar. Acclimatize them under controlled laboratory conditions (e.g., 25 ± 2°C, 60 ± 10% RH, and a 16:8 L:D photoperiod) for at least 24 hours.
-
Immersion: Using a fine brush, transfer a known number of larvae (e.g., 20-30) into a small vial or petri dish containing one of the test solutions. Immerse the larvae for a standardized period (e.g., 10-30 seconds).
-
Transfer and Incubation: After immersion, carefully remove the larvae and place them on a fresh, untreated food source (e.g., a leaf disc for spider mites) in a ventilated container. Incubate the containers under the same controlled conditions as in step 2.
-
Mortality Assessment: Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Correct for control mortality using Abbott's formula if it exceeds 5-10%.[5] Use probit analysis to calculate the LC50 and LC90 values and their 95% confidence intervals.
Topical Application Bioassay for Adult Insects
This method is ideal for determining the contact toxicity of MLs to adult insects.
Methodology:
-
Preparation of Dosing Solutions: Dissolve the technical-grade macrocyclic lactone in a volatile solvent like acetone to prepare a stock solution. Create a series of dilutions from this stock.
-
Insect Immobilization: Anesthetize adult insects of a known age and sex using carbon dioxide or by chilling them.
-
Topical Application: Using a micro-applicator, apply a precise volume (e.g., 0.5-1.0 µL) of the dosing solution to the dorsal thorax of each immobilized insect. A control group should be treated with the solvent only.
-
Holding and Observation: Place the treated insects in clean containers with access to food and water. Maintain them under controlled environmental conditions.
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours after application.
-
Data Analysis: Calculate the LD50 and LD90 values using probit analysis, expressing the results as the dose of active ingredient per insect or per unit of body weight.
The Challenge of Resistance
The extensive use of macrocyclic lactones has inevitably led to the development of resistance in various pest populations. Understanding the mechanisms of resistance is crucial for developing sustainable pest management strategies.
Key Resistance Mechanisms:
-
Target Site Insensitivity: Mutations in the genes encoding the glutamate-gated chloride channels can reduce the binding affinity of macrocyclic lactones, thereby diminishing their efficacy.[11][12]
-
Metabolic Resistance: Enhanced activity of detoxification enzymes, such as cytochrome P450 monooxygenases and glutathione S-transferases, can lead to the rapid breakdown of the ML molecule before it reaches its target site.
-
Increased Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoproteins, can actively pump the macrocyclic lactone out of the target cells, preventing it from reaching a toxic concentration.[13][14]
The following diagram illustrates the primary mechanisms of resistance to macrocyclic lactones.
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,7-Dioxacycloheptadecan-8-one
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1,7-Dioxacycloheptadecan-8-one, ensuring the protection of our personnel and environment.
Hazard Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the substance's properties and hazards is critical. This compound, a macrocyclic lactone, is utilized in various applications, including as a fragrance ingredient.[1] While it may not be classified under the most severe hazard categories, a crucial aspect of its profile dictates its disposal pathway: its environmental impact.
Based on available safety data, this compound and similar structures are classified as harmful to aquatic life with long-lasting effects.[1][2] This classification is the primary driver for the disposal protocols outlined below. Disposing of such chemicals down the drain or in regular solid waste can introduce them into aquatic ecosystems, where they can persist and cause harm.[2]
Table 1: Chemical and Hazard Identification
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][3] |
| CAS Number | 3391-83-1 | [1][3] |
| Molecular Formula | C₁₅H₂₈O₃ | [1][3] |
| Molecular Weight | 256.38 g/mol | [1] |
| GHS Hazard Statement | H412: Harmful to aquatic life with long lasting effects | [1][2] |
| GHS Precautionary Statements | P273: Avoid release to the environment.P501: Dispose of contents/container to an approved waste disposal plant. | [1][2] |
This environmental hazard classification means the compound must be treated as a regulated chemical waste stream, even if it is not a RCRA-listed hazardous waste.[4][5]
Personal Protective Equipment (PPE) and Safe Handling
Adherence to standard laboratory safety practices is the first line of defense. Before handling waste containers or managing spills, personnel must be equipped with the appropriate PPE.
-
Eye Protection : Wear safety glasses with side shields or chemical splash goggles.[6]
-
Hand Protection : Use nitrile or other chemically resistant gloves.[7] Gloves must be inspected before use and changed if contaminated.
-
Protective Clothing : A standard laboratory coat is required to prevent skin contact.[6]
-
Ventilation : All handling of open containers and waste consolidation should occur in a well-ventilated area or, preferably, within a chemical fume hood to minimize inhalation exposure.[7]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous chemical waste stream, primarily due to its ecotoxicity.[8] Direct disposal into sanitary sewers or regular trash is strictly prohibited.[9]
Step 1: Waste Segregation and Collection The principle of waste segregation is to prevent unintended chemical reactions and ensure proper disposal routing.[10]
-
Dedicated Waste Container : Collect all waste containing this compound into a dedicated, leak-proof container with a secure, tight-fitting lid.[8]
-
Container Compatibility : The container must be chemically compatible. High-density polyethylene (HDPE) or glass containers are suitable for this organic compound.[8]
-
No Mixing : Do not mix this waste with other chemical waste streams unless their compatibility has been explicitly verified.[8] Collect contaminated labware (e.g., pipette tips, vials, gloves) in the same dedicated container.
Step 2: Proper Labeling Accurate labeling is a critical compliance and safety requirement mandated by OSHA's Hazard Communication Standard.[11][12]
-
The container must be clearly labeled with the words "HAZARDOUS WASTE ".[8]
-
The label must include the full chemical name: "This compound ".
-
List all constituents of the waste, including any solvents used.
-
Indicate the date when waste was first added to the container (the "accumulation start date").
Step 3: Storage Store the sealed waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is under the control of laboratory personnel.[9] The storage area should have secondary containment to capture any potential leaks.[9]
Step 4: Arranging for Disposal Once the container is full or reaches the institutional time limit for accumulation, arrange for its collection.
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[8]
-
Manifesting : EHS personnel will ensure the waste is properly manifested for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[13][14] Never transport hazardous waste in a personal vehicle.
Spill Management Protocol
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental release.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE : Before addressing the spill, don the appropriate PPE as described in Section 2.
-
Containment : For liquid spills, contain the material using an inert absorbent like vermiculite, sand, or commercial sorbent pads.[8] Prevent the spill from entering any drains.
-
Collection : Carefully scoop the absorbed material into your designated hazardous waste container.
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, pads, contaminated PPE) must be collected and disposed of as hazardous waste.[15]
-
Reporting : Report the spill to your laboratory supervisor and EHS department, per your institution's policy.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.
Caption: Decision workflow for this compound waste management.
By adhering to this comprehensive disposal plan, we uphold our professional and ethical obligations, ensuring that our pursuit of scientific advancement does not come at the cost of environmental health or workplace safety.
References
-
Stephen F. Austin State University. "Disposal Procedures for Non Hazardous Waste." SFA Environmental Health, Safety, and Risk Management. [Link]
-
Oregon State University. "Non-Hazardous Wastes - Recycling - Treatment." Environmental Health and Safety. [Link]
-
International Federation of Pharmaceutical Manufacturers & Associations. "Chemical Waste Management for Laboratories." [Link]
-
ACTenviro. "How To Dispose Non-Hazardous Waste." [Link]
-
VLS Environmental Services. "Hazardous vs. Non-Hazardous Waste." [Link]
-
Physikalisch-Technische Bundesanstalt. "Chemical Waste Management for Laboratories." [Link]
-
Ace Waste. "Properly Managing Chemical Waste in Laboratories." [Link]
-
Thompson, T. "Hazardous Waste Management in the Laboratory." LabManager. [Link]
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Anonymous. "Safety Data Sheet." Generic SDS example. [Link]
-
U.S. Environmental Protection Agency. "this compound - Substance Details." Substance Registry Services. [Link]
-
Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." [Link]
-
National Center for Biotechnology Information. "(8Z)-1,6-dioxacycloheptadec-8-en-7-one." PubChem Compound Summary. [Link]
-
Centers for Disease Control and Prevention. "OSHA Hazard Communication Standard and OSHA Guidelines." [Link]
-
U.S. Environmental Protection Agency. "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds." [Link]
-
Occupational Safety and Health Administration. "Anesthetic Gases: Guidelines for Workplace Exposures." [Link]
-
U.S. Environmental Protection Agency. "Hazardous Waste Listings." [Link]
-
U.S. Environmental Protection Agency. "Steps in Complying with Regulations for Hazardous Waste." [Link]
-
Occupational Safety and Health Administration. "Hazard Classification Guidance for Manufacturers, Importers, and Employers." [Link]
-
Occupational Safety and Health Administration. "Gases, vapors, fumes, dusts, and mists." Standard 1926.55. [Link]
-
Occupational Safety and Health Administration. "Chemical Hazards and Toxic Substances - Overview." [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
